1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Description
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Properties
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-2-4-15(5-3-14)9-10-6-11(12)8-13-7-10/h6-8H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLYUHYLQWGTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728950 | |
| Record name | 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160924-36-6 | |
| Record name | 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of the Bromopyridine-Piperazine Scaffold
The convergence of the bromopyridine and piperazine moieties in a single molecular entity creates a scaffold of significant interest in modern medicinal chemistry. The pyridine ring is a cornerstone heterocycle in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The bromine substituent serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification and structure-activity relationship (SAR) studies.[3]
Simultaneously, the piperazine motif is a prevalent "privileged scaffold" in drug discovery.[4] Its inclusion often enhances the pharmacokinetic properties of a lead compound, improving aqueous solubility and bioavailability. The tertiary amine of the 4-methylpiperazine group is basic, allowing for salt formation, which is crucial for formulation and delivery. This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of the title compound, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a valuable building block for drug discovery programs.
Synthesis Strategy: Reductive Amination
The most direct and reliable method for constructing the target molecule is a one-pot reductive amination. This strategy is widely employed in pharmaceutical synthesis due to its efficiency and operational simplicity.[5][6] The core transformation involves the reaction between 5-Bromonicotinaldehyde and 1-methylpiperazine.
The logic of this approach is sound:
-
Convergent Synthesis: Two readily available building blocks are combined in a single key step, maximizing efficiency.
-
Mechanism Control: The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ. The choice of a mild reducing agent is critical to prevent the undesired reduction of the starting aldehyde.
-
High Atom Economy: The primary byproduct is water, making this a relatively clean and environmentally conscious method.
The overall synthetic transformation is depicted below:
Caption: High-level overview of the reductive amination synthesis.
Detailed Experimental Protocol
This protocol is designed for robustness and reproducibility in a standard laboratory setting.
3.1. Materials and Reagents
-
5-Bromonicotinaldehyde (CAS: 113118-81-3), >97% purity[7][8]
-
1-Methylpiperazine (CAS: 109-01-3), >99% purity[9]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃), >95% purity
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-Bromonicotinaldehyde (1.86 g, 10.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (100 mL). To this solution, add 1-methylpiperazine (1.20 g, 12.0 mmol, 1.2 equiv) dropwise at room temperature. Stir the resulting mixture for 20-30 minutes.
-
Causality Insight: Pre-mixing the aldehyde and amine allows for the formation of the hemiaminal and subsequent iminium ion, which is the species that will be reduced. A slight excess of the amine helps to drive this equilibrium forward.
-
-
Reductant Addition: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 15 minutes.
-
Expertise Note: NaBH(OAc)₃ is the reducing agent of choice for this transformation. It is mild enough not to reduce the starting aldehyde and is selective for the protonated imine (iminium ion). Its addition should be controlled as the reaction can be mildly exothermic.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 DCM:Methanol with 1% triethylamine. The disappearance of the starting aldehyde spot (visualized under UV light) indicates reaction completion.
-
Aqueous Workup (Quenching): Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Trustworthiness Check: This step neutralizes the acidic byproducts (acetic acid) from the reducing agent and removes any unreacted starting materials or water-soluble components.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically of high purity. If necessary, it can be further purified by flash column chromatography on silica gel, eluting with a gradient of dichloromethane to 95:5 dichloromethane:methanol.
Mechanistic Deep Dive
The reductive amination proceeds in two key stages within the same pot.[5]
Caption: The two-stage mechanism of reductive amination.
-
Stage 1: Iminium Ion Formation: The secondary amine (1-methylpiperazine) attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent loss of a water molecule to form a transient, highly electrophilic iminium ion. This step is often the rate-determining step and can be facilitated by mild acidic conditions.[5]
-
Stage 2: Reduction: The hydride (H⁻) delivered from sodium triacetoxyborohydride attacks the iminium ion's carbon atom, reducing the C=N double bond to a C-N single bond, yielding the final tertiary amine product.[5]
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a suite of analytical techniques must be employed.
5.1. Spectroscopic Data
The following tables summarize the expected data based on the compound's structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.55 | d | 1H | H-2 (Pyridine) | Deshielded proton ortho to pyridine nitrogen. |
| ~8.48 | d | 1H | H-6 (Pyridine) | Deshielded proton ortho to pyridine nitrogen. |
| ~7.75 | t | 1H | H-4 (Pyridine) | Proton between two electronegative substituents. |
| ~3.50 | s | 2H | -CH₂- (Benzylic) | Methylene protons connecting the two rings. |
| ~2.45 | br s | 8H | Piperazine Ring | Broad signal for the eight equivalent protons on the piperazine ring. |
| ~2.28 | s | 3H | -CH₃ (Methyl) | Singlet for the N-methyl group protons. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150.8 | C-6 (Pyridine) |
| ~148.5 | C-2 (Pyridine) |
| ~140.2 | C-4 (Pyridine) |
| ~135.0 | C-3 (Pyridine, C-CH₂) |
| ~120.5 | C-5 (Pyridine, C-Br) |
| ~58.0 | -CH₂- (Benzylic) |
| ~55.1 | Piperazine -CH₂- |
| ~53.0 | Piperazine -CH₂- |
| ~46.0 | -CH₃ (Methyl) |
5.2. Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: The high-resolution mass spectrum (HRMS) should show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
[M+H]⁺ (calc.): 270.0711
-
[M+H]⁺ (found): Should be within 5 ppm of the calculated value.
-
Safety Precautions
-
5-Bromonicotinaldehyde: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
1-Methylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Harmful or toxic if inhaled.[9]
-
Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye damage.
-
Dichloromethane: Suspected of causing cancer.
All manipulations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
References
-
MDPI. (2023-01-12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
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National Institutes of Health (NIH). Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Retrieved from [Link]
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PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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ResearchGate. The medicinal chemistry of piperazines: A review. Retrieved from [Link]
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PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]
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PubMed. One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. Retrieved from [Link]
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Pharmaffiliates. CAS No : 113118-81-3 | Product Name : 5-Bromonicotinaldehyde. Retrieved from [Link]
- Google Patents. Process for preparing 5-bromonicotinic acid.
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
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Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]
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ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
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National Institutes of Health (NIH). 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem. Retrieved from [Link]
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National Institutes of Health (NIH). 1-Amino-4-methylpiperazine | C5H13N3 | CID 81349 - PubChem. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Abstract
The successful development of an active pharmaceutical ingredient (API) is fundamentally reliant on a comprehensive understanding of its physicochemical properties. These characteristics govern a molecule's behavior from formulation and manufacturing to its pharmacokinetic and pharmacodynamic profile in vivo. This technical guide provides an in-depth analysis of the core physicochemical properties of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a heterocyclic compound featuring bromopyridine and methylpiperazine moieties. Due to the limited publicly available experimental data for this specific molecule (CAS 1160924-36-6), this paper establishes a robust framework for its characterization. It combines foundational molecular data with predicted values and outlines authoritative, field-proven experimental protocols for determining critical parameters such as lipophilicity, solubility, pKa, solid-state characteristics, and chemical stability. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical methodologies required for a thorough physicochemical evaluation.
Molecular Identity and Structure
A precise understanding of a compound's structure is the bedrock of its physicochemical characterization. 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a substituted piperazine derivative with a molecular structure that suggests specific and predictable chemical behaviors, namely basicity and moderate lipophilicity, which are critical to its function as a potential therapeutic agent.
Chemical Structure
The molecule consists of a 3,5-substituted pyridine ring, where a bromine atom is at the 5-position and a methyl group linked to a 4-methylpiperazine ring is at the 3-position.
Caption: 2D Structure of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
Key Molecular Identifiers
Summarizing the core identifiers in a structured format ensures clarity and facilitates data retrieval from chemical databases and literature.
| Property | Value | Source |
| IUPAC Name | 1-((5-bromopyridin-3-yl)methyl)-4-methylpiperazine | - |
| CAS Number | 1160924-36-6 | [1][2] |
| Molecular Formula | C₁₁H₁₆BrN₃ | [1][2] |
| Molecular Weight | 270.17 g/mol | [1][2] |
| SMILES Code | CN1CCN(CC2=CC(Br)=CN=C2)CC1 | [1] |
Core Physicochemical Properties: Data and Methodologies
The following sections detail the most critical physicochemical properties influencing a drug candidate's developability. Each section provides an expert rationale for the property's importance, presents available data (or establishes a framework for its acquisition), and includes a detailed, authoritative protocol for its experimental determination.
Acidity/Basicity (pKa)
Expertise & Experience: The pKa, or acid dissociation constant, is arguably one of the most influential physicochemical parameters. It dictates the degree of ionization of a molecule at a given pH. For 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, its ionization state at physiological pH (approx. 7.4) will profoundly affect its aqueous solubility, membrane permeability, and binding affinity to its biological target. The structure contains three basic nitrogen atoms: one on the pyridine ring and two within the piperazine ring. The tertiary amine in the piperazine ring (N-methyl) is expected to be the most basic center, followed by the other piperazine nitrogen, and finally the pyridine nitrogen, which is the least basic. Accurately determining these pKa values is essential for predicting in vivo behavior and for developing suitable salt forms.[3][4]
Trustworthiness (Predicted Data): While experimental data is not available, based on published values for 1-methylpiperazine and pyridine, we can estimate the pKa values. The pKa of 1-methylpiperazine is approximately 9.0, and the pKa of pyridine is around 5.2. The electronic effects of the bromine and the piperazinylmethyl substituents on the pyridine ring will modulate its basicity.
| Ionizable Center | Estimated pKa | Rationale |
| Piperazine N4 (methylated) | ~8.5 - 9.5 | Expected to be the most basic site. |
| Piperazine N1 | ~4.5 - 5.5 | Basicity reduced due to proximity to the aromatic ring. |
| Pyridine N | ~3.0 - 4.0 | Basicity is significantly reduced by the electron-withdrawing bromo-substituent. |
Authoritative Grounding (Experimental Protocol): Potentiometric titration is the gold-standard method for pKa determination due to its precision and reliability.[5][6][7]
Protocol: pKa Determination by Potentiometric Titration
-
Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[5] Prepare a 1-2 mM solution of the test compound in deionized water or a suitable co-solvent if solubility is low.[5] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[4]
-
Titration Setup: Place the sample solution in a thermostatted vessel (25 °C) and purge with nitrogen to prevent CO₂ absorption.[4][5]
-
Acidification: Add a standardized solution of 0.1 M HCl to lower the initial pH to ~2.0, ensuring all basic centers are protonated.
-
Titration: Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.[5]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions on the titration curve.[5] Specialized software can be used to refine the pKa values from the titration data.[4]
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability.[8] For a basic compound like 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, solubility is expected to be highly pH-dependent. At low pH (e.g., in the stomach), where the nitrogen atoms are protonated, the molecule will exist as a salt and exhibit higher solubility. As the pH increases (e.g., in the intestine), the free base will predominate, likely leading to a significant decrease in solubility. Understanding this pH-solubility profile is crucial for predicting oral absorption and for designing formulations that can maintain the drug in solution.
Trustworthiness (Data Framework): No experimental solubility data for this compound is publicly available. A comprehensive analysis requires determining the equilibrium solubility across a physiologically relevant pH range.
| pH | Expected Solubility | Rationale |
| 1.2 (Simulated Gastric Fluid) | High | The molecule is fully protonated, forming a soluble salt. |
| 4.5 (Upper Intestine) | Intermediate | Partial protonation; solubility decreases as the free base begins to form. |
| 6.8 (Lower Intestine) | Low | The molecule is predominantly in its less soluble free base form. |
Authoritative Grounding (Experimental Protocol): The shake-flask method is the most widely accepted technique for determining equilibrium solubility and is recommended by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies.[8][9][10]
Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Media Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8).[9]
-
Sample Preparation: Add an excess amount of the solid compound to flasks containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[9]
-
Equilibration: Seal the flasks and agitate them in a temperature-controlled shaker bath (e.g., 37 ± 1 °C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.[9][11]
-
Phase Separation: After equilibration, allow the samples to settle. Separate the saturated aqueous phase from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).[11][12]
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
pH Measurement: Measure the pH of the final saturated solution to confirm it has not changed during the experiment.
-
Replication: The experiment should be performed in triplicate for each pH condition.[11]
Solid-State Properties
Expertise & Experience: The solid-state form of an API can have a dramatic impact on its stability, solubility, dissolution rate, and manufacturability.[13] Many APIs can exist in multiple crystalline forms (polymorphs) or as an amorphous solid.[13] Each form has a unique crystal lattice and, therefore, distinct physical properties. Identifying the most stable polymorph is a critical step in drug development to prevent form conversion during storage, which could alter the drug product's performance.[13][14]
Trustworthiness (Data Framework): Specific data on the solid-state properties of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine are not publicly available. A thorough characterization would involve screening for polymorphs and characterizing the primary solid form using the techniques below.
Authoritative Grounding (Experimental Techniques): A combination of X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) is the standard approach for comprehensive solid-state characterization.[15][16]
-
X-ray Powder Diffraction (XRPD): This is the definitive technique for identifying crystalline phases.[14][17] Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph.[16] XRPD is essential for polymorph screening, confirming batch-to-batch consistency, and detecting form changes during stability studies.[13][14]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[15][18][19] It is used to determine the melting point, enthalpy of fusion, and to detect phase transitions, such as the conversion from one polymorph to another.[15][20] This information is vital for assessing purity and physical stability.
-
Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is primarily used to detect the presence of solvates (hydrates) by identifying weight loss at specific temperatures corresponding to the boiling point of the solvent.
Chemical Stability and Forced Degradation
Expertise & Experience: Assessing the intrinsic chemical stability of an API is a regulatory requirement and is crucial for determining appropriate storage conditions, re-test periods, and shelf-life.[21][22] Forced degradation studies, or stress testing, are performed to identify likely degradation products and establish the degradation pathways of the molecule.[21][22][23] These studies expose the API to harsh conditions (acid, base, oxidation, heat, light) to accelerate decomposition.[23][24] The results are fundamental for developing and validating a stability-indicating analytical method—a method that can accurately quantify the API in the presence of its degradation products.[21][25]
Trustworthiness (Data Framework): No stability data for this compound is available. A forced degradation study would be required to understand its stability profile.
| Stress Condition | Expected Degradation Pathway |
| Acid/Base Hydrolysis | The molecule is likely stable to hydrolysis due to the absence of labile functional groups like esters or amides. |
| Oxidation (e.g., H₂O₂) | The piperazine ring and the benzylic methylene bridge could be susceptible to oxidation. |
| Thermal | Degradation at elevated temperatures needs to be evaluated to determine handling and storage limits.[24] |
| Photolytic | The bromopyridine ring is an aromatic system that could be susceptible to photodegradation.[24] |
Authoritative Grounding (Experimental Protocol): The protocol for forced degradation studies is guided by ICH Q1A(R2) guidelines.[23] The goal is to achieve a target degradation of 5-20% to ensure that primary and secondary degradation products can be reliably detected.[23][24]
Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the API in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period. Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve the API in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period. Neutralize the sample before analysis.
-
Oxidation: Treat a solution of the API with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid API to elevated temperatures (e.g., 80°C) in a stability chamber.
-
Photostability: Expose the solid API and a solution of the API to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[24]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating all degradation products from the parent API. Peak purity analysis should be performed to ensure no degradants co-elute with the main peak.[21]
Summary and Implications for Drug Development
Based on its chemical structure, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a basic compound with multiple sites for protonation. This predicts a pH-dependent aqueous solubility profile, which will be a dominant factor in its oral absorption. The presence of both a lipophilic bromopyridine moiety and a hydrophilic piperazine ring suggests a balanced lipophilicity, which is often favorable for crossing biological membranes.
The key challenges and considerations for the development of this compound include:
-
Formulation: Given its likely low solubility at intestinal pH, formulation strategies such as salt formation or the use of solubility enhancers may be necessary to ensure adequate bioavailability.
-
Solid Form Control: A thorough polymorph screen is essential to identify the most stable crystalline form and mitigate any risks associated with solid-state transformations during manufacturing and storage.
-
Stability: Forced degradation studies are required to establish a stability-indicating analytical method and to define appropriate packaging and storage conditions to prevent degradation.
Ultimately, the theoretical and predictive insights provided in this guide must be substantiated with rigorous experimental data. The protocols outlined herein provide a validated, authoritative framework for generating the necessary physicochemical data to support the successful development of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine as a potential drug candidate.
References
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Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Labinsights.net. Available at: [Link]
-
Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
J. M. Sanchez-Ruiz. (1992). Differential scanning calorimetry of pharmaceuticals. News-Medical.Net. Available at: [Link]
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. PHARMANEST. Available at: [Link]
-
Differential Scanning Calorimetry of Pharmaceuticals. (2018). News-Medical.net. Available at: [Link]
-
Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2024). Particle.dk. Available at: [Link]
-
XRPD — X-Ray Powder Diffraction. XRPD.eu. Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available at: [Link]
-
Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. Available at: [Link]
-
XRPD for Small Molecule Drugs. DANNALAB. Available at: [Link]
-
X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. Available at: [Link]
-
X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Available at: [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2015). SciELO. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. (2012). National Institutes of Health (PMC). Available at: [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note. (2007). National Institutes of Health (PMC). Available at: [Link]
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An In-Depth Technical Guide to 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine (CAS: 1160924-36-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, potential applications, and safety considerations, offering a valuable resource for professionals in the field.
Chemical Identity and Physicochemical Properties
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a substituted pyridine derivative featuring a methylpiperazine moiety linked to the pyridine ring via a methylene bridge. This structural arrangement makes it a versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1160924-36-6 | [1] |
| Molecular Formula | C₁₁H₁₆BrN₃ | [2] |
| Molecular Weight | 270.17 g/mol | [2] |
| SMILES Code | CN1CCN(CC2=CC(Br)=CN=C2)CC1 | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
It is important to distinguish this compound from its isomer, 1-(5-Bromopyridin-3-yl)-4-methylpiperazine (CAS: 1130759-48-6), where the piperazine ring is directly attached to the pyridine ring. The presence of the methylene linker in the specified compound significantly influences its conformational flexibility and reactivity.
Synthesis and Manufacturing
The synthesis of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine typically involves the reaction of a suitable 5-bromopyridine precursor with 1-methylpiperazine. A common synthetic strategy is the reductive amination of 5-bromo-3-pyridinecarboxaldehyde with 1-methylpiperazine.
Illustrative Synthetic Workflow
Sources
Spectroscopic Signature of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for the novel compound 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. The guide emphasizes the synergy between data and structural interpretation, providing a foundational understanding for its application in medicinal chemistry and materials science.
Introduction
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a heterocyclic compound featuring a bromopyridine moiety linked to a methylpiperazine group via a methylene bridge. The unique arrangement of its functional groups suggests potential applications in pharmaceutical development, where substituted pyridines and piperazines are common pharmacophores. Accurate characterization of its spectral properties is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This guide serves as a detailed reference for the spectroscopic signature of this compound.
Molecular Structure and Spectroscopic Overview
The structural framework of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine dictates its interaction with electromagnetic radiation and its fragmentation behavior in mass spectrometry. The key structural features to consider are:
-
3,5-Disubstituted Pyridine Ring: The electronegative nitrogen and bromine atoms significantly influence the electronic environment of the aromatic protons and carbons.
-
N-Methylpiperazine Ring: This saturated heterocycle exhibits characteristic aliphatic signals in NMR and specific fragmentation patterns in MS.
-
Benzylic Methylene Bridge: The -CH2- group connecting the pyridine and piperazine rings provides a distinct signal and is a key site for fragmentation.
Caption: Molecular structure of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H-6 (Pyridine) |
| ~8.4 | d | 1H | H-2 (Pyridine) |
| ~7.8 | t | 1H | H-4 (Pyridine) |
| ~3.5 | s | 2H | -CH₂- (Benzylic) |
| ~2.4 | br s | 8H | -CH₂- (Piperazine) |
| ~2.2 | s | 3H | -CH₃ (N-Methyl) |
Interpretation:
-
The aromatic region is expected to show three distinct signals for the pyridine ring protons. The protons at positions 2 and 6 will appear at the lowest field due to the deshielding effect of the adjacent nitrogen atom. The bromine at position 5 will further influence the chemical shifts.
-
The benzylic methylene protons are expected to appear as a singlet around 3.5 ppm.
-
The eight protons of the piperazine ring are chemically equivalent and are expected to appear as a broad singlet around 2.4 ppm.
-
The N-methyl protons will give a sharp singlet at a higher field, around 2.2 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 (Pyridine) |
| ~148 | C-6 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~135 | C-3 (Pyridine) |
| ~120 | C-5 (Pyridine, C-Br) |
| ~60 | -CH₂- (Benzylic) |
| ~55 | -CH₂- (Piperazine, C-N) |
| ~53 | -CH₂- (Piperazine, C-N) |
| ~46 | -CH₃ (N-Methyl) |
Interpretation:
-
The pyridine carbons will resonate at low field, with the carbon bearing the bromine (C-5) appearing at a relatively higher field compared to the other aromatic carbons due to the heavy atom effect.
-
The benzylic carbon will appear around 60 ppm.
-
The piperazine carbons adjacent to the nitrogens will have chemical shifts in the range of 53-55 ppm.[1]
-
The N-methyl carbon will be the most upfield signal, appearing around 46 ppm.[2][3]
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Predicted Mass Spectrum
| m/z | Interpretation |
| 270/272 | [M+H]⁺ (Molecular ion peak, bromine isotope pattern) |
| 171/173 | [M - C₅H₁₁N₂]⁺ (Loss of methylpiperazine radical) |
| 99 | [C₅H₁₁N₂]⁺ (Methylpiperazine fragment) |
| 58 | [C₃H₈N]⁺ (Piperazine ring fragmentation) |
Interpretation:
The mass spectrum is expected to show a molecular ion peak [M+H]⁺ at m/z 270 and 272 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. The major fragmentation pathway is likely the cleavage of the benzylic C-N bond. This would result in a prominent fragment corresponding to the bromopyridinylmethyl cation at m/z 171/173 and a fragment for the methylpiperazine radical cation at m/z 99.[4][5][6] Further fragmentation of the piperazine ring can lead to smaller ions, such as the one at m/z 58.[4][5][6]
Experimental Protocol: Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2950-2800 | Strong | C-H stretch (Aliphatic - CH₂, CH₃) |
| ~1600, ~1570 | Medium | C=C and C=N stretching (Pyridine ring) |
| ~1450 | Medium | CH₂ bending |
| ~1100 | Medium | C-N stretching |
| ~800 | Strong | C-H out-of-plane bending (3,5-disubstituted pyridine) |
| ~600 | Medium | C-Br stretching |
Interpretation:
The IR spectrum will be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Strong bands corresponding to aliphatic C-H stretches from the piperazine and methyl groups will be observed below 3000 cm⁻¹.[7] The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1570 cm⁻¹ region.[8][9] A strong band around 800 cm⁻¹ is indicative of the out-of-plane C-H bending for a 3,5-disubstituted pyridine ring.[8] The C-N stretching of the piperazine and the C-Br stretching will appear in the fingerprint region.
Experimental Protocol: IR Spectroscopy
Caption: Procedure for acquiring an FTIR spectrum.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a detailed and authoritative reference for the characterization of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. The predicted NMR, MS, and IR data, along with their interpretations, offer a robust framework for the identification and structural elucidation of this compound. The provided experimental protocols serve as a practical starting point for researchers in the field. This guide underscores the importance of a multi-technique spectroscopic approach for the unambiguous characterization of novel chemical entities in drug discovery and development.
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Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved from [Link]
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Solubility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in different solvents
An In-depth Technical Guide to the Solubility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in Different Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a compound of interest in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will explore the physicochemical properties of the target molecule, outline established methodologies for solubility assessment, and discuss the principles of solvent selection, thereby providing a robust roadmap for its biopharmaceutical characterization.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in pharmaceutical sciences. For an orally administered drug, dissolution is the first and often rate-limiting step for absorption. Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of promising therapeutic candidates.[1] Therefore, a thorough understanding of the solubility profile of a new chemical entity (NCE) like 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in various solvents is paramount for successful formulation development and for ensuring reliable outcomes in biological assays.
The choice of solvent is not only crucial for the final drug formulation but also plays a significant role throughout the drug development process, including synthesis, purification, and crystallization.[2][3] Selecting an appropriate solvent system requires a careful balance of factors including the desired solubility, safety, environmental impact, and regulatory compliance.[2]
Physicochemical Profile of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Chemical Structure:
Image Caption: 2D structure of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
The molecule possesses a bromopyridine ring, which is relatively non-polar, and a methylpiperazine group, which contains tertiary amines. The presence of these nitrogen atoms suggests that the molecule is a weak base and its solubility will be pH-dependent.
Predicted Physicochemical Properties:
A summary of predicted physicochemical properties for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine and a related analog is presented in Table 1. These parameters are crucial for understanding the molecule's solubility characteristics.
| Property | 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine | 1-((5-bromopyridin-3-yl)methyl)piperazine | Reference |
| Molecular Formula | C11H16BrN3 | C10H14BrN3 | [4][5] |
| Molecular Weight | 270.17 g/mol | 256.14 g/mol | [4][6] |
| Predicted XLogP3 | 1.8 | 0.7 | [6][7] |
| Hydrogen Bond Donor Count | 0 | 1 | [6][8] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [6][8] |
| Predicted Boiling Point | 341.1±42.0 °C | Not Available | [9] |
Interpretation of Physicochemical Properties:
-
pKa (Predicted): The presence of the piperazine and pyridine nitrogen atoms makes this compound basic. The pKa values will dictate the degree of ionization at different pH values. Ionized forms are generally more water-soluble.[10] Understanding the pKa is crucial for predicting solubility in aqueous buffers of varying pH, which is relevant to physiological conditions in the gastrointestinal tract.[11]
-
LogP (Partition Coefficient): The predicted XLogP3 value of 1.8 suggests that the compound is moderately lipophilic. Generally, higher lipophilicity correlates with lower aqueous solubility.[12][13] The balance between lipophilicity and hydrophilicity is a key factor in both solubility and membrane permeability.
-
Hydrogen Bonding: The molecule has three hydrogen bond acceptors (the nitrogen atoms). The ability to form hydrogen bonds with solvent molecules, particularly water, can enhance solubility.
Experimental Determination of Solubility: A Step-by-Step Guide
Determining the solubility of a compound is an essential experimental undertaking. There are two primary types of solubility measurements: thermodynamic and kinetic solubility.[14]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the concentration of a solute in a saturated solution in equilibrium with the solid phase. The shake-flask method is the gold standard for determining thermodynamic solubility.[14]
-
Kinetic Solubility: This measures the concentration at which a compound, dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, starts to precipitate. This is a higher throughput method often used in early drug discovery.[15]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is adapted from established guidelines and best practices.[14][16]
Objective: To determine the equilibrium solubility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in various solvents.
Materials:
-
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, Ethanol, Methanol, DMSO, DMF, Acetone)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).
-
From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.
-
Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material at the bottom of the vial.
-
Prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined experimentally.[16]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of the compound in the diluted supernatant.
-
Calculate the original concentration in the undiluted supernatant, which represents the thermodynamic solubility.
-
Workflow for Solubility Determination
The following diagram illustrates the workflow for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Solvent Selection Strategy
The choice of solvents for solubility screening should be guided by their intended application and their physicochemical properties.[17] A range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be evaluated.
Table 2: Common Solvents for Pharmaceutical Development
| Solvent | Class | Polarity Index | Use Case |
| Water | Aqueous | 10.2 | Primary vehicle for oral formulations |
| PBS (pH 7.4) | Aqueous Buffer | ~10.2 | Simulates physiological pH |
| Ethanol | Protic | 4.3 | Co-solvent in formulations |
| Methanol | Protic | 5.1 | Synthesis, purification (toxic for final formulations)[18] |
| DMSO | Aprotic | 7.2 | Stock solutions for biological assays, some topical formulations |
| DMF | Aprotic | 6.4 | Synthesis, purification (toxic for final formulations)[18] |
| Acetone | Aprotic | 5.1 | Co-solvent, cleaning |
Rationale for Solvent Choices:
-
Aqueous Buffers (Water, PBS): Essential for determining solubility under physiological conditions, which is a key indicator of potential oral bioavailability.[19][20]
-
Alcohols (Ethanol, Methanol): Often used as co-solvents to enhance the solubility of poorly water-soluble drugs.[14]
-
Aprotic Solvents (DMSO, DMF, Acetone): Useful for solubilizing a wide range of compounds and are commonly used in early-stage drug discovery for preparing stock solutions.[21] However, their use in final formulations is often restricted due to toxicity.[18]
Factors Influencing the Solubility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Several factors will influence the solubility of this compound:
-
pH: As a basic compound, its solubility in aqueous media is expected to be highly pH-dependent. In acidic solutions, the nitrogen atoms will be protonated, forming more soluble salts. Therefore, solubility is expected to be higher at lower pH values.
-
Temperature: For most solids, solubility increases with temperature. This relationship should be experimentally determined if temperature variations are expected during manufacturing or storage.
-
Solid-State Properties: The crystalline form (polymorphism) of the compound can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[14]
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. By understanding its physicochemical properties and applying robust experimental methodologies, researchers can generate the critical data needed to advance its development.
Future work should focus on experimentally determining the thermodynamic solubility in a range of pharmaceutically relevant solvents, investigating the pH-solubility profile, and characterizing the solid-state properties of the compound. This data will be invaluable for guiding formulation strategies and ensuring the successful progression of this compound through the drug development pipeline.
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Stability and degradation profile of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
An In-depth Technical Guide to the Stability and Degradation Profile of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Foreword
As a Senior Application Scientist, my experience in pharmaceutical development has repeatedly demonstrated that a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory checkbox but the very foundation of a successful drug development program. It informs formulation, packaging, storage, and ultimately, patient safety. This guide is crafted for fellow researchers, scientists, and drug development professionals who are tasked with characterizing molecules like 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
This document is not a simple recitation of facts; it is a technical guide to investigation. Given that this specific molecule may be a novel intermediate or research compound, publicly available stability data is scarce. Therefore, this guide synthesizes established principles from international guidelines with documented degradation patterns of its core chemical moieties—bromopyridine and methylpiperazine—to provide a robust framework for predicting, testing, and understanding its stability profile. We will explore the "why" behind the "how," grounding our experimental designs in sound scientific rationale.
Molecular Overview and Physicochemical Properties
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a heterocyclic compound featuring a brominated pyridine ring linked via a methylene bridge to a methylpiperazine moiety. This structure is common in medicinal chemistry, often serving as a key building block or intermediate. A thorough understanding of its stability begins with its fundamental properties.
Chemical Structure
Caption: Chemical structure of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
Physicochemical Data Summary
A summary of known and predicted physicochemical properties is crucial for designing stability and analytical protocols.
| Property | Value / Information | Source / Note |
| CAS Number | 1160924-36-6 | [1][2] |
| Molecular Formula | C11H16BrN3 | [1][2] |
| Molecular Weight | 270.17 g/mol | [1] |
| Appearance | Likely a solid (predicted) | Based on similar structures |
| Storage Rec. | 2-8°C, Sealed in dry conditions | [1] |
| Predicted pKa | Two basic centers: piperazine nitrogen (~8-9) and pyridine nitrogen (~2-3) | Based on analogous structures |
| Predicted Solubility | Expected to be soluble in organic solvents and acidic aqueous solutions | General chemical principles |
The recommendation for refrigerated and dry storage immediately suggests a potential susceptibility to thermal degradation and hydrolysis.[1] The presence of two basic nitrogen atoms implies that the molecule's charge, and therefore its solubility and reactivity, will be highly dependent on pH.
Forced Degradation (Stress Testing) Framework
Forced degradation studies are the cornerstone of stability analysis, mandated by regulatory bodies like the ICH to identify likely degradation products and establish the intrinsic stability of a molecule.[3][4][5] The objective is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[5][6]
The experimental design must be rooted in identifying the potential liabilities of the molecule's constituent parts: the piperazine ring, the bromopyridine ring, and the methylene bridge.
Caption: General workflow for a forced degradation study.
Hydrolytic Degradation (Acidic, Basic, Neutral)
Scientific Rationale: Hydrolysis studies assess susceptibility to degradation in aqueous environments across a pH range, simulating potential conditions during formulation or in physiological environments. Halogenated pyridines can be susceptible to hydrolysis, and the piperazine ring's basicity will be a key factor.[7][8]
Protocol:
-
Prepare three sets of solutions of the compound (~1 mg/mL) in:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water (for neutral hydrolysis)
-
0.1 M Sodium Hydroxide (NaOH)
-
-
If solubility is limited, a co-solvent like acetonitrile or methanol may be used, but its concentration should be kept to a minimum.
-
Incubate the solutions in a temperature-controlled bath (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.
-
Analyze all samples using a validated stability-indicating HPLC method.
Oxidative Degradation
Scientific Rationale: Tertiary amines, such as the methylpiperazine moiety, are known to be susceptible to oxidation, primarily forming N-oxides. The electron-rich pyridine ring and the benzylic-like methylene bridge are also potential sites for oxidative attack.[9][10] Studies on piperazine itself confirm its degradation via oxidation, which can be catalyzed by metal ions.[11][12]
Protocol:
-
Prepare a solution of the compound (~1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., to a final concentration of 3% H2O2).
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at appropriate time points.
-
Causality Note: Using a common oxidant like H2O2 provides a general assessment of oxidative liability. If metal catalysis is suspected (e.g., from manufacturing equipment), studies can be repeated with the addition of metal ions like Cu2+.[11]
Photolytic Degradation
Scientific Rationale: The presence of a carbon-bromine (C-Br) bond on an aromatic ring makes the molecule a candidate for photolytic degradation.[7] UV or visible light can induce cleavage of the C-Br bond, leading to radical-mediated degradation pathways. Bromopyridines are noted to be light-sensitive.[13][14]
Protocol:
-
Expose solid powder and a solution of the compound to a calibrated light source as specified in ICH Q1B guidelines.[3] This typically involves exposure to cool white fluorescent and near-ultraviolet lamps.
-
A dark control sample, wrapped in aluminum foil, must be run in parallel to differentiate between thermal and photolytic degradation.
-
Analyze the samples after the specified exposure period.
Thermal Degradation
Scientific Rationale: Thermal stress testing evaluates the stability of the molecule at elevated temperatures, which is critical for determining appropriate manufacturing and storage conditions. Piperazine derivatives are known to undergo thermal degradation, often via nucleophilic substitution (SN2) reactions leading to ring-opening.[11][15][16]
Protocol:
-
Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C).
-
Simultaneously, expose a solution of the compound to the same temperature.
-
Analyze samples at various time points to determine the rate and profile of degradation.
Predicted Degradation Pathways and Products
Based on the chemical nature of the bromopyridine and methylpiperazine moieties, we can propose several likely degradation pathways. The identification of these products would be confirmed using LC-MS/MS for mass determination and fragmentation analysis, followed by isolation and NMR for definitive structure elucidation.
Caption: Proposed major degradation pathways for the target molecule.
Key Predicted Degradants
| Degradation Pathway | Predicted Degradant Structure | Rationale |
| Oxidation | 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine 1-oxide | The tertiary amine of the piperazine ring is the most electron-rich and sterically accessible site for N-oxidation. This is a very common pathway for such compounds.[10] |
| Oxidation | 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine 4-oxide | The pyridine nitrogen can also be oxidized to an N-oxide, though it is generally less reactive than the aliphatic tertiary amine.[17] |
| Photolysis | 1-((Pyridin-3-yl)methyl)-4-methylpiperazine | Homolytic cleavage of the C-Br bond upon exposure to UV light, followed by hydrogen abstraction from the solvent. Bromoaromatic compounds are known to be light-sensitive.[7][13] |
| Hydrolysis (Basic) | 1-((5-Hydroxypyridin-3-yl)methyl)-4-methylpiperazine | Nucleophilic aromatic substitution of the bromine atom by a hydroxide ion, particularly under basic and/or thermal stress conditions. |
| Thermal Degradation | Ring-opened piperazine derivatives | High thermal stress can lead to complex degradation, including SN2-mediated ring-opening of the piperazine moiety, a known pathway for piperazine itself.[11][15] |
Analytical Methodologies
A robust, stability-indicating analytical method is essential. The primary technique will be High-Performance Liquid Chromatography (HPLC), as it can separate the parent compound from its degradation products, allowing for accurate quantification of stability.
Stability-Indicating HPLC-UV Method
Objective: To develop a method where the parent peak is resolved from all degradation product peaks and any formulation excipients.
Starting Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). A C18 phase provides good retention for moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Provides good peak shape for basic analytes).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from ~5% to 95% Mobile Phase B to ensure elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector, monitoring at multiple wavelengths (e.g., 254 nm, and the compound's λmax if known). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is achieved by analyzing the stressed samples and demonstrating that all degradant peaks are resolved from the main peak.
LC-MS/MS for Degradant Identification
Objective: To obtain mass information for the unknown peaks observed in the HPLC analysis to aid in structure elucidation.
Protocol:
-
Utilize the developed HPLC method as the front-end separation for a mass spectrometer.
-
Employ a soft ionization technique, such as Electrospray Ionization (ESI), in positive mode, as the molecule contains basic nitrogens that are easily protonated.
-
Acquire full scan mass spectra to determine the molecular weight of the degradation products.
-
Perform tandem MS (MS/MS) experiments on the degradant masses to obtain fragmentation patterns. These patterns provide structural clues that, when compared to the parent compound's fragmentation, can pinpoint the site of modification.
Recommendations for Storage and Handling
Based on the predictive stability profile derived from the molecule's structural components, the following handling and storage procedures are recommended until empirical data proves otherwise:
-
Storage Temperature: Refrigerate at 2-8°C .[1] This mitigates potential thermal degradation pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and in tightly sealed containers. This minimizes exposure to oxygen and moisture, reducing the risk of oxidative degradation and hydrolysis.
-
Light Protection: Store in amber vials or protect from light by other means to prevent photolytic degradation of the C-Br bond.[7][14]
-
pH Avoidance: Avoid highly basic conditions during formulation or processing, as this may promote hydrolysis of the bromopyridine moiety.
Conclusion
While specific experimental data for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is not widely published, a robust stability testing plan can be developed based on first principles and data from its constituent chemical moieties. The primary anticipated liabilities include oxidation of the piperazine nitrogen , photolytic cleavage of the carbon-bromine bond , and potential hydrolysis under basic conditions . A systematic forced degradation study, executed according to ICH guidelines and analyzed with a validated stability-indicating HPLC method, is the definitive path to elucidating its degradation profile. The insights gained from such a study are indispensable for the successful development of any product containing this molecule.
References
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An In-depth Technical Guide to Exploring the Mechanism of Action of Novel Piperazine Derivatives
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antipsychotic, and antimicrobial agents.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of novel piperazine derivatives. By integrating established biochemical and cellular assays with logical experimental workflows, this document serves as a technical resource to navigate the complexities of target identification, validation, and signaling pathway analysis.
Introduction: The Versatility of the Piperazine Scaffold
The six-membered heterocyclic piperazine ring, with its two nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability.[2] This allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[1][3] Piperazine derivatives have demonstrated activity against a diverse array of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[1] Their prevalence in drugs targeting the central nervous system (CNS) for conditions like psychosis, depression, and anxiety is particularly noteworthy.[5][6] Furthermore, emerging research highlights their significant potential as anticancer agents, capable of inducing apoptosis and inhibiting cancer cell proliferation through various signaling pathways.[7][8][9][10][11][12]
This guide will systematically detail the experimental journey from a novel piperazine derivative with observed biological activity to a comprehensive understanding of its molecular mechanism.
Foundational Strategy: From Phenotypic Observation to Target Identification
The initial exploration of a novel piperazine derivative often begins with a phenotypic screen, where the compound elicits a specific biological response in a cell-based or organismal model. The critical next step is to identify the direct molecular target(s) responsible for this effect. A multi-pronged approach combining computational, biochemical, and genetic methods is most effective.[13][14]
In Silico Target Prediction
Computational methods serve as a valuable starting point to generate hypotheses about potential targets.[15]
-
Ligand-Based Approaches: If the novel piperazine derivative shares structural similarities with known compounds, its potential targets can be predicted based on the principle of "similar property."
-
Structure-Based Approaches: When a high-quality structure of a potential target protein is available, molecular docking simulations can predict the binding mode and affinity of the piperazine derivative.[15]
Direct Biochemical Methods for Target Identification
These methods aim to physically isolate and identify the protein(s) that bind to the novel compound.
-
Affinity-Based Pull-Down Assays: This is a widely used technique where the piperazine derivative is chemically modified (e.g., with a biotin tag) to serve as "bait."[13][16] The bait is incubated with a cell lysate, and the protein-bait complexes are captured and subsequently identified using mass spectrometry.[13]
-
Activity-Based Protein Profiling (ABPP): This method is particularly useful for identifying enzymatic targets. It employs reactive chemical probes that covalently label the active sites of enzymes, and the novel piperazine derivative can compete for this labeling in a concentration-dependent manner.[16]
Genetic and Genomic Approaches
Genetic methods can provide strong evidence for a specific target by observing how alterations in gene expression or function affect the cellular response to the compound.
-
Resistance Screening: In oncology or infectious disease research, generating resistance to the piperazine derivative and then sequencing the genome of the resistant cells can identify mutations in the target protein.[16]
-
Chemogenomic Profiling: This approach involves screening the compound against a library of genetically modified cell lines (e.g., a knockout library) to identify genes that either enhance or suppress the compound's activity.
The convergence of data from these orthogonal approaches provides a robust foundation for selecting high-confidence candidate targets for further validation.
Target Validation and Characterization: Confirming the Interaction
Once a putative target is identified, the next crucial phase is to validate the direct physical interaction between the novel piperazine derivative and the target protein and to quantify the binding affinity.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a ligand for its receptor.[17]
-
Saturation Binding Assays: These experiments use increasing concentrations of a radiolabeled version of the novel piperazine derivative (or a known ligand for the target) to determine the equilibrium dissociation constant (Kd), a measure of affinity, and the maximum number of binding sites (Bmax), which reflects the receptor density.[17][18][19]
-
Competition Binding Assays: In this setup, a fixed concentration of a radioligand is incubated with the target in the presence of increasing concentrations of the unlabeled novel piperazine derivative. This allows for the determination of the inhibitory constant (Ki), which reflects the affinity of the novel compound for the target.[17]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand for the target receptor, and a range of concentrations of the novel piperazine derivative.
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50, which is then converted to a Ki value.
Label-Free Biosensor-Based Assays
Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) provide real-time, label-free detection of molecular interactions. These methods can determine both the association (kon) and dissociation (koff) rate constants, providing a more detailed kinetic profile of the binding interaction.
Resonance Energy Transfer (RET) Based Assays
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques to study molecular interactions in living cells.[20][21] These assays can be adapted to measure ligand binding. For instance, a NanoBRET ligand binding assay can be developed where the target receptor is tagged with a NanoLuc luciferase, and a fluorescently labeled version of the piperazine derivative serves as the BRET acceptor.[22]
Elucidating the Functional Consequences: Signaling Pathway Analysis
Demonstrating that the binding of the novel piperazine derivative to its target leads to a functional cellular response is the ultimate goal. For many piperazine derivatives that target GPCRs, this involves dissecting the downstream signaling pathways.
G Protein Activation Assays
The activation of a GPCR by an agonist promotes the exchange of GDP for GTP on the associated Gα subunit.
-
[³⁵S]GTPγS Binding Assay: This is a classic functional assay that measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[23][24][25][26] An increase in [³⁵S]GTPγS binding in the presence of the piperazine derivative indicates agonistic activity.[23]
-
Membrane Preparation: Prepare membranes from cells expressing the target GPCR.
-
Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl.
-
Reaction Mix: In a 96-well plate, combine the membranes, the novel piperazine derivative at various concentrations, and [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for a defined period.
-
Termination and Filtration: Stop the reaction by rapid filtration over glass fiber filters.
-
Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the membranes.
-
Data Analysis: Plot the stimulated binding versus the log of the agonist concentration to determine the EC50 and Emax.
β-Arrestin Recruitment Assays
Upon agonist binding, many GPCRs recruit β-arrestins, which mediate receptor desensitization and can also initiate G protein-independent signaling.[27] β-arrestin recruitment assays are a universal platform for studying GPCR activation.[28]
-
Enzyme Fragment Complementation (EFC) Assays: Commercially available assays, such as the PathHunter® β-arrestin assay, utilize EFC. In this system, the GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a detectable signal.[27][29][30]
Caption: Workflow for a typical β-arrestin recruitment assay.
Downstream Signaling Pathway Analysis
Investigating signaling events further downstream can provide a more complete picture of the compound's mechanism of action.
-
ERK1/2 Phosphorylation Assay: The activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2, is a common downstream event for many GPCRs.[31] This can be measured using Western blotting or homogeneous assays like AlphaScreen®.[31][32]
-
Cell Culture and Treatment: Culture cells expressing the target receptor and treat with the novel piperazine derivative for various times and concentrations.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2, followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the pERK1/2 signal to the total ERK1/2 signal.
Caption: Hypothetical signaling pathways activated by a novel piperazine derivative.
Data Presentation and Interpretation
Table 1: Summary of Pharmacological Data for a Hypothetical Piperazine Derivative (HPD-1)
| Assay Type | Target | Parameter | Value |
| Radioligand Binding | 5-HT1A Receptor | Ki (nM) | 15.2 |
| [³⁵S]GTPγS Binding | 5-HT1A Receptor | EC50 (nM) | 45.8 |
| Emax (%) | 85 | ||
| β-Arrestin Recruitment | 5-HT1A Receptor | EC50 (nM) | 120.5 |
| Emax (%) | 60 | ||
| ERK1/2 Phosphorylation | 5-HT1A Receptor | EC50 (nM) | 88.3 |
| Emax (%) | 95 |
The data in Table 1 suggests that HPD-1 is a potent agonist at the 5-HT1A receptor. The differing EC50 and Emax values between the G protein activation and β-arrestin recruitment assays may indicate biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another. This is a key area of modern pharmacology and highlights the importance of using multiple functional assays.
Conclusion: A Self-Validating Approach to Mechanism of Action Studies
The framework presented in this guide emphasizes a logical progression from target identification to a detailed characterization of the functional consequences of ligand binding. By employing a suite of orthogonal assays, the resulting data provides a self-validating system. For instance, the binding affinity (Ki) should correlate with the functional potencies (EC50) observed in downstream signaling assays. Discrepancies can often reveal more complex pharmacological phenomena, such as biased agonism or interactions with allosteric sites. This comprehensive approach ensures a high degree of scientific rigor and provides the robust mechanistic understanding required for the successful advancement of novel piperazine derivatives in drug discovery pipelines.
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Methodological & Application
Application Note & Protocol: Dissolution of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine for In Vitro Assays
Abstract
This document provides a detailed protocol and technical guidance for the solubilization, handling, and storage of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine for use in various in vitro biochemical and cell-based assays. Adherence to these guidelines is critical for ensuring experimental reproducibility, maximizing compound stability, and preventing artifacts arising from poor solubility or solvent effects. The protocol emphasizes the rationale behind each step, from the selection of an appropriate solvent system to the preparation of final working solutions, to empower researchers to achieve reliable and accurate results.
Introduction: The Challenge of Compound Solubility in In Vitro Systems
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a heterocyclic small molecule belonging to the piperazine and bromopyridine classes. Such compounds are frequently investigated in drug discovery for their potential biological activities.[1][2] A common and critical hurdle in the in vitro evaluation of these molecules is their often limited aqueous solubility.[3] Improper dissolution can lead to compound precipitation, resulting in an unknown and reduced effective concentration, which severely compromises the validity and reproducibility of experimental data.[4]
This guide provides a robust, field-proven methodology for handling this specific compound, designed to be a self-validating system that minimizes common pitfalls such as compound precipitation, degradation, and solvent-induced cytotoxicity.
Compound Properties & Key Parameters
Understanding the physicochemical properties of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is fundamental to developing a successful dissolution strategy.
| Property | Value | Source | Significance for Dissolution Protocol |
| Molecular Formula | C₁₀H₁₄BrN₃ | [5] | Essential for calculating molarity. |
| Molecular Weight | 256.14 g/mol | [5] | Used to determine the mass required for stock solutions. |
| XLogP3 | 1.5 | [5] | Indicates moderate lipophilicity, suggesting poor solubility in aqueous media and good solubility in organic solvents like DMSO. |
| Predicted Boiling Point | 341.1 ± 42.0 °C | [5] | High boiling point suggests low volatility under standard lab conditions. |
| Storage (Solid) | 2-8°C, Sealed, Dry | [6] | Suggests potential sensitivity to moisture and temperature. Bromopyridines can be sensitive to light and air.[7][8] |
Guiding Principles: The Rationale Behind the Protocol
The Primacy of DMSO for Stock Solutions
For non-polar to moderately polar small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions.[9][10] Its utility is based on several key characteristics:
-
Broad Solubilizing Power: DMSO can dissolve a wide array of both polar and nonpolar compounds.[10]
-
Miscibility: It is fully miscible with water and aqueous cell culture media, which is crucial for the preparation of working solutions.[10]
-
Stability: It allows for the long-term storage of dissolved compounds at low temperatures with minimal degradation.[11]
The "High-Concentration Stock" Paradigm
Preparing a highly concentrated stock solution (e.g., 10-100 mM) is a cornerstone of good laboratory practice for in vitro assays.[12] This approach minimizes the volume of the organic solvent (DMSO) introduced into the final aqueous assay environment. High concentrations of DMSO can be directly toxic to cells or induce unintended biological effects, confounding experimental results.[13][14] It is widely recommended to keep the final DMSO concentration in cell-based assays at or below 0.5% (v/v) to avoid these artifacts.[15]
Mitigating Precipitation: The Enemy of Reproducibility
A common failure point is "crashing out," where the compound precipitates upon dilution from the DMSO stock into aqueous media.[16] This occurs when the final concentration exceeds the compound's aqueous solubility limit. Our protocol is designed to prevent this through a controlled, stepwise dilution process into pre-warmed media.
Experimental Workflow Overview
The following diagram outlines the complete workflow from receiving the solid compound to its application in an in vitro assay.
Caption: Workflow for preparing 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine solutions.
Detailed Protocols
Protocol 1: Preparation of 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration, primary stock solution for long-term storage.
Materials:
-
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine (solid)
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator bath
Procedure:
-
Pre-Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 256.14 g/mol × 1000 mg/g = 2.56 mg
-
-
Preparation:
-
Before opening, centrifuge the vial of solid compound to ensure all powder is at the bottom.[11]
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[17]
-
Accurately weigh 2.56 mg of the compound and transfer it to a sterile vial. To avoid weighing very small amounts, it is often better to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 3.90 mL for 10 mg).[18]
-
Add the calculated volume of 100% DMSO to the vial.
-
Vortex vigorously for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.[16] Visually inspect the solution against a light source to confirm no solid particulates remain.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed cryovials or microcentrifuge tubes.[19] This is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and solvent evaporation.[19]
-
Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.[20]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) .[11] Protect from light.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the primary DMSO stock into cell culture medium for treating cells, ensuring the final DMSO concentration remains non-toxic.
Materials:
-
10 mM stock solution of the compound in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C[16]
-
Sterile pipette tips and tubes
Procedure (Example for preparing a final concentration of 10 µM):
-
Thawing: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature. Centrifuge briefly to collect the contents at the bottom of the tube.
-
Intermediate Dilution (Recommended): To avoid precipitation from rapid dilution, perform an intermediate dilution step.[15]
-
Dilute the 10 mM stock 1:100 into pre-warmed (37°C) complete cell culture medium to create a 100 µM intermediate solution .
-
Example: Add 5 µL of the 10 mM stock to 495 µL of warm medium. Pipette up and down gently to mix. Do not vortex, as this can cause shearing of media components like serum proteins.
-
-
Final Working Solution: Prepare the final concentrations required for your dose-response curve by serially diluting the 100 µM intermediate solution into warm complete medium.
-
Example (for 10 µM): Perform a 1:10 dilution of the 100 µM intermediate solution. Add 100 µL of the 100 µM solution to 900 µL of warm medium to get 1 mL of a 10 µM working solution.
-
-
Vehicle Control: This step is mandatory for valid results. Prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of the compound tested.[4]
-
In the example above, the 10 µM working solution was derived from a 1:1000 total dilution of the original DMSO stock. The final DMSO concentration is 0.1%.
-
Therefore, the vehicle control should be complete medium containing 0.1% DMSO .
-
-
Cell Treatment: Remove the existing medium from your cells and replace it with the prepared working solutions (including the vehicle control).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon dilution into media | "Crashing out": The final concentration exceeds the compound's aqueous solubility limit. Rapid solvent exchange.[16] | Decrease the final working concentration. Perform a serial dilution in pre-warmed media rather than a single large dilution step.[16] Add the stock solution dropwise while gently swirling the media.[16] |
| Cloudiness or crystals appear after incubation (hours/days) | Delayed Precipitation: Compound instability at 37°C, interaction with media components (salts, proteins), or evaporation of media concentrating the compound.[16][21] | Prepare fresh working solutions immediately before use. Ensure proper incubator humidification to prevent evaporation.[16] If using serum-free media, consider that serum proteins can sometimes help maintain solubility.[4] |
| Inconsistent or no biological activity | Incorrect Concentration: Compound precipitated out of solution, leading to a lower effective dose. Degradation: Compound is unstable under storage or experimental conditions (e.g., light-sensitive).[20] | Visually inspect all solutions for precipitation before adding to cells. Store stock solutions properly as aliquots at -80°C and protect from light.[11][17] Prepare fresh solutions for each experiment. |
| Cell death observed in vehicle control | Solvent Toxicity: The final concentration of DMSO is too high for the specific cell line being used. | Ensure the final DMSO concentration is ≤0.5%.[15] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). Perform a DMSO toxicity curve for your cell line to determine its tolerance. |
Safety Precautions
-
Always handle 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine and DMSO in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves may degrade with prolonged DMSO exposure; butyl rubber or neoprene are recommended).[10]
-
Consult the Safety Data Sheet (SDS) for the compound for specific handling and disposal information.
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Cell-based assay development using 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Title: Development of a Cell-Based Intracellular Calcium Mobilization Assay to Characterize Gq-Coupled GPCR Antagonism by 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Abstract
This document provides a comprehensive guide for the development and implementation of a robust, cell-based functional assay to characterize the pharmacological activity of the novel compound, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. The piperazine scaffold is a privileged structure in modern medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] Given the structural motifs present in the compound of interest, we hypothesize its potential interaction with G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets.[4][5] This guide details a fluorescent-based intracellular calcium mobilization assay, a direct and reliable method for studying the activity of Gq-coupled GPCRs.[6] We will outline the principles of the assay, provide a step-by-step protocol for characterizing the antagonist properties of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, and offer guidance on data analysis and interpretation.
Introduction: The Rationale for a Calcium Mobilization Assay
G protein-coupled receptors are integral membrane proteins that play a pivotal role in cellular signaling and are implicated in a vast range of physiological processes and diseases.[4] A significant portion of GPCRs, upon activation by an agonist, couple to the Gq alpha subunit. This initiates a signaling cascade beginning with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ is a hallmark of Gq-coupled receptor activation and can be precisely measured using calcium-sensitive fluorescent dyes.[6]
The structural features of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine suggest its potential as a modulator of a GPCR. To investigate this, we propose an assay to determine if the compound acts as an antagonist at a model Gq-coupled receptor. An antagonist is a compound that blocks the action of an agonist, a substance that normally elicits a response. By pretreating cells expressing a Gq-coupled receptor with our test compound and then stimulating them with a known agonist, we can quantify the extent to which the compound inhibits the expected rise in intracellular calcium. This provides a quantitative measure of the compound's potency as an antagonist.
This application note will use a hypothetical scenario where we are testing 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine for its ability to antagonize the human M1 muscarinic acetylcholine receptor, a well-characterized Gq-coupled GPCR, expressed in HEK293 cells.
Signaling Pathway and Assay Principle
The experimental approach is based on the canonical Gq signaling pathway. The following diagram illustrates the sequence of events from receptor activation to the generation of the fluorescent signal that is measured.
Caption: Step-by-step workflow for the calcium mobilization assay.
Detailed Protocols
Cell Culture and Plating
-
Maintain HEK293/M1 cells: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells: Subculture cells every 2-3 days when they reach 80-90% confluency.
-
Cell Plating:
-
Harvest cells using TrypLE™ Express.
-
Resuspend cells in complete growth medium and perform a cell count.
-
Seed 50,000 cells per well in 100 µL of medium into a 96-well black, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Preparation of Solutions
-
Assay Buffer: HBSS with Ca2+ & Mg2+, supplemented with 20 mM HEPES and 2.5 mM Probenecid. Probenecid is an anion-exchange transporter inhibitor used to prevent the leakage of the de-esterified fluorescent dye from the cells.
-
Dye Loading Solution: Prepare a 4 µM Fluo-4 AM solution in Assay Buffer. Add Pluronic F-127 to a final concentration of 0.04% to aid in dye dispersal.
-
Test Compound Stock: Prepare a 10 mM stock solution of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in DMSO.
-
Agonist Stock: Prepare a 10 mM stock solution of Acetylcholine (ACh) in deionized water.
Assay Protocol
-
Remove Growth Medium: Carefully aspirate the growth medium from the cell plate.
-
Dye Loading: Add 100 µL of the Dye Loading Solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Baseline Reading: Place the plate in a fluorescence microplate reader (e.g., FLIPR® or FlexStation®) and measure the baseline fluorescence for 10-20 seconds (Excitation: 494 nm, Emission: 516 nm).
-
Compound Addition (Antagonist Mode):
-
Prepare a serial dilution of the test compound in Assay Buffer.
-
Add 50 µL of the diluted test compound solutions to the respective wells. For control wells, add 50 µL of Assay Buffer with the corresponding DMSO concentration (vehicle control).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Reading:
-
Prepare the agonist (ACh) at a concentration that gives ~80% of the maximal response (EC80). This concentration should be determined beforehand from an agonist dose-response curve.
-
Add 50 µL of the EC80 ACh solution to all wells simultaneously using the plate reader's injection system.
-
Immediately begin reading the fluorescence intensity every second for at least 120 seconds.
-
Data Analysis and Interpretation
-
Data Normalization: For each well, subtract the baseline fluorescence from the peak fluorescence intensity after agonist addition to get the response amplitude.
-
Agonist Dose-Response (EC50 Determination): To characterize the agonist, perform the assay by adding increasing concentrations of ACh. Plot the response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximum effect).
-
Antagonist Dose-Response (IC50 Determination):
-
Normalize the data by setting the response of the vehicle control (agonist only) to 100% and the response of wells with no agonist to 0%.
-
Plot the percentage of inhibition against the log of the antagonist (test compound) concentration.
-
Fit the data to a four-parameter logistic equation (inhibitor vs. response) to determine the IC50 value. The IC50 is the concentration of the antagonist that inhibits 50% of the agonist's response.
-
Example Data Presentation
Table 1: Hypothetical Antagonist Activity of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
| Compound Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.001 | 2.5 ± 1.1 |
| 0.01 | 8.9 ± 2.3 |
| 0.1 | 25.4 ± 4.5 |
| 1 | 52.1 ± 3.8 |
| 10 | 85.7 ± 2.9 |
| 100 | 98.2 ± 1.5 |
| Calculated IC50 (µM) | 0.95 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Well-to-Well Variability | Inconsistent cell numbers; uneven dye loading. | Ensure a single-cell suspension before plating; be gentle during washing steps to avoid cell detachment. |
| Low Signal-to-Background Ratio | Low receptor expression; inefficient dye loading. | Use a higher cell density; optimize dye loading time and concentration; check cell line for receptor expression. |
| No Response to Agonist | Cell health issues; incorrect agonist concentration. | Check cell viability; confirm agonist stock concentration and activity; ensure the cell line expresses the target receptor. |
| Compound Precipitation | Poor solubility of the test compound. | Decrease the highest concentration tested; check the solubility of the compound in the assay buffer. |
Conclusion
This application note provides a detailed framework for using a calcium mobilization assay to characterize the antagonist properties of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine at a Gq-coupled GPCR. This robust and high-throughput compatible assay can provide crucial insights into the compound's mechanism of action and potency, thereby guiding further drug discovery and development efforts. The principles and protocols outlined here can be adapted for various Gq-coupled receptors and other test compounds.
References
-
Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842. [Link]
-
Insel, P. A., Zhang, L., Murray, F., Yokouchi, H., & Zambon, A. C. (2012). GPCR expression in cells and tissues: significance for drug discovery. British journal of pharmacology, 165(6), 1613–1615. [Link]
-
Lagerström, M. C., & Schiöth, H. B. (2008). Structural diversity of G protein-coupled receptors and significance for drug discovery. Nature reviews Drug discovery, 7(4), 339-357. [Link]
-
Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450. [Link]
-
Di Veroli, G. Y., Fornari, C., Goldlust, I., Wilson, G., & Wigglesworth, M. (2015). An automated fitting procedure and software for dose-response curves with multiphasic features. Scientific reports, 5(1), 1-13. [Link]
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved January 19, 2026, from [Link]
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- 6. biocompare.com [biocompare.com]
Application Notes & Protocols for High-Throughput Screening of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Abstract
High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1][2][3][4] This document provides a comprehensive guide for the utilization of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine , a synthetic heterocyclic compound, in HTS campaigns. Drawing upon the well-established pharmacological importance of the piperazine moiety, these protocols are designed for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of this molecule.[5][6][7][8][9] The application notes herein detail the physicochemical properties of the compound, propose a strategic HTS workflow for a hypothetical target class, and provide step-by-step protocols for primary screening, hit confirmation, and initial characterization. The causality behind experimental choices and self-validating systems for data integrity are emphasized throughout.
Introduction: The Rationale for Screening 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs targeting a wide array of biological pathways, including neurotransmitter receptors and enzymes.[5][7][8][9] Its presence often confers favorable pharmacokinetic properties. The bromopyridine component of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine offers a handle for potential covalent interactions or specific hydrogen bonding, making it an intriguing candidate for screening against various target classes. Given that many piperazine derivatives exhibit activity in the central nervous system, a hypothetical screening campaign against a G-protein coupled receptor (GPCR) involved in neurological pathways will be used as an illustrative example throughout these notes.
Physicochemical Properties of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
A thorough understanding of a compound's physicochemical properties is crucial for designing robust and reproducible screening assays. Below is a summary of the known properties of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine .
| Property | Value | Source |
| CAS Number | 1160924-36-6 | [10] |
| Molecular Formula | C₁₁H₁₆BrN₃ | [10] |
| Molecular Weight | 270.17 g/mol | [10] |
| Boiling Point | 341.1±42.0 °C (Predicted) | [11] |
| Density | 1.406±0.06 g/cm³ (Predicted) | [11] |
| Storage | Sealed in dry, 2-8°C | [10] |
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that begins with assay development and culminates in the identification of confirmed hits.[2][12][13] The following workflow is proposed for screening 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine .
Caption: High-throughput screening cascade.
Primary Screening Protocol: Cell-Based GPCR Functional Assay (Hypothetical)
This protocol describes a primary HTS assay to identify modulators of a hypothetical GPCR expressed in a recombinant cell line. The assay utilizes a luminescence-based reporter gene readout.
Rationale for Experimental Choices
-
Cell-Based Assay: Provides a more physiologically relevant context compared to biochemical assays.[2]
-
Luminescence Readout: Offers high sensitivity, a broad dynamic range, and is less prone to interference from fluorescent compounds.[14]
-
384-Well Plate Format: Balances throughput with reagent consumption, a common standard in HTS.[1][12]
Materials and Reagents
-
HEK293 cells stably expressing the target GPCR and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene.
-
Assay Medium: DMEM supplemented with 1% Fetal Bovine Serum (FBS).
-
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine stock solution: 10 mM in 100% DMSO.
-
Positive Control: Known agonist/antagonist for the target GPCR.
-
Negative Control: 0.1% DMSO in Assay Medium.
-
Luminescence detection reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
384-well white, solid-bottom assay plates.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the recombinant HEK293 cells to ~80% confluency.
-
Harvest cells and resuspend in Assay Medium to a density of 2 x 10⁵ cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare a working solution of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine at 20 µM in Assay Medium containing 0.2% DMSO.
-
Using a pintool or acoustic liquid handler, transfer 25 µL of the compound working solution to the assay plates, resulting in a final concentration of 10 µM and 0.1% DMSO.
-
Add positive and negative controls to designated wells on each plate.
-
-
Incubation:
-
Incubate the assay plates for 6 hours at 37°C in a 5% CO₂ incubator to allow for GPCR signaling and subsequent reporter gene expression.
-
-
Signal Detection:
-
Equilibrate the assay plates and the luminescence detection reagent to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Read the luminescence signal using a plate reader.
-
Data Analysis and Quality Control
-
The robustness of the assay is determined by calculating the Z'-factor for each plate using the positive and negative controls. A Z'-factor > 0.5 is considered acceptable for HTS.[12]
-
Primary hits are identified as compounds that produce a signal significantly different from the negative controls (e.g., > 3 standard deviations from the mean of the negative controls).
Hit Confirmation and Secondary Assays
Compounds identified as primary hits must undergo a rigorous confirmation process to eliminate false positives and to confirm their activity.[13][15][16]
Dose-Response Confirmation
-
Objective: To confirm the activity of primary hits and determine their potency (EC₅₀ or IC₅₀).
-
Protocol:
-
Perform a serial dilution of the hit compound, typically in a 10-point, 1:3 dilution series, starting from a high concentration (e.g., 100 µM).
-
Repeat the primary assay protocol using these dilutions.
-
Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the potency.
-
Orthogonal Assay
-
Objective: To confirm the activity of the hit compound using a different assay technology to rule out technology-specific artifacts.[15]
-
Example Protocol (Calcium Mobilization Assay):
-
Seed the recombinant cells in a 384-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the hit compound at various concentrations.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence indicates GPCR-mediated calcium release.
-
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine , acting as an antagonist at a Gαq-coupled GPCR.
Caption: Hypothetical Gαq signaling pathway.
Preliminary Structure-Activity Relationship (SAR) Analysis
Once a set of confirmed hits is established, a preliminary SAR analysis can be performed.[12] This involves comparing the activity of structurally related compounds to identify key chemical features that are important for biological activity. This analysis can guide the synthesis of new analogs with improved potency and selectivity.
Conclusion
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine represents a molecule with potential for drug discovery due to its constituent chemical moieties. The protocols and workflows detailed in these application notes provide a robust framework for its evaluation in a high-throughput screening setting. By following a systematic approach of primary screening, hit confirmation, and secondary validation, researchers can effectively and efficiently explore the therapeutic potential of this and other novel chemical entities.
References
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
High-throughput screening - Wikipedia. Wikipedia. Available at: [Link]
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Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. Available at: [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
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Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. Available at: [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]
-
Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available at: [Link]
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Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC. PubMed Central. Available at: [Link]
-
Piperazine & Derivatives. Adani Pharmachem Private Limited. Available at: [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. PubMed Central. Available at: [Link]
-
High Throughput Drug Screening. Sygnature Discovery. Available at: [Link]
-
High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
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Application Notes and Protocols for Kinase Inhibitor Screening using 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Introduction: The Rationale for Screening Bromopyridinyl-Methylpiperazine Scaffolds
The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Protein kinases, as central regulators of cellular signaling, represent a highly validated class of drug targets. Dysfunction in kinase activity is a known driver of numerous pathologies[1]. The chemical scaffold of a potential inhibitor is paramount to its success, dictating its binding affinity, selectivity, and pharmacokinetic properties.
The 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine molecule (hereafter referred to as Cpd-BPM) represents a fragment-like structure embodying key features often found in successful kinase inhibitors. The bromopyridine moiety can engage in halogen bonding or act as a versatile synthetic handle for further chemical elaboration, while the methylpiperazine group is a common feature in kinase inhibitors, often conferring aqueous solubility and occupying the solvent-exposed region of the ATP-binding pocket[2][3][4]. The piperazine nitrogen can also serve as a basic center, forming crucial salt-bridge interactions[4]. The exploration of compounds built around this scaffold is therefore a rational starting point in a high-throughput screening (HTS) campaign to identify novel kinase modulators.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Cpd-BPM as a test article in robust, modern kinase inhibitor screening assays. We will detail the principles and provide step-by-step protocols for two distinct, widely-used assay platforms: a luminescence-based primary screening assay for broad kinase activity assessment and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for more specific secondary screening and mechanistic studies.
PART I: Primary Screening with Luminescence-Based ATP Depletion Assays
Principle of the Kinase-Glo® Assay
For a primary high-throughput screen, an assay that is simple, robust, and universally applicable to a wide range of kinases is ideal. The Kinase-Glo® Luminescent Kinase Assay platform fits these criteria perfectly. The fundamental principle is the quantification of ATP remaining in solution after a kinase reaction.[5][6][7] Kinases catalyze the transfer of a phosphate group from ATP to a substrate (a protein or peptide).[7] As the kinase reaction proceeds, ATP is consumed. The Kinase-Glo® reagent is then added, which contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin.[6][7] In the presence of the remaining ATP, the luciferase catalyzes the oxidation of luciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the ATP concentration.[7][8] Therefore, a potent kinase inhibitor will prevent ATP consumption, resulting in a high luminescent signal, whereas an uninhibited kinase will deplete the ATP pool, leading to a low signal.[6][9]
Diagram 1: Principle of the Luminescence-Based Kinase Assay
Caption: Workflow of an ATP-depletion luminescence assay.
Protocol 1: Primary Screening using Kinase-Glo®
This protocol is designed for a 384-well plate format, suitable for HTS.
Materials and Reagents:
-
Test Compound: 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine (Cpd-BPM), dissolved in 100% DMSO to create a 10 mM stock solution.
-
Kinase: A purified, active kinase of interest (e.g., ABL, SRC, or a kinase panel).
-
Substrate: A suitable peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine triphosphate solution.
-
Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl₂, BSA, and DTT. Optimize for the specific kinase.
-
Assay Plates: White, opaque, 384-well plates (low-volume).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar).[5][6]
-
Plate Luminometer: A microplate reader capable of measuring glow luminescence.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a serial dilution of the Cpd-BPM stock in DMSO. For a primary screen at a single concentration (e.g., 10 µM), dilute the 10 mM stock to 1 mM in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer 50 nL of the appropriate compound solution to the wells of the 384-well assay plate.
-
For control wells, add 50 nL of 100% DMSO (for 0% inhibition, high kinase activity) and 50 nL of a known potent inhibitor for the target kinase (for 100% inhibition, low kinase activity).
-
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The final concentration of kinase and substrate should be optimized beforehand to achieve ~50-80% ATP consumption during the reaction time.[9]
-
Dispense 5 µL of the 2X Kinase/Substrate mix into each well containing the pre-spotted compounds.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.
-
To start the reaction, add 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.
-
Briefly centrifuge the plate to ensure all components are mixed.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C, depending on the kinase) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's protocol.[5]
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (Signal_cpd - Signal_min) / (Signal_max - Signal_min)
-
Signal_cpd: Luminescence from wells with the test compound (Cpd-BPM).
-
Signal_min: Average luminescence from the 100% inhibition control wells (low signal).
-
Signal_max: Average luminescence from the 0% inhibition (DMSO) control wells (high signal).
-
-
For dose-response curves, plot the % Inhibition against the logarithm of the Cpd-BPM concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assess assay quality using the Z'-factor: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
A Z'-factor > 0.5 indicates an excellent and robust assay.
-
PART II: Secondary Screening and Selectivity Profiling with TR-FRET Assays
Principle of the LanthaScreen® TR-FRET Assay
Once a "hit" like Cpd-BPM is identified in a primary screen, it's crucial to confirm its activity and assess its selectivity using an orthogonal assay. TR-FRET assays are an excellent choice as they directly measure product formation, making them less susceptible to artifacts that can affect ATP-depletion assays (e.g., compounds that inhibit luciferase).[10][11]
The LanthaScreen® TR-FRET kinase assay involves a kinase, an ATP donor, a fluorescein-labeled substrate, and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[11] The terbium (Tb) chelate serves as the FRET donor, and fluorescein is the acceptor. When the substrate is not phosphorylated, the Tb-labeled antibody does not bind, and no FRET occurs upon excitation of the donor. When the kinase phosphorylates the substrate, the Tb-labeled antibody binds to the phospho-site. This brings the donor (Tb) and acceptor (fluorescein) into close proximity, allowing for FRET to occur. The use of a long-lifetime terbium donor allows for time-resolved detection, which minimizes background fluorescence and increases the signal-to-noise ratio.[10] The TR-FRET signal is directly proportional to the amount of phosphorylated product formed.
Diagram 2: Principle of the TR-FRET Kinase Assay
Caption: Mechanism of a TR-FRET kinase assay for detecting product formation.
Protocol 2: IC₅₀ Determination using a TR-FRET Assay
This protocol is also designed for a 384-well plate format.
Materials and Reagents:
-
Test Compound: Cpd-BPM, 10 mM stock in 100% DMSO.
-
Kinase Panel: The primary target kinase and a selection of off-target kinases for selectivity profiling.
-
LanthaScreen® Reagents (Thermo Fisher Scientific or similar):
-
ATP, Kinase Reaction Buffer: As described in Protocol 1.
-
Assay Plates: Black, low-volume, 384-well plates.
-
Stop/Detection Buffer: A buffer containing EDTA to stop the kinase reaction and the Tb-labeled antibody.
-
TR-FRET Plate Reader: A microplate reader capable of time-resolved fluorescence measurements (e.g., with excitation at ~340 nm and emission detection at ~490 nm and ~520 nm).
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of Cpd-BPM in 100% DMSO.
-
Spot 50 nL of the compound dilutions into the assay plate. Include DMSO-only (0% inhibition) and a known inhibitor (100% inhibition) controls.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer.
-
Dispense 5 µL of this mix into each well.
-
-
Reaction Initiation and Incubation:
-
Add 5 µL of 2X ATP solution to all wells to start the reaction (Total volume: 10 µL).
-
Mix gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Prepare a 2X detection mix by diluting the Tb-labeled antibody in the Stop/Detection Buffer. The final EDTA concentration should be sufficient to chelate all Mg²⁺ and stop the kinase reaction.
-
Add 10 µL of the detection mix to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Plate Reading:
-
Read the plate on a TR-FRET enabled plate reader. Set the instrument to excite at ~340 nm and measure the emission from the terbium donor (490 nm) and the fluorescein acceptor (520 nm) after a suitable delay (e.g., 100 µs).[10]
-
Data Analysis and Interpretation:
-
Calculate the TR-FRET Ratio: Emission Ratio = (Emission at 520 nm / Emission at 490 nm) * 1000
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_cpd - Ratio_min) / (Ratio_max - Ratio_min))
-
Ratio_cpd: Emission Ratio from wells with Cpd-BPM.
-
Ratio_min: Average Emission Ratio from 100% inhibition control wells.
-
Ratio_max: Average Emission Ratio from 0% inhibition (DMSO) control wells.
-
-
Determine IC₅₀:
-
Plot % Inhibition versus the log of Cpd-BPM concentration and fit the curve to determine the IC₅₀ value.
-
-
Selectivity Profile:
-
By running this assay with a panel of different kinases, a selectivity profile for Cpd-BPM can be generated. This is critical for understanding its potential as a drug candidate and predicting off-target effects.
-
| Parameter | Kinase-Glo® (Primary Screen) | TR-FRET (Secondary Screen) |
| Principle | ATP Depletion | Product Formation |
| Signal Readout | Luminescence | Time-Resolved FRET Ratio |
| Signal Correlation | Inversely proportional to kinase activity | Directly proportional to kinase activity |
| Key Advantage | Universal, simple, cost-effective | High S/N, direct detection, fewer artifacts |
| Typical Use | High-Throughput Screening (HTS) | IC₅₀ Determination, Selectivity Profiling |
Table 1: Comparison of Primary and Secondary Kinase Assay Platforms.
Logical Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing a kinase inhibitor follows a logical cascade, starting broad and becoming progressively more specific.
Diagram 3: Kinase Inhibitor Screening Cascade
Caption: A typical workflow for a kinase inhibitor drug discovery campaign.
Conclusion and Future Directions
The protocols detailed herein provide a robust framework for evaluating novel chemical entities, such as 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, for their potential as kinase inhibitors. The strategic use of a high-throughput luminescence-based primary assay followed by a more specific TR-FRET-based secondary assay ensures both efficiency and data quality. By confirming hits in an orthogonal system and subsequently profiling them against a panel of kinases, researchers can confidently identify promising lead compounds for further development in the challenging but rewarding field of kinase inhibitor discovery.
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DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
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Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Molecular Devices, LLC. Fluorescence Polarization (FP). [Link]
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Liu, X., et al. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor... European Journal of Medicinal Chemistry. [Link]
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Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor... Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for Target Identification Using 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Chemical Probes in Modern Drug Discovery
In the intricate landscape of cellular biology and drug development, understanding the precise molecular interactions of a small molecule is paramount. Chemical probes, which are potent, selective, and well-characterized small molecules, serve as invaluable tools for dissecting complex biological processes and identifying novel therapeutic targets.[1] The journey from a biologically active "hit" compound to a validated chemical probe is a rigorous process, demanding a multi-faceted approach to elucidate its mechanism of action and ensure on-target engagement within a cellular context.
This guide provides a comprehensive framework for utilizing a novel small molecule, exemplified by 1-((5-bromopyridin-3-yl)methyl)-4-methylpiperazine, as a chemical probe for target identification. We will delve into the core principles of chemical proteomics and outline detailed protocols for state-of-the-art target deconvolution strategies.[2][3][4] The overarching goal is to equip researchers with the conceptual understanding and practical methodologies to confidently identify and validate the protein targets of a novel bioactive compound.
From Hit to Probe: Essential Characteristics of a High-Quality Chemical Probe
Not every biologically active molecule is suitable for use as a chemical probe. A robust chemical probe must possess a set of well-defined characteristics to ensure that any observed biological phenotype can be confidently attributed to its interaction with a specific target.
Key characteristics include:
-
Potency: The probe should elicit a biological response at a low concentration, typically in the nanomolar to low micromolar range.
-
Selectivity: The probe should interact with a limited number of protein targets. A highly promiscuous compound can lead to ambiguous results and off-target effects.
-
Demonstrated Target Engagement: It is crucial to confirm that the probe directly interacts with its intended target(s) in a cellular environment.
-
Cellular Activity: The probe must be able to penetrate the cell membrane and engage its target in a physiological context.
-
Availability of a Negative Control: An ideal chemical probe is accompanied by a structurally similar but biologically inactive analog. This negative control is essential for distinguishing on-target effects from non-specific or off-target phenomena.
Hypothetical Scenario: Initial Characterization of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
For the purpose of this guide, let us assume that initial phenotypic screening has revealed that 1-((5-bromopyridin-3-yl)methyl)-4-methylpiperazine (termed "Probe-X" henceforth) exhibits potent anti-proliferative effects in a range of cancer cell lines. Our objective is to identify the direct molecular target(s) of Probe-X to understand its mechanism of action.
| Parameter | Hypothetical Value |
| Cell Line | Diffuse Large B-cell Lymphoma (DLBCL) |
| IC50 for Proliferation | 250 nM |
| Observed Phenotype | Cell cycle arrest at G1/S phase, induction of apoptosis |
Given its potent cellular activity, Probe-X is a promising candidate for development into a chemical probe. The next critical step is to identify its direct binding partners within the cell.
Target Identification Strategies: A Multi-Pronged Approach
No single method for target identification is foolproof. Therefore, a combination of orthogonal approaches is highly recommended to build a strong case for a specific target-probe interaction. Here, we detail three powerful and widely used techniques:
-
Affinity Purification-Mass Spectrometry (AP-MS)
-
Cellular Thermal Shift Assay (CETSA)
-
Competitive Chemical Proteomics (e.g., Kinobeads Profiling)
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique that utilizes a modified version of the chemical probe to "fish out" its binding partners from a complex protein mixture, such as a cell lysate.[5][6][7][8][9] The captured proteins are then identified using mass spectrometry.
Workflow for AP-MS:
Caption: AP-MS workflow for target identification.
Detailed Protocol for AP-MS:
A. Synthesis of Affinity Probe:
-
Synthesize an analog of Probe-X that incorporates a linker and a biotin tag. The linker should be of sufficient length to minimize steric hindrance.
-
Synthesize a biotinylated version of a structurally similar, inactive analog to serve as a negative control.
B. Cell Lysis and Protein Extraction:
-
Culture the cancer cell line of interest (e.g., DLBCL) to 80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteome. Determine the protein concentration using a BCA assay.
C. Affinity Purification:
-
Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated Probe-X or the biotinylated negative control for 2-4 hours at 4°C with gentle rotation.
-
Add streptavidin-coated magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
D. Mass Spectrometry Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the entire protein lane and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Identify the proteins using a database search algorithm (e.g., MaxQuant).
-
Compare the proteins identified in the Probe-X pulldown with those from the negative control pulldown. Bona fide targets should be significantly enriched in the Probe-X sample.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells or even tissues.[10][11][12][13][14] The principle behind CETSA is that the binding of a ligand (our probe) to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[11]
Workflow for CETSA:
Caption: CETSA workflow for target engagement validation.
Detailed Protocol for CETSA:
A. Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with Probe-X at a concentration known to be effective (e.g., 5x IC50) or with a vehicle control (e.g., DMSO) for 1-2 hours.
B. Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
C. Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein at each temperature using a specific antibody via Western blotting or ELISA.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Probe-X indicates target engagement.
Competitive Chemical Proteomics with Kinobeads
If there is reason to suspect that Probe-X targets a kinase, a competitive profiling approach using "Kinobeads" can be highly informative.[15][16][17][18] Kinobeads are a mixture of broad-spectrum kinase inhibitors immobilized on beads, which can capture a large portion of the cellular kinome.[17]
Workflow for Kinobeads Profiling:
Caption: Kinobeads workflow for competitive target profiling.
Detailed Protocol for Kinobeads Profiling:
-
Prepare cell lysate as described for AP-MS.
-
Aliquot the lysate and incubate with increasing concentrations of Probe-X for 1 hour at 4°C.
-
Add the Kinobeads slurry to each sample and incubate for another hour at 4°C.
-
Wash the beads to remove unbound proteins.
-
Perform on-bead digestion of the captured kinases with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Quantify the amount of each kinase in the different Probe-X concentration samples. The binding of Probe-X to its target kinase(s) will prevent them from binding to the Kinobeads, resulting in a dose-dependent decrease in their signal in the mass spectrometer.
Case Study: Hypothetical Identification and Validation of EZH2 as a Target of Probe-X
Let's assume that the AP-MS and competitive profiling experiments both point towards the Enhancer of Zeste Homolog 2 (EZH2) as a high-confidence target of Probe-X. EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is frequently overexpressed in various cancers.[19][20][21][22][23]
Validation Steps:
-
CETSA for EZH2: Perform a CETSA experiment using an antibody specific for EZH2. A thermal shift upon treatment with Probe-X would provide strong evidence of direct target engagement in cells.
-
In Vitro EZH2 Activity Assay: Test the ability of Probe-X to inhibit the enzymatic activity of recombinant EZH2 in a biochemical assay. This will confirm that Probe-X is a direct inhibitor of EZH2's methyltransferase function.
-
Cellular Biomarker Modulation: EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).[19][21] Treat cells with Probe-X and measure the levels of H3K27me3 by Western blot or immunofluorescence. A reduction in H3K27me3 would indicate that Probe-X is engaging and inhibiting EZH2 in cells.
-
Target Gene Expression: Inhibition of EZH2 should lead to the de-repression of its target genes, many of which are tumor suppressors.[21][22] Use RT-qPCR to measure the expression of known EZH2 target genes (e.g., p16/INK4a) after treatment with Probe-X. An increase in their expression would be consistent with EZH2 inhibition.
-
Phenocopying with siRNA: Use siRNA to specifically knock down EZH2 expression. If the cellular phenotype observed with Probe-X (e.g., cell cycle arrest, apoptosis) is recapitulated by EZH2 knockdown, it provides strong genetic evidence that EZH2 is the relevant target.
By combining these biochemical, cellular, and genetic validation experiments, a compelling case can be built for EZH2 being the primary target of Probe-X, responsible for its anti-proliferative effects. Pharmacological inhibition of EZH2 has shown promise in preclinical and clinical studies for various cancers, making Probe-X a potentially valuable therapeutic lead.[24][25][26][27]
Conclusion
The identification of a small molecule's target is a critical step in drug discovery and chemical biology. The use of a multi-pronged approach, combining techniques such as AP-MS, CETSA, and competitive chemical proteomics, provides a robust framework for target deconvolution.[28][29][30] The subsequent validation of the identified target through orthogonal biochemical and cellular assays is essential for building a strong scientific case. By following the principles and protocols outlined in this guide, researchers can effectively utilize novel bioactive molecules like 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine as chemical probes to explore complex biological systems and uncover new therapeutic opportunities.
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Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target. PMC. [Link]
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Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer. Theranostics. [Link]
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Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice. PubMed. [Link]
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EZH2 and cancer progression: An intricate relation that continues to grow. ProBiologists. [Link]
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Recent advances in chemical proteomics: exploring the post-translational proteome. PMC. [Link]
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The roles of EZH2 in cancer and its inhibitors. PubMed. [Link]
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Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation. Proceedings of the National Academy of Sciences. [Link]
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Pharmacological inhibition of EZH2 as a promising differentiation therapy in embryonal RMS. PubMed. [Link]
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Chemical proteomics and its impact on the drug discovery process. Expert Review of Proteomics. [Link]
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Regulation and Role of EZH2 in Cancer. Cancer Research and Treatment. [Link]
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Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein Edeficient mice. Ingenta Connect. [Link]
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Targeting histone methyltransferase EZH2 as cancer treatment. Oxford Academic. [Link]
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Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central. [Link]
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Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]
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Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing. [Link]
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Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC. [Link]
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Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. ACS Publications. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Application Notes and Protocols for In Vivo Administration of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of the novel small molecule, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, in preclinical animal models. Due to the nascent stage of research on this specific compound, this document establishes a foundational framework based on established best practices for similar small molecule inhibitors in oncology and related therapeutic areas. The protocols herein are designed to be adaptable, emphasizing scientific integrity, logical experimental design, and the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
The chemical structure of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a substituted bromopyridine derivative containing a methylpiperazine moiety, suggests its potential as a kinase inhibitor or a modulator of other cellular signaling pathways, a common feature of molecules with similar scaffolds.[1] Preclinical evaluation in relevant animal models is a critical step in elucidating its therapeutic potential and defining its pharmacokinetic and pharmacodynamic profile.[2][3]
PART 1: Pre-formulation and Vehicle Selection
The successful in vivo evaluation of any novel compound is contingent on the development of a safe and effective formulation. The choice of vehicle is critical and depends on the physicochemical properties of the test article, the intended route of administration, and its compatibility with the animal model.
Solubility Assessment
Prior to in vivo studies, the solubility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine must be determined in a panel of common, non-toxic vehicles. This initial screen will guide the selection of an appropriate vehicle for dose preparation.
Table 1: Recommended Vehicle Screening Panel
| Vehicle Component | Rationale |
| Sterile Water | Ideal for highly water-soluble compounds.[4] |
| 0.9% Saline | Physiologically compatible and commonly used for parenteral routes. |
| 5-10% DMSO in Saline/Corn Oil | DMSO is a powerful solvent, but its concentration should be minimized due to potential toxicity.[5][6] |
| 10% Cremophor EL in Saline | A non-ionic surfactant used to solubilize hydrophobic compounds. |
| 0.5% Methylcellulose or Carboxymethylcellulose (CMC) in Water | Forms a suspension for poorly soluble compounds, suitable for oral gavage.[4][7] |
| Corn Oil/Peanut Oil | Suitable for highly lipophilic compounds administered orally.[4][8] |
| 40% PEG300 + 5% Tween-80 + 55% Saline | A common co-solvent system for compounds with challenging solubility.[5] |
Protocol 1: Small-Scale Solubility Testing
-
Weigh 1-2 mg of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine into a microcentrifuge tube.
-
Add the test vehicle in incremental volumes (e.g., 100 µL).
-
Vortex vigorously between each addition.
-
Visually inspect for complete dissolution.
-
If a clear solution is not achieved, sonication or gentle heating (if the compound is thermally stable) may be employed.
-
The final concentration at which the compound dissolves is recorded as its approximate solubility in that vehicle.
Vehicle Selection and Formulation Preparation
The selected vehicle should provide a stable and homogenous solution or suspension for accurate dosing. For initial studies, a simple vehicle is often preferred to minimize confounding effects.
-
For Parenteral Administration (IP, IV): A clear, sterile, and isotonic solution is required. If a co-solvent like DMSO is necessary, the final concentration should ideally be below 10% to avoid irritation and toxicity.[5]
-
For Oral Administration (PO): Solutions are preferred, but uniform suspensions are acceptable. Suspending agents like methylcellulose help maintain homogeneity.[7]
PART 2: Animal Model Selection and Rationale
The choice of animal model is paramount and should be guided by the scientific question being addressed.[9] For oncology-focused studies, several well-established models are available.[10]
-
Cell Line-Derived Xenograft (CDX) Models: These involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., nude, SCID, NSG).[9] CDX models are valuable for initial efficacy screening due to their reproducibility and relatively low cost.[10]
-
Patient-Derived Xenograft (PDX) Models: These models are established by implanting tumor fragments from a patient directly into immunodeficient mice.[9] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[9]
-
Syngeneic Models: These involve the implantation of murine tumor cell lines into immunocompetent mice of the same genetic background. Syngeneic models are essential for evaluating the interplay between a therapeutic agent and the host immune system.
-
Genetically Engineered Mouse Models (GEMMs): These models harbor specific genetic alterations that predispose them to developing spontaneous tumors, closely mimicking human cancer development.[11]
The selection of a specific model will depend on the putative mechanism of action of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
PART 3: Dosage and Administration Protocols
All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[12]
Dose Determination: Maximum Tolerated Dose (MTD) Study
An initial dose-finding study is crucial to determine the maximum tolerated dose (MTD) of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. This study will establish a safe dose range for subsequent efficacy studies.[13]
Protocol 2: Acute MTD Study in Mice
-
Use a small cohort of healthy, non-tumor-bearing mice (e.g., 3-5 mice per dose group).
-
Administer single escalating doses of the compound via the intended route of administration.
-
Monitor the animals closely for clinical signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur) for 7-14 days.
-
The MTD is typically defined as the highest dose that does not induce significant morbidity or mortality.
Intraperitoneal (IP) Injection
IP injection is a common route for administering small molecules in preclinical studies, allowing for rapid absorption.[12]
Protocol 3: Intraperitoneal Administration in Mice
-
Restraint: Gently restrain the mouse by scruffing the neck and back skin to expose the abdomen.[14]
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[15][16]
-
Procedure:
-
Disinfect the injection site with 70% alcohol.[15]
-
Use a 25-27 gauge needle.[17]
-
Insert the needle, bevel up, at a 30-45 degree angle.[14]
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.[15]
-
Inject the dose smoothly. The maximum recommended injection volume is 10 mL/kg.[16][17]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Oral Gavage (PO)
Oral gavage ensures the accurate delivery of a specified dose directly into the stomach.[12]
Protocol 4: Oral Gavage in Mice
-
Restraint: Restrain the mouse firmly by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Procedure:
-
Measure the distance from the mouse's mouth to the xiphoid process to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. The mouse should swallow the needle; do not force it.
-
Administer the dose. The typical volume is 10 mL/kg.[7]
-
Withdraw the needle smoothly.
-
Observe the mouse for any signs of distress or misdosing.
-
Table 2: Recommended Dosing Parameters for Mice
| Parameter | Intraperitoneal (IP) | Oral (PO) |
| Needle/Tube Size | 25-27 gauge needle[17] | 20-22 gauge, flexible, ball-tipped gavage needle |
| Max Volume | 10 mL/kg[16][17] | 10 mL/kg[7] |
| Frequency | Once to twice daily | Once to twice daily |
PART 4: Efficacy and Pharmacodynamic Evaluation
The assessment of anti-tumor efficacy and the modulation of the intended target are the primary endpoints of in vivo studies.
Tumor Growth Inhibition
-
Tumor Volume Measurement: For subcutaneous tumors, tumor volume should be measured 2-3 times per week using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Body Weight: Animal body weights should be recorded at the same frequency as tumor measurements to monitor for toxicity.
-
Survival: In some studies, overall survival may be a primary endpoint.
Pharmacodynamic (PD) Marker Analysis
At the end of the study, tumors and relevant tissues should be collected to assess the effect of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine on its molecular target.
Protocol 5: Tumor and Tissue Collection
-
Euthanize the animal according to approved institutional protocols.
-
Excise the tumor and any other tissues of interest.
-
For protein analysis (e.g., Western blot), snap-freeze the tissue in liquid nitrogen.
-
For histological analysis (e.g., immunohistochemistry), fix the tissue in 10% neutral buffered formalin.
PART 5: Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of a novel compound.
Caption: In vivo efficacy study workflow for a novel compound.
PART 6: Safety and Handling
While comprehensive toxicological data for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is not yet available, researchers should handle this compound with appropriate safety precautions. Similar chemical structures can be skin and eye irritants.[18][19]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[18][19][20][21]
Conclusion
This document provides a detailed framework for the in vivo evaluation of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. By following these protocols, researchers can generate robust and reproducible data to assess the therapeutic potential of this novel compound. The principles of careful formulation, appropriate animal model selection, and rigorous experimental design are essential for the successful translation of preclinical findings.
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Application Note: A Methodological Framework for Investigating the Anti-inflammatory Potential of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Audience: Researchers, scientists, and drug development professionals engaged in the screening and characterization of novel anti-inflammatory agents.
Introduction and Scientific Rationale
Inflammation is a fundamental biological process essential for host defense and tissue repair; however, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades are pivotal regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4] Consequently, targeting these pathways remains a primary strategy in the development of novel anti-inflammatory therapeutics.
The piperazine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds with diverse pharmacological properties, including potent anti-inflammatory effects.[5][6][7] This structural motif often imparts favorable pharmacokinetic properties and allows for versatile chemical modifications to optimize potency and selectivity. The novel compound, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine (hereafter referred to as BPMP ), incorporates this key heterocyclic moiety. While direct studies on BPMP are not yet published, its structural elements suggest a strong potential for modulating inflammatory pathways.
This document provides a comprehensive, field-proven methodological framework for the systematic investigation of the anti-inflammatory properties of BPMP. We will utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model, which serves as a robust and reproducible in vitro system mimicking key aspects of innate immune activation.[8][9][10] The protocols herein are designed to be self-validating, incorporating essential controls and detailed rationales to ensure data integrity and guide researchers from initial cytotoxicity assessment to detailed mechanistic analysis.
Hypothesized Mechanism of Action
Based on the established role of the NF-κB and MAPK pathways in inflammation and the known activities of other piperazine-containing molecules, we hypothesize that BPMP exerts its anti-inflammatory effects by inhibiting the activation of these key signaling cascades. Specifically, BPMP may interfere with the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of the active p65 subunit.[11][12] Concurrently, it may suppress the phosphorylation of key MAPK proteins such as p38 and ERK.[13][14]
Caption: Hypothesized signaling pathway for BPMP's anti-inflammatory action.
Global Experimental Workflow
The investigation follows a logical progression from establishing a safe therapeutic window to quantifying anti-inflammatory efficacy and finally to elucidating the underlying molecular mechanism.
Caption: Overall workflow for characterizing the compound BPMP.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance of RAW 264.7 Macrophages
Principle: Proper cell culture technique is paramount for reproducible results. This protocol ensures the maintenance of healthy, passage-controlled RAW 264.7 cells for subsequent experiments.
Materials:
-
RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
Procedure:
-
Complete Growth Medium: Prepare DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culturing: Grow cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Aspirate the PBS. Since RAW 264.7 cells are adherent, gently detach them using a cell scraper in 5-10 mL of fresh medium. Pipette gently to create a single-cell suspension.
-
Note: Avoid using Trypsin-EDTA unless necessary, as it can alter surface receptors.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks containing pre-warmed complete growth medium.
-
Causality: Use cells between passages 5 and 20 for experiments to avoid phenotypic drift that can occur at higher passage numbers, ensuring experimental consistency.
-
Protocol 2: Determination of Optimal Non-Cytotoxic Concentration of BPMP (MTT Assay)
Principle: Before assessing anti-inflammatory activity, it is crucial to determine the concentration range where BPMP does not cause cell death. The observed reduction in inflammatory markers must be due to specific inhibitory action, not cytotoxicity. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.
Materials:
-
RAW 264.7 cells
-
Complete Growth Medium
-
BPMP stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of BPMP in complete medium (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM). The final DMSO concentration in all wells, including the vehicle control (0 µM BPMP), should be constant and non-toxic (e.g., ≤ 0.1%).
-
Replace the medium in each well with 100 µL of the corresponding BPMP dilution. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated / Absorbance of Vehicle) * 100. Select the highest concentrations that show ≥ 95% cell viability for subsequent anti-inflammatory assays.
| BPMP (µM) | Mean Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 | 100.0 |
| 1.56 | 1.24 | 99.2 |
| 3.13 | 1.26 | 100.8 |
| 6.25 | 1.22 | 97.6 |
| 12.5 | 1.20 | 96.0 |
| 25 | 0.95 | 76.0 |
| 50 | 0.45 | 36.0 |
| 100 | 0.15 | 12.0 |
| Caption: Example data for determining the non-cytotoxic concentrations of BPMP. Based on this table, concentrations up to 12.5 µM would be chosen for further experiments. |
Protocol 3: In Vitro Anti-inflammatory Assay - LPS Stimulation
Principle: This core protocol establishes the inflammatory environment using LPS and evaluates the ability of BPMP to prevent the subsequent inflammatory response.[8][15] Pre-treatment with the compound is essential to assess its prophylactic potential.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in appropriate plates based on the downstream assay (e.g., 24-well plate for ELISA/Griess, 6-well plate for Western Blot) at a density that will result in 80-90% confluency after 24 hours.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing the selected non-toxic concentrations of BPMP (e.g., 3.13, 6.25, 12.5 µM) or a positive control (e.g., Dexamethasone, 1 µM). Include a "Vehicle" control (DMSO only). Incubate for 2 hours.
-
Rationale: A 2-hour pre-incubation allows for sufficient time for the compound to enter the cells and engage its molecular target(s) before the inflammatory stimulus is introduced.
-
-
Inflammatory Stimulation: Add LPS directly to the medium to a final concentration of 1 µg/mL in all wells except the "Untreated Control" group.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Sample Collection:
-
Supernatants: Carefully collect the cell culture supernatants, centrifuge at 1,500 rpm for 10 minutes to remove cell debris, and store at -80°C for subsequent ELISA (Protocol 4) and Griess (Protocol 5) assays.
-
Cell Lysates: Wash the remaining cell monolayer twice with ice-cold PBS. Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for Western Blot analysis (Protocol 6).[16]
-
Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of secreted proteins, such as TNF-α and IL-6, in the collected supernatants.[17][18][19] A reduction in these cytokines is a direct measure of anti-inflammatory activity.
Procedure:
-
Use commercially available mouse TNF-α and IL-6 ELISA kits.
-
Follow the manufacturer's protocol precisely. A general workflow is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash and block the plate to prevent non-specific binding.
-
Add standards and collected supernatant samples (from Protocol 3) to the wells and incubate.
-
Wash and add the biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add the TMB substrate. Color will develop in proportion to the amount of cytokine present.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm.
-
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of TNF-α and IL-6 in your samples.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | 50 ± 8 | 35 ± 5 |
| LPS (1 µg/mL) Only | 3500 ± 210 | 2800 ± 150 |
| LPS + BPMP (3.13 µM) | 2450 ± 180 | 1960 ± 110 |
| LPS + BPMP (6.25 µM) | 1575 ± 120 | 1120 ± 90 |
| LPS + BPMP (12.5 µM) | 700 ± 65 | 450 ± 40 |
| LPS + Dex (1 µM) | 450 ± 50 | 250 ± 30 |
| Caption: Example ELISA data demonstrating a dose-dependent inhibition of cytokine production by BPMP. |
Protocol 5: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Principle: In macrophages, iNOS produces large amounts of nitric oxide (NO) upon LPS stimulation.[9] NO is a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the supernatant.
Procedure:
-
Use a commercial Griess Reagent System.
-
Add 50 µL of your collected supernatants (from Protocol 3) to a new 96-well plate in triplicate.
-
Prepare a nitrite standard curve (typically 0-100 µM) using the provided standard.
-
Add 50 µL of Sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to all wells and incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop.
-
Read the absorbance at 540 nm within 30 minutes.
-
Analysis: Calculate the nitrite concentration in your samples using the standard curve.
Protocol 6: Analysis of Inflammatory Signaling Pathways by Western Blot
Principle: Western blotting allows for the detection of specific proteins in the cell lysates collected in Protocol 3.[20][21][22] By using antibodies specific to the phosphorylated (i.e., activated) forms of key signaling proteins like p65 and p38, we can directly assess whether BPMP inhibits the activation of the NF-κB and MAPK pathways.
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[16]
-
SDS-PAGE: Separate the protein samples by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies targeting:
-
Phospho-NF-κB p65 (Ser536)
-
Phospho-IκBα (Ser32)
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total p65, Total IκBα, Total p38, Total ERK (for normalization)
-
β-Actin or GAPDH (as a loading control)
-
-
Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control to determine the relative level of protein activation. A decrease in the phospho-protein signal in BPMP-treated samples compared to the LPS-only control indicates pathway inhibition.
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Application Notes & Protocols: Evaluating the Anticancer Activity of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine on Cell Lines
Abstract
This document provides a comprehensive framework for the preclinical in vitro evaluation of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a novel synthetic compound featuring a piperazine moiety. The piperazine ring is a recognized scaffold in numerous FDA-approved anticancer drugs, suggesting its potential as a core structure for developing new therapeutic agents[1][2]. These protocols are designed for researchers in oncology and drug development to systematically assess the compound's cytotoxic and cytostatic effects, elucidate its potential mechanism of action, and generate robust, reproducible data for further investigation. The methodologies detailed herein include assessments of cell viability, apoptosis, cell cycle progression, and migratory potential.
Introduction and Rationale
The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Heterocyclic compounds, particularly those containing pyridine and piperazine rings, have shown significant promise. Pyridine derivatives are known to exhibit a wide range of biological activities, including potent antiproliferative effects against various cancer cell lines by interfering with critical signaling pathways[3]. Similarly, the piperazine scaffold is integral to many established chemotherapeutics, valued for its flexible structure that aids in the development of highly effective anticancer drugs[1].
The compound 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine combines these two privileged structures. This unique combination warrants a thorough investigation into its potential as an anticancer agent. This guide outlines a logical, multi-faceted approach to characterize its biological activity on cancer cell lines, starting from broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Hypothesized Mechanism of Action: Given its structural motifs, the compound may interfere with key signaling pathways essential for cancer cell survival and proliferation, such as the PI3K/AKT pathway. This pathway is frequently hyperactivated in various cancers and governs processes like cell growth, proliferation, survival, and migration[4][5][6]. Therefore, the experimental design includes assays to probe effects on cell cycle and apoptosis, which are downstream of this critical signaling axis.
Overall Experimental Workflow
A systematic evaluation is crucial for determining the anticancer profile of a novel compound. The following workflow ensures a logical progression from general cytotoxicity to specific mechanistic insights.
Sources
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Application Notes and Protocols for the Investigation of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in Neuroscience Research
Disclaimer: The following application notes and protocols are based on the structural characteristics of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine and the known neuropharmacological profiles of structurally related compounds. As of the date of this document, there is a lack of specific published research on this particular molecule. Therefore, this guide is intended to serve as a scientifically informed roadmap for researchers initiating an investigation into its potential applications in neuroscience. The proposed mechanisms and experimental designs are hypothetical and require experimental validation.
Introduction: Unveiling the Potential of a Novel CNS-Active Scaffold
The compound 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine presents a compelling scaffold for neuroscience research. Its structure combines two key pharmacophores: a methylpiperazine moiety and a bromopyridinyl group. The piperazine ring is a ubiquitous feature in a vast array of centrally active drugs, known for its interaction with various neurotransmitter receptors.[1] Derivatives of piperazine have shown significant activity at serotonin and dopamine receptors, suggesting potential therapeutic applications in psychiatric and neurological disorders.[2][3] The inclusion of a brominated pyridine ring may confer specificity and modulate the binding affinity to target receptors.
This document provides a comprehensive guide for the initial characterization of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, from initial in vitro screening to in vivo behavioral analysis.
Hypothesized Mechanism of Action: A Focus on Serotonergic and Dopaminergic Systems
Based on its structural components, it is hypothesized that 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine primarily interacts with serotonin (5-HT) and dopamine (D) receptors. The arylpiperazine structure is a classic template for ligands of these receptors.[3] The specific nature of this interaction (e.g., agonist, antagonist, partial agonist, or biased agonist) and the receptor subtype selectivity (e.g., 5-HT1A, 5-HT2A, D2, D3) remain to be elucidated.[4][5]
The potential downstream signaling pathways affected by this compound could involve modulation of adenylyl cyclase activity (and consequently cAMP levels) or β-arrestin recruitment, which are common pathways for D2-like and many 5-HT receptors.[6]
Caption: Hypothesized signaling pathways of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
Experimental Protocols: A Step-by-Step Guide to Characterization
The following protocols outline a logical progression for characterizing the neuropharmacological profile of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
Part 1: In Vitro Characterization
This protocol determines the affinity of the compound for a panel of relevant CNS receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine for human dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) receptors.
Materials:
-
Cell membranes expressing the human receptor of interest (commercially available).
-
Radioligands specific for each receptor (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).
-
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine (test compound).
-
Non-specific binding control (e.g., haloperidol for D2, buspirone for 5-HT1A).
-
Assay buffer (specific to each receptor, typically Tris-based).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific control (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Receptor Target | Example Radioligand | Example Non-specific Control | Hypothesized Affinity Range |
| Dopamine D2 | [3H]-Spiperone | Haloperidol | 1 - 1000 nM |
| Dopamine D3 | [3H]-Spiperone | Haloperidol | 1 - 1000 nM |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | Buspirone | 1 - 500 nM |
| Serotonin 5-HT2A | [3H]-Ketanserin | Risperidone | 10 - 2000 nM |
| Serotonin 5-HT6 | [3H]-LSD | Methiothepin | 10 - 2000 nM |
| Serotonin 5-HT7 | [3H]-LSD | Methiothepin | 10 - 2000 nM |
This protocol assesses whether the compound acts as an agonist, antagonist, or inverse agonist at Gαi/o-coupled receptors.
Objective: To determine the effect of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine on forskolin-stimulated cAMP accumulation in cells expressing Gαi/o-coupled receptors (e.g., D2, 5-HT1A).
Materials:
-
HEK293 cells stably expressing the receptor of interest.
-
Forskolin.
-
Test compound.
-
Known agonist and antagonist for the receptor.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test compound at various concentrations for a short period (e.g., 15 minutes).
-
Stimulate the cells with forskolin (to increase intracellular cAMP levels).
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.
-
Analyze the data using non-linear regression to determine EC50 (for agonists) or IC50 (for antagonists).
Part 2: In Vivo Behavioral Assessment
These protocols are designed to investigate the potential anxiolytic, antidepressant, and antipsychotic-like effects of the compound in rodent models.[7]
Objective: To assess the anxiolytic-like effects of the compound in mice or rats.
Materials:
-
Elevated plus maze apparatus.
-
Test compound administered at various doses.
-
Vehicle control.
-
Positive control (e.g., diazepam).
-
Video tracking software.
Procedure:
-
Administer the test compound, vehicle, or positive control to the animals (e.g., intraperitoneally) 30-60 minutes before the test.
-
Place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Objective: To evaluate the antidepressant-like effects of the compound in mice or rats.
Materials:
-
Cylindrical container filled with water.
-
Test compound administered at various doses.
-
Vehicle control.
-
Positive control (e.g., imipramine).
-
Video camera for recording.
Procedure:
-
Administer the test compound, vehicle, or positive control.
-
Place the animal in the water-filled cylinder.
-
Record the animal's behavior for a set period (e.g., 6 minutes).
-
Score the duration of immobility during the last 4 minutes of the test.
-
An antidepressant-like effect is indicated by a significant reduction in the duration of immobility compared to the vehicle-treated group.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in Aqueous Buffers
Welcome to the technical support resource for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of this compound's limited solubility in aqueous buffers. We will move beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.
Section 1: Understanding the Core Issue - Physicochemical Properties & Solubility
Q1: I'm having trouble dissolving 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in my neutral (pH 7.4) buffer. Why is this happening?
A1: This is a common and expected challenge rooted in the molecular structure of the compound. 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a weakly basic compound due to the presence of two nitrogen-containing heterocyclic rings: a pyridine ring and a piperazine ring.[1][2]
-
Structural Breakdown:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can accept a proton (become protonated).[2]
-
Piperazine Ring: The piperazine moiety contains two nitrogen atoms, both of which are basic.[3] In this specific molecule, one is a tertiary amine (substituted with a methyl group) and the other links to the bromopyridinylmethyl group.
-
-
The Role of pH and pKa: The solubility of ionizable compounds is highly dependent on the pH of the solution.[4] For a basic compound like this one, solubility dramatically increases when the pH is lowered.[5][6] At a neutral or alkaline pH (e.g., 7.4), the compound exists predominantly in its neutral, un-ionized form. This form is more lipophilic and less soluble in polar solvents like water. By lowering the pH, the basic nitrogen atoms become protonated, forming a positively charged salt. This ionized form is significantly more polar and, therefore, more water-soluble.[7][8]
The relationship between the ionized and un-ionized forms is described by the Henderson-Hasselbalch equation.[9][10][11]
Caption: pH-dependent equilibrium of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
Section 2: Troubleshooting Guide - A Systematic Approach to Solubilization
Issue 1: My compound is precipitating or forming a cloudy suspension in a standard pH 7.4 buffer.
This is the most frequent issue. The following systematic workflow provides a series of evidence-based strategies to achieve complete dissolution.
Caption: Systematic workflow for troubleshooting solubility issues.
Strategy 1: pH Adjustment (The Primary Approach)
For a basic compound, leveraging pH is the most effective and direct method to enhance aqueous solubility.[12] The goal is to find the highest possible pH at which the compound remains soluble at your target concentration.
This protocol allows you to systematically determine the relationship between pH and the solubility of your compound.
-
Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4). Common buffers include citrate (pH 2-6) and phosphate (pH 6-8).
-
Equilibration (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vials. The solid should be in excess to ensure a saturated solution is formed.[13]
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation: After equilibration, separate the undissolved solid from the solution. This is critical and can be done by centrifugation at high speed followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter compatible with your compound and buffer.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clarified supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this measurement due to its specificity and sensitivity.[14]
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This plot is your pH-solubility profile.
| Buffer pH | Expected Solubility Trend | Rationale |
| 2.0 - 4.0 | Highest | Both pyridine and piperazine nitrogens are fully protonated, maximizing polarity and water solubility.[5] |
| 5.0 - 6.5 | Intermediate to High | A significant fraction of the molecules remain protonated. Solubility is likely sufficient for many applications. |
| 7.0 - 8.0 | Lowest | The compound is primarily in its neutral, free-base form, which has intrinsically low aqueous solubility.[15] |
Strategy 2: Co-solvents (When pH is Constrained)
If your experimental system (e.g., a cell-based assay) is sensitive to pH changes, using a water-miscible organic co-solvent is the next best strategy.[16] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for less polar solutes to dissolve.[17][18]
-
Prepare a Concentrated Stock: Dissolve the compound at a high concentration (e.g., 10-50 mM) in 100% of a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.
-
Serial Dilution: Perform a stepwise dilution of the organic stock into your final aqueous buffer. It is crucial to add the stock solution to the buffer dropwise while vortexing vigorously to prevent the compound from precipitating at the point of entry.[19]
-
Determine Assay Tolerance: Before your main experiment, run a control to determine the maximum percentage of the co-solvent your system can tolerate without adverse effects (e.g., cell toxicity, enzyme inhibition). For many cell-based assays, the final DMSO concentration should be kept below 0.5%.[19]
| Co-solvent | Typical Final Conc. | Notes & Considerations |
| DMSO | < 1% (often < 0.5%) | Excellent solubilizing power but can be toxic to cells at higher concentrations.[19] |
| Ethanol | 1 - 5% | Generally less toxic than DMSO but may have lower solubilizing power for some compounds. |
| Polyethylene Glycol (PEG 300/400) | 1 - 10% | A good option for in vivo formulations; can increase viscosity. |
| Propylene Glycol | 1 - 10% | Commonly used in pharmaceutical formulations.[16] |
Strategy 3: Solubilizing Excipients (Advanced Formulations)
If pH adjustment and co-solvents are insufficient or incompatible, specialized excipients like cyclodextrins and surfactants can be employed.[20]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the poorly soluble compound, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[21][][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[24]
-
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can entrap insoluble drug molecules, effectively solubilizing them in the bulk aqueous phase.[25][26][27] Common non-ionic surfactants include Polysorbate 80 (Tween 80) and Polysorbate 20 (Tween 20).
Caption: Mechanisms of different solubilization strategies.
-
Prepare Excipient Solutions: Create a range of concentrations for each excipient (e.g., 1%, 2%, 5% w/v HP-β-CD; 0.1%, 0.5%, 1% w/v Polysorbate 80) in your desired buffer.
-
Equilibrate: Use the shake-flask method described previously, adding an excess of your compound to each excipient solution.
-
Separate and Quantify: After 24-48 hours of agitation, separate the solid and quantify the dissolved compound concentration via HPLC.
-
Compare: Identify the excipient and concentration that provides the required solubility for your experiment while ensuring compatibility with your assay.
Section 3: Frequently Asked Questions (FAQs)
Q2: My compound dissolves when I first make the solution, but a precipitate forms after a few hours or overnight. What is happening? A2: You are likely observing the difference between kinetic and thermodynamic solubility. Initially, you may have created a temporary, supersaturated solution which is not stable over the long term. Over time, the system equilibrates, and the excess compound precipitates out until it reaches its true, lower thermodynamic solubility. To resolve this, either use the solution immediately after preparation, or determine the true thermodynamic solubility and work at or below that concentration. Using precipitation inhibitors or formulations with cyclodextrins can sometimes stabilize these supersaturated states.
Q3: What is the best way to prepare a stock solution and dilute it into an aqueous buffer to avoid immediate precipitation? A3: The key is to avoid a sudden, drastic change in solvent polarity.
-
Prepare a high-concentration stock in 100% DMSO (e.g., 50 mM).
-
Perform a serial dilution, not a single large one. For example, dilute 1:10 into a buffer containing 10% DMSO.
-
Finally, dilute this intermediate stock into your final buffer.
-
Always add the more organic solution to the more aqueous solution while vortexing vigorously. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.[19]
Q4: How can I accurately measure the solubility of my compound? A4: The 'gold standard' for determining thermodynamic solubility is the shake-flask equilibrium method, followed by a specific and validated analytical method for quantification.[13][28]
-
Method: Shake-flask equilibration for 24-48 hours.
-
Quantification: HPLC-UV is highly recommended for its accuracy and ability to separate the parent compound from any potential degradants. If your compound lacks a UV chromophore, LC-MS/MS provides excellent sensitivity and specificity. Simpler methods like gravimetric analysis can also be used but are less sensitive.[29]
References
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Gali, L. G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
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Nema, S., & Ludwig, J. D. (2019). Parenteral Medications. Taylor & Francis. [Link]
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Ahad, H. A., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
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Gould, S. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Gali, L. G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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Kim, D-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]
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Singh, N. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
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The Chemical World. (2025). Why Does pH Influence A Substance's Dissolution?. YouTube. [Link]
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Qureshi, A., et al. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
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Al-Gousous, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
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Zhang, C., et al. (2007). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]
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Lisa, Dr. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
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Persson, E. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. [Link]
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Mohammed, S. A. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
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chemeurope.com. Pyridine. [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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- 29. pharmajournal.net [pharmajournal.net]
Optimizing reaction conditions for the synthesis of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Welcome to the technical support guide for the synthesis of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing this crucial synthetic transformation. The core of this synthesis is a reductive amination, a cornerstone reaction in medicinal chemistry for its efficiency and reliability in forming C-N bonds.[1] This guide is designed to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Overview of the Synthesis
The synthesis of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is most effectively achieved through a one-pot reductive amination of 5-bromo-3-pyridinecarboxaldehyde with 1-methylpiperazine. The reaction utilizes a mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB), which is particularly well-suited for this transformation.[2]
Reaction Scheme:
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the theoretical and practical aspects of the reaction, providing the foundational knowledge needed for successful synthesis.
Q1: Why is reductive amination the preferred method for this synthesis? Reductive amination is a highly efficient and widely used method in pharmaceutical synthesis for creating alkylated amines.[1] It combines the formation of an iminium ion from an aldehyde (5-bromo-3-pyridinecarboxaldehyde) and an amine (1-methylpiperazine) with its immediate reduction to the target tertiary amine in a single pot. This approach avoids the isolation of unstable imine intermediates and often minimizes side reactions like over-alkylation, which can be a problem with other alkylation methods.
Q2: What makes Sodium Triacetoxyborohydride (STAB) the ideal reducing agent? Sodium Triacetoxyborohydride (STAB) is the reagent of choice for several key reasons:
-
Remarkable Selectivity: STAB is a mild reducing agent that rapidly reduces iminium ions but reacts much more slowly with aldehydes or ketones.[3] This selectivity is crucial as it allows the reducing agent to be present from the start of the reaction (a "direct" reductive amination) without significant consumption by the starting aldehyde. This minimizes the formation of the corresponding alcohol byproduct ( (5-bromopyridin-3-yl)methanol).
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and under non-acidic to weakly acidic conditions, which preserves sensitive functional groups on the substrates.[2]
-
Broad Substrate Scope: It is effective for a wide variety of aldehydes and both primary and secondary amines.[4]
In contrast, stronger reducing agents like Sodium Borohydride (NaBH₄) would readily reduce the starting aldehyde, leading to low yields of the desired product.[3][5] While Sodium Cyanoborohydride (NaCNBH₃) is also used for reductive aminations, it is toxic and often requires acidic conditions to achieve optimal reactivity.[5]
Q3: What is the reaction mechanism? The reaction proceeds in two main stages within the same pot:
-
Iminium Ion Formation: The nitrogen of 1-methylpiperazine (a nucleophile) attacks the electrophilic carbonyl carbon of 5-bromo-3-pyridinecarboxaldehyde. This forms a carbinolamine intermediate, which then dehydrates to form a Schiff base (imine). Under the slightly acidic conditions often present, the imine is protonated to form a highly electrophilic iminium ion.
-
Hydride Reduction: The STAB reagent delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.[2]
Q4: Which solvent is best, and why? 1,2-Dichloroethane (DCE) is the most commonly recommended and preferred solvent for STAB-mediated reductive aminations.[2] Tetrahydrofuran (THF) and acetonitrile are also viable options.[4] Protic solvents like methanol or ethanol are generally avoided because they can react with and decompose STAB.[3][5] DCE is favored because it is aprotic and effectively solubilizes the common substrates and intermediates without interfering with the reaction.
| Solvent | Suitability for STAB Reductive Amination | Rationale |
| 1,2-Dichloroethane (DCE) | Excellent | Preferred solvent; inert, good solubility for substrates and STAB.[2] |
| Tetrahydrofuran (THF) | Good | Aprotic alternative to DCE, widely used.[4] |
| Acetonitrile (MeCN) | Fair to Good | Can be used, but reactions may be slower in some cases.[2][4] |
| Methanol (MeOH) / Ethanol (EtOH) | Poor | Protic solvents that react with and decompose STAB.[3][5] |
| Water | Unsuitable | STAB is moisture-sensitive and will hydrolyze. |
Q5: Is adding acetic acid necessary? For reactions involving aldehydes and secondary amines, the formation of the iminium ion is typically fast and does not require an acid catalyst.[4] However, for less reactive partners (like some ketones or weakly basic amines), adding a stoichiometric amount of acetic acid can catalyze the dehydration of the carbinolamine intermediate, accelerating the formation of the iminium ion and, consequently, the overall reaction rate.[2] For this specific synthesis, the reaction generally proceeds well without an added acid catalyst.
Troubleshooting Guide
This section provides solutions to specific experimental issues in a Q&A format.
Q: My reaction shows low or no conversion to the product. What went wrong?
A: This is a common issue that can be traced to several factors. Systematically check the following:
-
Reagent Quality, especially the STAB: Sodium triacetoxyborohydride is hygroscopic and will decompose upon exposure to moisture.
-
Solution: Use freshly opened STAB from a reputable supplier. Ensure it is handled quickly in a dry environment (e.g., under a nitrogen or argon atmosphere). If the reagent is old, its activity may be compromised. You can test its activity by running a small-scale reaction with a simple, reliable substrate combination like benzaldehyde and morpholine.
-
-
Purity of Starting Materials: The 5-bromo-3-pyridinecarboxaldehyde can oxidize to the corresponding carboxylic acid over time, and 1-methylpiperazine can absorb water and carbon dioxide from the atmosphere.
-
Solution: Check the purity of the aldehyde by NMR or LC-MS before use. If it is impure, it may need to be purified by column chromatography. Use freshly distilled or recently purchased 1-methylpiperazine.
-
-
Incorrect Stoichiometry: The ratio of reactants is critical for driving the reaction to completion.
-
Solution: A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure the complete consumption of the limiting aldehyde. The STAB is typically used in excess (1.3-1.5 equivalents) to account for any minor moisture and ensure the reduction is not the rate-limiting step.[4]
-
| Reagent | Recommended Stoichiometry (Equivalents) | Rationale |
| 5-bromo-3-pyridinecarboxaldehyde | 1.0 (Limiting Reagent) | The primary substrate of interest. |
| 1-methylpiperazine | 1.1 - 1.2 | A slight excess drives iminium formation. |
| Sodium Triacetoxyborohydride (STAB) | 1.3 - 1.5 | Ensures complete reduction and compensates for any deactivation.[4] |
Q: I see both unreacted aldehyde and the alcohol byproduct in my crude sample. Why?
A: Seeing unreacted aldehyde suggests incomplete reaction, while the presence of (5-bromopyridin-3-yl)methanol indicates a competing reduction pathway.
-
Cause of Unreacted Aldehyde: This points to insufficient reaction time or an issue with the amine or STAB as described above. The reaction should be monitored (e.g., by TLC or LC-MS) until the starting aldehyde spot disappears. Typical reaction times are 6-24 hours at room temperature.[6]
-
Cause of Alcohol Byproduct: While STAB is highly selective for the iminium ion, some reduction of the aldehyde can occur, especially if the iminium ion formation is slow.[4] This can be exacerbated by impurities (e.g., water) that might alter the nature of the reducing agent.
-
Solution: Ensure all reagents and the solvent are anhydrous. Confirm that the amine is of high purity and added correctly to facilitate rapid iminium ion formation, which is the preferred substrate for STAB.
-
Q: The workup procedure is resulting in a persistent emulsion. How can I resolve this?
A: Emulsions are common during the aqueous workup of reactions containing amines.
-
Solution: After quenching the reaction with a saturated aqueous solution (like sodium bicarbonate), if an emulsion forms upon extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), several techniques can be used:
-
Add Brine: Add a saturated solution of NaCl. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.
-
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite.
-
Allow to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period can allow the layers to separate.
-
Gentle Swirling: Avoid vigorous shaking during the extraction; instead, use gentle, repeated inversions of the separatory funnel.
-
Q: How do I effectively remove boron byproducts during purification?
A: The borate byproducts from STAB are typically removed during the aqueous workup.
-
Solution: The standard workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] This neutralizes any remaining acetic acid from the STAB and hydrolyzes the boron-containing byproducts into water-soluble salts. Subsequent extractions with an organic solvent will move the desired amine product into the organic layer, leaving the boron salts behind in the aqueous layer. Washing the combined organic layers with brine will further remove residual water-soluble impurities.
Detailed Experimental Protocol
This protocol is a general guideline. Researchers should adapt it based on the scale of their reaction and available laboratory equipment.
Materials:
-
5-bromo-3-pyridinecarboxaldehyde (1.0 equiv)
-
1-methylpiperazine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.4 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 5-bromo-3-pyridinecarboxaldehyde (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.
-
Add 1-methylpiperazine (1.1 equiv) to the solution and stir for 20-30 minutes at room temperature.
-
Carefully add sodium triacetoxyborohydride (1.4 equiv) to the mixture in portions over 5-10 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 6-24 hours).
-
Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x volume of DCE).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol, to afford the pure 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.[6]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031*. [Link]
-
AbacipharmTech. (n.d.). 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. [Link]
-
Tarasov, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11658-11719. [Link]
-
Watson, A. J. B., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15, 213-219. [Link]
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Navigating and Mitigating Off-Target Effects of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in Cellular Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing small molecule inhibitors in cellular assays. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and reduce potential off-target effects of compounds like 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. Our goal is to ensure the integrity and accuracy of your experimental data by providing a framework for robust scientific inquiry.
Introduction: The Challenge of Off-Target Effects
Small molecule inhibitors are powerful tools in cellular and molecular biology, enabling the dissection of complex signaling pathways and the validation of potential drug targets. However, a significant challenge in their use is the potential for off-target effects, where a compound interacts with unintended cellular components, leading to misleading or difficult-to-interpret results.[1] This guide uses 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a compound with a defined chemical structure but without extensively characterized biological targets in the public domain, as a representative example to illustrate a universal workflow for mitigating off-target effects. The principles and protocols described herein are applicable to a wide range of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my experiments with 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine?
Q2: I'm observing significant cytotoxicity in my cell line after treatment with 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. How can I determine if this is an on-target or off-target effect?
A2: High cytotoxicity can be a result of either potent on-target activity or off-target toxicity. To distinguish between these possibilities, consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which 50% of the desired on-target effect is observed (EC50 or IC50) and the concentration that causes 50% cell death (CC50). A large therapeutic window (a high CC50 to EC50 ratio) suggests the on-target effect is achievable at non-toxic concentrations.
-
Target Expression Correlation: Test the compound in multiple cell lines with varying expression levels of the intended target. If the cytotoxicity correlates with the expression level of the target protein, it is more likely to be an on-target effect. Toxicity in cell lines that do not express the target is a strong indicator of off-target effects.[2]
-
Rescue Experiments: If possible, overexpress a resistant mutant of the target protein or supplement the cells with a downstream product of the inhibited pathway. If these interventions rescue the cells from cytotoxicity, it points to an on-target effect.
Q3: What are the initial steps I should take to minimize off-target effects in my cellular assays?
A3: Proactively minimizing off-target effects starts with good experimental design:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of the compound that produces the desired on-target effect.[3] Higher concentrations are more likely to engage lower-affinity off-targets.[1]
-
Optimize Assay Conditions: Ensure your cell-based assays are optimized for factors like cell density, serum concentration, and incubation time.[4][5] Suboptimal assay conditions can increase cellular stress and potentiate off-target toxicity.
-
Include Appropriate Controls: Always include positive and negative controls in your experiments.[4] A structurally similar but inactive analog of your compound, if available, can be an excellent negative control to identify off-target effects.
Q4: Are there computational tools that can help predict potential off-targets for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine?
A4: Yes, computational approaches can provide valuable insights into the potential off-target landscape of a small molecule.[6][7] These methods often use the chemical structure of the compound to predict its interaction with a large panel of proteins. Some common approaches include:
-
Chemical Similarity-Based Methods: These tools compare the structure of your compound to a database of compounds with known biological activities.[8]
-
Structure-Based Docking: If the 3D structure of potential off-targets is known, molecular docking simulations can predict the binding affinity of your compound.
While these computational predictions are not a substitute for experimental validation, they can guide the design of your experiments by highlighting likely off-targets to investigate.[6][7]
In-Depth Troubleshooting Guides
Guide 1: Confirming On-Target Engagement in a Cellular Context
Before attributing a cellular phenotype to the modulation of a specific target by 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, it is essential to confirm that the compound physically interacts with its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9]
Principle of CETSA
CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[10] By heating cell lysates or intact cells to various temperatures, you can assess the degree of protein denaturation. The binding of a compound like 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine to its target protein will stabilize the protein, resulting in less denaturation at a given temperature.[9]
Experimental Workflow: CETSA
Caption: CETSA experimental workflow.
Step-by-Step CETSA Protocol
-
Cell Culture and Treatment:
-
Culture your chosen cell line to optimal confluency.
-
Treat the cells with a predetermined concentration of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine or a vehicle control (e.g., DMSO) for a specified duration.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein at each temperature using Western blotting or other quantitative protein detection methods.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
| Parameter | Vehicle Control | 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine Treated | Interpretation |
| Melting Temperature (Tm) | 52°C | 58°C | A significant increase in Tm indicates compound binding and stabilization of the target protein. |
| Protein Abundance at 37°C | 100% | 100% | No change at physiological temperature. |
| Protein Abundance at 56°C | 30% | 75% | Greater protein stability in the presence of the compound. |
Guide 2: Characterizing the Off-Target Profile
If you suspect off-target effects or want to proactively characterize the selectivity of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, several techniques can be employed.
Kinase Selectivity Profiling
If your intended target is a kinase, or if the chemical scaffold of your compound is known to interact with kinases, performing a kinase selectivity profile is a crucial step. Many kinases share a structurally conserved ATP-binding pocket, making them common off-targets for small molecule inhibitors.[1]
-
Approach: Submit your compound to a commercial service that screens it against a large panel of purified kinases (often hundreds).[11][12] The service will provide data on the inhibitory activity of your compound against each kinase, typically as a percentage of inhibition at a fixed concentration or as IC50 values.
-
Data Interpretation: The results will reveal which kinases, other than your intended target, are inhibited by your compound. This information is critical for interpreting your cellular data and may explain unexpected phenotypes. A highly selective compound will inhibit only a few kinases, while a promiscuous compound will inhibit many.[11]
Proteome-Wide Off-Target Identification
For an unbiased view of the off-target landscape, thermal proteome profiling (TPP) can be utilized. TPP is a large-scale version of CETSA that uses mass spectrometry to identify all proteins in the cell that are stabilized by compound binding.[9]
-
Approach: Similar to CETSA, cells are treated with the compound or vehicle. After heating, the soluble proteome is analyzed by quantitative mass spectrometry. Proteins that show increased thermal stability in the presence of the compound are identified as potential targets or off-targets.
Guide 3: Differentiating On-Target vs. Off-Target Phenotypes
Once you have identified potential off-targets, the next step is to determine if they are responsible for the observed cellular phenotype.
Genetic Approaches
Genetic tools provide a powerful way to validate that a phenotype is linked to the intended target.[2]
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.[2] If the phenotype observed with 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is no longer present in the knockdown/knockout cells, it strongly suggests an on-target effect.
-
Orthogonal Inhibition: Use a different, structurally unrelated inhibitor that is known to be highly selective for your target. If this second inhibitor phenocopies the effects of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, it strengthens the case for an on-target mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. biocompare.com [biocompare.com]
- 5. marinbio.com [marinbio.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
Improving the yield and purity of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine synthesis
Welcome to the technical support center for the synthesis of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we address common challenges encountered during the synthesis, providing in-depth explanations and actionable protocols to improve yield and purity.
I. Overview of the Synthesis
The synthesis of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a key step in the preparation of various pharmaceutically active compounds. The most common and efficient synthetic routes involve either the direct alkylation of 1-methylpiperazine with a suitable 3-(halomethyl)-5-bromopyridine derivative or a reductive amination approach.
The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and the specific impurities that need to be minimized. This guide will delve into the nuances of both approaches to help you navigate the complexities of this synthesis.
II. Troubleshooting Common Issues
This section is formatted as a series of frequently asked questions (FAQs) to directly address the most pressing issues you might face in the laboratory.
A. Low Reaction Yield
Question: My reaction yield for the synthesis of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily related to the choice of synthetic route, reaction conditions, and the stability of intermediates. Let's break down the common culprits and their solutions for the two main synthetic pathways.
1. For the Alkylation Route (using 3-(Bromomethyl)-5-bromopyridine):
-
Cause: Incomplete reaction or formation of side products. The primary competing reaction is the quaternization of the desired product by the alkylating agent.
-
Explanation: The product, a tertiary amine, can react with the starting alkyl halide to form a quaternary ammonium salt, which is a common side reaction in N-alkylation of piperazines.[1] This side reaction consumes both the starting material and the product, leading to a significant decrease in the desired product's yield.
-
Solution:
-
Control Stoichiometry: Use a slight excess of 1-methylpiperazine (1.1-1.5 equivalents). This helps to ensure the complete consumption of the more valuable 3-(bromomethyl)-5-bromopyridine and minimizes the chance of the product reacting with the alkylating agent.
-
Optimize Reaction Temperature: Run the reaction at a moderate temperature (e.g., room temperature to 50°C). Higher temperatures can accelerate the formation of the quaternary salt.
-
Choice of Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is recommended to neutralize the HBr formed during the reaction. Acetonitrile (ACN) or tetrahydrofuran (THF) are suitable solvents.
-
2. For the Reductive Amination Route (using 5-bromo-3-pyridinecarboxaldehyde):
-
Cause: Inefficient imine formation or incomplete reduction.
-
Explanation: Reductive amination is a two-step process that occurs in one pot: the formation of an iminium ion followed by its reduction.[2][3] If the iminium ion formation is not favored or the reducing agent is not effective, the reaction will not proceed to completion.
-
Solution:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the in situ formed iminium ion.[4]
-
pH Control: The formation of the iminium ion is pH-dependent. Adding a small amount of acetic acid can catalyze imine formation.
-
Reaction Conditions: The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.
-
dot
Caption: Comparison of Alkylation and Reductive Amination Routes.
B. Impurity Profile
Question: I am observing significant impurities in my final product. What are the likely impurities and how can I minimize them?
Answer: The impurity profile is highly dependent on the synthetic route chosen. Understanding the potential side reactions is crucial for developing a strategy to minimize them.[5]
1. Common Impurities in the Alkylation Route:
-
Quaternary Ammonium Salt: As mentioned earlier, this is a major byproduct. Minimizing its formation is key to improving both yield and purity.
-
Bis-alkylation Product: If piperazine is used instead of 1-methylpiperazine, a bis-alkylation product can form where two molecules of the pyridine derivative react with one molecule of piperazine.
-
Unreacted Starting Materials: Incomplete reactions will leave residual 3-(bromomethyl)-5-bromopyridine and 1-methylpiperazine.
Minimization Strategies:
-
Careful control of stoichiometry and temperature as described in the "Low Reaction Yield" section.
-
Effective purification: The quaternary salt is highly polar and can often be removed by a water wash during the work-up. Unreacted 1-methylpiperazine is volatile and can be removed under vacuum. The unreacted alkylating agent can be removed by column chromatography.
2. Common Impurities in the Reductive Amination Route:
-
(5-bromo-3-pyridyl)methanol: This impurity arises from the reduction of the starting aldehyde by the reducing agent.
-
Unreacted Starting Materials: Residual 5-bromo-3-pyridinecarboxaldehyde and 1-methylpiperazine.
-
Over-reduction Products: In some cases, the pyridine ring itself can be reduced if a harsh reducing agent is used.
Minimization Strategies:
-
Use a mild and selective reducing agent like STAB.
-
Ensure complete imine formation before the reduction is complete. This can be monitored by techniques like thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: The alcohol byproduct is more polar than the desired product and can be separated by column chromatography.
| Impurity | Synthetic Route | Reason for Formation | Minimization/Removal Strategy |
| Quaternary Ammonium Salt | Alkylation | Reaction of product with starting alkyl halide | Control stoichiometry, moderate temperature, water wash |
| (5-bromo-3-pyridyl)methanol | Reductive Amination | Reduction of starting aldehyde | Use a mild reducing agent (e.g., STAB), column chromatography |
| Unreacted Starting Materials | Both | Incomplete reaction | Optimize reaction time and temperature, purification |
C. Purification Challenges
Question: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: The purification of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine can be challenging due to its basic nature and potential for co-elution with structurally similar impurities.
Recommended Purification Protocol:
-
Aqueous Work-up:
-
After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective.
-
Tailing Reduction: Due to the basic nature of the product, tailing on the silica gel column is a common issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, can be added to the mobile phase.
-
-
Crystallization/Salt Formation:
-
If the product is obtained as an oil, it can sometimes be induced to crystallize from a suitable solvent system.
-
Alternatively, forming a salt (e.g., hydrochloride or hydrobromide) can facilitate purification by crystallization. The salt can then be neutralized to obtain the free base.
-
dot
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in assays with 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Introduction
I. Troubleshooting Guide: Question & Answer
This section addresses specific issues you may encounter. The answers provide not just solutions, but the scientific rationale behind them, helping you make informed decisions in your experimental design.
Question 1: Why am I seeing high variability between replicate wells, even within the same plate?
Answer: High variability is a common but critical issue that can mask true biological effects. The causes can be broadly categorized into systematic errors (e.g., equipment bias) and random errors (e.g., procedural inconsistencies).
Underlying Causes & Solutions:
-
Compound Precipitation: 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, like many small molecules, is typically dissolved in 100% DMSO for stock solutions. When diluted into aqueous assay buffers, it can precipitate if its solubility limit is exceeded. This precipitation is often not uniform across a plate, leading to significant well-to-well variability.
-
Causality: The rapid change in solvent polarity from DMSO to an aqueous environment reduces the compound's solubility.
-
Solution: Perform a kinetic solubility test in your specific assay buffer. As a general rule, ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls.[1][2] Consider a stepwise dilution protocol to mitigate precipitation caused by abrupt solvent changes.[2]
-
-
Pipetting and Dispensing Inaccuracies: Automated liquid handlers and manual pipetting can introduce variability.[3]
-
Causality: Inaccurate liquid handling leads to incorrect final concentrations of the compound or other critical reagents in the wells. This is especially pronounced in high-density formats (384- or 1536-well plates).
-
Solution: Regularly calibrate and maintain all liquid handling equipment.[4][5] For manual pipetting, use properly calibrated pipettes and fresh tips for each transfer. When preparing serial dilutions, ensure thorough mixing at each step before proceeding to the next dilution.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to faster evaporation and temperature fluctuations compared to interior wells.
-
Causality: Differential evaporation rates concentrate reagents in the outer wells, altering the reaction kinetics and leading to systematically skewed results.[3]
-
Solution: Use a plate sealer, ensure proper humidification in your incubator, and consider excluding the outermost wells from data analysis. Filling the outer wells with sterile water or buffer can also help create a humidity barrier.
-
-
Reagent Inconsistency: Batch-to-batch variation in reagents (e.g., serum, enzymes, detection reagents) is a major source of irreproducibility.[5][6]
Question 2: My dose-response curve is flat or shows very low potency. What factors related to the compound could be responsible?
Answer: A lack of expected activity can be due to issues with the compound itself, its storage, or its interaction with the assay components.
Underlying Causes & Solutions:
-
Compound Degradation: The 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine molecule has features that could make it susceptible to degradation.
-
Causality: The bromopyridine moiety may be sensitive to light, potentially undergoing photocatalytic degradation.[7] Additionally, repeated freeze-thaw cycles of DMSO stock solutions can introduce water, which may lead to hydrolysis over long-term storage.
-
Solution: Store the solid compound sealed and protected from light at the recommended temperature (e.g., 2-8°C or -20°C).[8] Prepare DMSO stock solutions, aliquot them into single-use vials, and store them at -80°C to minimize degradation.[2] A simple protocol to check for degradation is provided in the "Key Experimental Protocols" section.
-
-
Incorrect Stock Concentration: Errors in weighing the compound or in the volume of DMSO added will lead to an incorrect stock concentration, systematically shifting your dose-response curve.
-
Solution: Use a calibrated analytical balance for weighing.[1] Validate the concentration of your primary stock solution using an orthogonal method like LC-MS or UV-Vis spectroscopy if a reference standard is available.
-
-
pH-Dependent Activity: The piperazine ring contains two nitrogen atoms that can be protonated.
-
Causality: The pH of your assay buffer will determine the protonation state of the molecule.[9][10] This change in charge can dramatically alter the compound's ability to bind to its target, cross cell membranes, or maintain its solubility. If the active form is, for example, the neutral species, a low pH buffer could protonate the compound and render it inactive.
-
Solution: Determine the pKa of the compound if possible. Test your assay in a small range of buffer pH values (e.g., 7.0, 7.4, 8.0) to see if activity is sensitive to pH. This will help you select an optimal, stable pH for your assay and understand potential liabilities.
-
Question 3: I'm observing assay interference (e.g., signal quenching or enhancement) that doesn't seem to be true biological activity. How can I diagnose this?
Answer: Assay interference is a common artifact in high-throughput screening. It's crucial to differentiate true "hits" from compounds that directly interfere with the assay technology.
Underlying Causes & Solutions:
-
Autofluorescence (for Fluorescence-Based Assays): Pyridine-containing compounds can be fluorescent.[11][12]
-
Causality: If the compound's excitation/emission spectra overlap with those of your assay's fluorophore, it can add to the background signal, appearing as either an inhibitor or activator depending on the assay format.
-
Solution: Run a control experiment where you add the compound to the assay plate in the absence of the biological target (e.g., no enzyme or cells). Measure the signal. Any reading above the vehicle control (DMSO) is likely due to compound autofluorescence.
-
-
Light Scattering from Precipitates: As discussed, compound precipitation is a major issue.
-
Causality: Insoluble micro-precipitates can scatter light, which can be misread as absorbance in spectrophotometric assays or cause artifacts in fluorescence and luminescence assays.
-
Solution: Visually inspect the plate for precipitates. Perform a pre-read of the plate immediately after compound addition but before adding the final detection reagents to check for any signal changes caused by the compound alone.
-
-
Reactivity of the Bromopyridine Moiety:
-
Causality: While generally stable, the bromine atom on the pyridine ring could, under specific assay conditions (e.g., presence of strong nucleophiles like thiols in the buffer), potentially react with assay components. This is less common but should be considered in assays with long incubation times or reactive buffer components.
-
Solution: Simplify your buffer components to the minimum required. If you suspect reactivity, you can use analytical techniques like LC-MS to analyze the compound after incubation in the assay buffer to see if any new products have formed.
-
II. Frequently Asked Questions (FAQs)
-
Q: What is the best way to prepare a stock solution of this compound?
-
Q: What is the maximum final DMSO concentration I should use in my cell-based assay?
-
Q: My compound seems to lose activity after being stored in diluted aqueous buffer. Why?
-
A: The compound is likely less stable in aqueous solutions compared to DMSO. It may be sticking to plastics or degrading. Prepare aqueous working solutions fresh for each experiment and use them promptly. Avoid storing compounds in aqueous buffers for extended periods.
-
-
Q: Could impurities in the compound from synthesis be causing variability?
-
A: Yes. Synthetic byproducts or residual starting materials can have their own biological activity or interfere with the assay.[13] If you observe inconsistent results between different batches of the compound, purity may be the issue. Verify the purity of your compound using methods like HPLC and mass spectrometry.
-
III. Key Experimental Protocols
Protocol 1: Preparation of DMSO Stock and Serial Dilutions
This protocol describes the standardized preparation of a 10 mM stock solution and subsequent serial dilutions in 100% DMSO.
-
Calculation: Determine the mass of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine (M.W. ~256.14 g/mol ) needed. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 256.14 g/mol * (1000 mg / 1 g) = 2.56 mg.
-
Weighing: Accurately weigh the calculated mass using a calibrated analytical balance.
-
Dissolution: Transfer the solid to a sterile, appropriate-sized tube (e.g., 1.5 mL microfuge tube). Add the calculated volume of anhydrous, sterile DMSO.
-
Mixing: Vortex gently until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution.[1]
-
Aliquoting & Storage: Aliquot the 10 mM stock into single-use, low-binding tubes. Store immediately at -80°C.
-
Serial Dilution (in 100% DMSO): To create a dilution series for a dose-response experiment, perform serial dilutions in 100% DMSO before the final dilution into your aqueous assay buffer. This maintains compound solubility and ensures accurate concentrations.
Protocol 2: Compound Stability Assessment by LC-MS
This protocol provides a framework to assess the stability of the compound under your specific assay conditions.
-
Sample Preparation:
-
T=0 Sample: Prepare a solution of the compound in your final assay buffer at the highest concentration you plan to test. Immediately quench the sample by diluting it 1:1 with ice-cold acetonitrile containing an internal standard.
-
Incubated Sample: Prepare an identical solution and incubate it under the exact conditions of your assay (e.g., 37°C for 1 hour).
-
Control Sample: Prepare a solution of the compound in 100% DMSO at an equivalent concentration.
-
-
Quenching: After the incubation period, quench the "Incubated Sample" in the same manner as the T=0 sample.
-
Analysis: Centrifuge all samples to pellet any precipitated proteins or salts. Analyze the supernatant by a suitable LC-MS method.
-
Data Interpretation: Compare the peak area of the parent compound in the T=0 and Incubated samples (normalized to the internal standard). A significant decrease (>10-15%) in the parent peak area in the incubated sample suggests degradation. Look for the appearance of new peaks, which would indicate degradants.
| Condition | Incubation Time (min) | % Parent Compound Remaining (Example) | Notes |
| Assay Buffer, 37°C | 0 | 100% | T=0 Reference |
| Assay Buffer, 37°C | 60 | 95% | Stable under assay conditions |
| Assay Buffer + Light, RT | 60 | 70% | Potential photodegradation |
| 100% DMSO, -80°C | 30 days | 99% | Stable in stock solution |
Example data table for a stability study.
IV. Visualization & Diagrams
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing inconsistent assay results.
Caption: pH-dependent equilibrium of the piperazine ring system.
V. References
-
Factors affecting test reproducibility among laboratories. (n.d.). WOAH. Retrieved January 19, 2026, from
-
Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025). BenchChem. Retrieved January 19, 2026, from
-
What factors can affect the reproducibility of analytical results? (2025, November 13). Dr.Oracle. Retrieved January 19, 2026, from
-
Technical Support Center: Refining High-Throughput Screening (HTS) Assays for HPV Inhibitors. (2025). BenchChem. Retrieved January 19, 2026, from
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). PubMed. Retrieved January 19, 2026, from [Link]
-
Compound Handling Instructions. (n.d.). MCE. Retrieved January 19, 2026, from
-
Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. (2025, May 14). Dispendix. Retrieved January 19, 2026, from
-
4 Factors Affecting Data Reproducibility. (2019, August 24). Kosheeka. Retrieved January 19, 2026, from
-
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. (n.d.). BLDpharm. Retrieved January 19, 2026, from
-
Enabling Peculiar Photophysics and Mechanochromic Luminescence by Introducing Bromine in Push–Pull Pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines using CBr 4 as bromine source. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. (2023, February 17). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents. Retrieved January 19, 2026, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. dispendix.com [dispendix.com]
- 4. droracle.ai [droracle.ai]
- 5. kosheeka.com [kosheeka.com]
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- 13. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Technical Support Center: Cell Line Toxicity of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine and Mitigation Strategies
Prepared by a Senior Application Scientist
Disclaimer: As of this writing, specific cell line toxicity data for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is not extensively documented in peer-reviewed literature. This guide provides a comprehensive framework for researchers to evaluate the cytotoxicity of this and other novel chemical entities, based on established principles of in vitro toxicology and experience with related chemical structures, such as piperazine and pyridine derivatives, which have shown a range of biological activities, including cytotoxic effects.[1][2][3][4][5][6]
Introduction: Understanding the Compound and Potential for Cytotoxicity
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine belongs to a class of compounds containing both a substituted pyridine and a piperazine moiety. Both scaffolds are prevalent in medicinal chemistry and are known to interact with various biological targets.[1][5][7][8] Piperazine derivatives, in particular, have been investigated for a wide spectrum of pharmacological activities, including anticancer properties.[1][3][5][7][8] The presence of a bromine atom on the pyridine ring can also influence the compound's reactivity and biological effects.[6] Given this background, it is plausible that this compound may exhibit cytotoxic effects in various cell lines. This guide is designed to help you systematically investigate, troubleshoot, and mitigate potential cytotoxicity.
Troubleshooting Guide: Addressing Common Issues in Cytotoxicity Assays
Unexpected or inconsistent results are common when screening novel compounds. This section addresses specific problems you might encounter.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| High cell death even at the lowest concentrations. | 1. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. 2. Compound Instability: The compound may be degrading in the culture medium into a more toxic substance. 3. High Compound Potency: The compound may be extremely potent. | 1. Run a solvent control: Treat cells with the highest concentration of the solvent used in your experiment to ensure it is not causing the observed toxicity. Keep the final solvent concentration consistent across all wells and typically below 0.5%. 2. Check compound stability: Use freshly prepared solutions. Consider performing a stability study of the compound in your culture medium. 3. Expand the dose-response range: Test a much wider and lower range of concentrations to determine the actual IC50 value.[9] |
| Inconsistent results between replicate experiments. | 1. Cell Passage Number/Health: High passage numbers can lead to genetic drift and altered sensitivity. Cells may have been unhealthy at the start of the experiment. 2. Inconsistent Seeding Density: Uneven cell distribution in the microplate can lead to variability. 3. Compound Precipitation: The compound may be precipitating out of solution at higher concentrations. | 1. Use low-passage cells: Maintain a consistent passage number for all experiments. Always check cell viability and morphology before starting an experiment. 2. Ensure uniform cell seeding: Thoroughly resuspend cells before plating and use appropriate pipetting techniques to avoid clumps.[10] 3. Check for precipitation: Visually inspect the wells with a microscope after adding the compound. If precipitation is observed, consider using a different solvent or a lower concentration range. |
| IC50 value seems to change with incubation time. | 1. Cytostatic vs. Cytotoxic Effects: The compound may be initially inhibiting cell growth (cytostatic) before causing cell death (cytotoxic). 2. Drug Metabolism: Cells may be metabolizing the compound over time, altering its effective concentration. | 1. Perform time-course experiments: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the response.[11] 2. Consider the assay principle: Assays that measure metabolic activity (like MTT) can sometimes misinterpret a reduction in cell proliferation as cytotoxicity.[12] It's advisable to use a complementary assay that directly measures cell death (e.g., LDH release or a live/dead stain). |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. Different Mechanisms of Cell Death: The compound may be inducing apoptosis without immediate membrane rupture, or necrosis. 2. Assay Interference: The compound may interfere with the assay chemistry (e.g., reducing the MTT reagent itself). | 1. Use a multi-parametric approach: Combine assays that measure different aspects of cell health: metabolic activity (MTT/MTS), membrane integrity (LDH, Trypan Blue), and apoptosis (caspase activity, Annexin V staining). 2. Run an interference control: Incubate the compound with the assay reagents in cell-free wells to check for any direct chemical interaction. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I observe unexpected cytotoxicity with a new compound?
A1: The first step is to confirm the observation and rule out experimental artifacts. Repeat the experiment with careful attention to controls, including an untreated control and a vehicle (solvent) control. Ensure that your cell culture is healthy and free from contamination. If the cytotoxicity is reproducible, proceed with a systematic investigation as outlined in this guide.
Q2: How do I choose the right cell line for my cytotoxicity study?
A2: The choice of cell line depends on the research question. If you are developing an anticancer drug, you would typically use a panel of cancer cell lines from different tissues.[7] It is also crucial to include a non-cancerous cell line to assess the compound's selectivity for cancer cells over normal cells.[13]
Q3: What is an IC50 value and how do I interpret it?
A3: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[9][11] In the context of cytotoxicity, it's the concentration that reduces cell viability by 50% compared to the control.[9] A lower IC50 value indicates a more potent compound. It is important to note that the IC50 value can be influenced by experimental conditions such as incubation time and the specific assay used.[11]
Q4: My compound is showing toxicity to normal cells as well as cancer cells. What can I do?
A4: This indicates a lack of selectivity. Mitigation strategies could involve modifying the chemical structure of the compound to improve its therapeutic index. This is a key aspect of lead optimization in drug discovery. You could also explore targeted drug delivery systems to increase the concentration of the compound at the tumor site while minimizing systemic exposure.
Q5: What are "off-target" effects and how can they cause cytotoxicity?
A5: Off-target effects occur when a drug interacts with unintended molecular targets in the cell.[14][15][16] These unintended interactions can disrupt critical cellular pathways, leading to toxicity. Minimizing off-target effects is a major goal in drug design and can be approached through rational drug design and high-throughput screening to identify more specific molecules.[16]
Experimental Protocols & Methodologies
A multi-assay approach is recommended to build a comprehensive toxicity profile.
1. MTT Assay for Metabolic Activity
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[17]
2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of LDH from cells with damaged plasma membranes, a hallmark of necrosis.
Protocol:
-
Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After incubation, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the recommended time, protected from light.
-
Measurement: Measure the absorbance at the specified wavelength (usually 490 nm).
-
Analysis: Use a positive control (cells lysed completely) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment.
3. Caspase-Glo® 3/7 Assay for Apoptosis Detection
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[18]
Protocol:
-
Follow steps 1-3 from the MTT protocol, preferably in a white-walled 96-well plate suitable for luminescence.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent as per the manufacturer's protocol.[18] Add the reagent directly to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
Visualizations: Workflows and Pathways
Workflow for Assessing Novel Compound Cytotoxicity
Caption: A phased workflow for evaluating the cytotoxicity of a novel compound.
Hypothetical Signaling Pathway for Drug-Induced Apoptosis
Caption: A potential mechanism of action involving ROS-induced apoptosis.
Mitigation Strategies for Cell Line Toxicity
If your compound of interest shows undesirable cytotoxicity, consider the following strategies:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to identify which structural features are responsible for the toxicity. This can guide the design of new compounds with reduced toxicity and improved selectivity.
-
Dose Optimization: Carefully determine the therapeutic window of the compound. A compound may be toxic at high concentrations but have the desired effect at lower, non-toxic concentrations.
-
Antioxidant Co-treatment: If the toxicity is mediated by an increase in reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate the cytotoxic effects.[19][20][21][22][23] This can also serve as a mechanistic experiment to confirm ROS involvement.
-
Targeted Delivery: For in vivo applications, encapsulating the drug in nanoparticles or conjugating it to a targeting moiety can increase its concentration at the desired site of action and reduce systemic toxicity.
-
Understanding the Mechanism: A thorough understanding of the mechanism of toxicity is crucial. If the compound is inducing apoptosis through a specific pathway, it may be possible to modulate that pathway to reduce unwanted cell death in non-target cells. The main executioners of cell death often include caspases, calpains, and lysosomal proteases.[24]
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İbiş, K., et al. (2013). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 18(9), 10869-10887. [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
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Birben, E., et al. (2012). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. Journal of Visualized Experiments, (65), e4061. [Link]
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Sina, J. F., & Gautheron, P. D. (1998). Validating and Troubleshooting Ocular In Vitro Toxicology Tests. In Vitro & Molecular Toxicology, 11(1), 53-64. [Link]
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Chakraborty, A., et al. (2021). The ultimate fate determinants of drug induced cell-death mechanisms in Trypanosomatids. Cytokine, 137, 155314. [Link]
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Al-Ostath, A., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 25(21), 5013. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
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BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
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Abdel-Aziz, M., et al. (2021). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Molecules, 26(16), 4983. [Link]
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Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega. [Link]
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Sarmah, D., et al. (2017). Caspase Protocols in Mice. Methods in Molecular Biology, 1657, 189-204. [Link]
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Zhang, Y., et al. (2020). Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity. Frontiers in Cell and Developmental Biology, 8, 578491. [Link]
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Ke, N., et al. (2014). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 7(5), 1481-1486. [Link]
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Matotoka, M. M., & Masoko, P. (2022). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]
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Iacovelli, R., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(14), 5408. [Link]
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Al-Ghorbani, M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(31), 20496-20508. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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Mondal, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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Agilent Technologies. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent. [Link]
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Walayat, I., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Chemistry of Heterocyclic Compounds, 58(1), 29-41. [Link]
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Orrenius, S., et al. (2003). Cell Death Mechanisms and Their Implications in Toxicology. Toxicological Sciences, 74(2), 229-240. [Link]
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Kumar, A., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Heliyon, 9(4), e15091. [Link]
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Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Amerigo Scientific. [Link]
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The Assay Depot. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
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Zhang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046-12053. [Link]
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Rahman, M., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(16), 8886. [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
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Wikipedia. (n.d.). Apoptosis. Wikipedia. [Link]
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Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1734-1753. [Link]
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ResearchGate. (n.d.). Summary of Several Pathways of Cell Death Observed in Drug-Treated Cells. ResearchGate. [Link]
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Thorne, D., & Adamson, J. (2013). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. Journal of Visualized Experiments, (82), e50893. [Link]
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Fier, P. S., & Kim, S. (2021). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 26(11), 3291. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Li, Q., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3894. [Link]
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Pérez, L., et al. (2022). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 23(19), 11528. [Link]
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Lounkine, E., et al. (2012). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Nature, 486(7403), 361-367. [Link]
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]
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Grover, V. K., et al. (2005). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(22), 5035-5039. [Link]
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Cedrés, M. V., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(21), 5227. [Link]
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Desai, N. C., et al. (2016). Piperazine bridged 4-aminoquinoline 1,3,5- triazine derivatives: Design, Synthesis, characterization and antibacterial evaluation. ResearchGate. [Link]
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Technical Support Center: Enhancing In Vivo Bioavailability of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Welcome to the technical support center for researchers working with 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to enhance the oral bioavailability of this compound for your in vivo studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research and development.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses foundational questions you may have about 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine and its bioavailability.
Q1: What are the likely physicochemical properties of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine that could influence its bioavailability?
A1: While specific experimental data for this compound is not widely published, we can infer its likely properties based on its chemical structure. The presence of the piperazine and pyridine rings suggests it is a weakly basic compound.[1][2] The brominated pyridine ring may contribute to lower aqueous solubility. Therefore, its solubility and absorption are likely to be pH-dependent, with higher solubility in the acidic environment of the stomach and potentially lower solubility in the more neutral pH of the small intestine where most drug absorption occurs.[1][3][4]
Q2: What are the primary challenges I can expect to face regarding the oral bioavailability of this compound?
A2: The primary challenges are likely to be:
-
Poor aqueous solubility: Especially at the neutral pH of the intestines, which can limit the dissolution rate.[5][6]
-
Low permeability: While not a given, compounds with poor solubility can sometimes exhibit low membrane permeability.
-
First-pass metabolism: The extent of this is unknown without experimental data, but it is a common cause of low bioavailability for orally administered drugs.[7]
Q3: What are the main strategies to enhance the oral bioavailability of a compound like this?
A3: There are several established strategies, which can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area for dissolution.[8][9][10]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state can significantly increase its solubility.[11][12][13][14][15]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in lipids, surfactants, and co-solvents can improve solubility and absorption.[16][17][18][19] This category includes Self-Emulsifying Drug Delivery Systems (SEDDS).[20][21][22][23]
-
pH Modification: Using excipients to create a more favorable microenvironment for dissolution.[7][24]
-
Salt Formation: Creating a salt form of the compound can improve its solubility and dissolution rate.[6]
Part 2: Troubleshooting Guide - From Benchtop to In Vivo
This section provides a structured approach to identifying and solving common issues you might encounter during your experiments.
Initial Formulation & In Vitro Screening
Issue 1: The compound is not dissolving in simple aqueous vehicles for initial in vivo screening.
-
Troubleshooting Steps:
-
pH Adjustment: Given the basic nature of the compound, attempt to lower the pH of the vehicle using pharmaceutically acceptable acids (e.g., citric acid, tartaric acid).[24] This will protonate the molecule, increasing its aqueous solubility.
-
Co-solvents: If pH adjustment is insufficient, consider using a co-solvent system. Common co-solvents for preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[25] Start with a low percentage of the co-solvent and increase as necessary, keeping in mind the potential for toxicity in your animal model.[26]
-
Surfactants: Low concentrations of surfactants like Tween 80 or sodium lauryl sulfate can aid in wetting the compound and increasing its solubility.[6][24]
-
Issue 2: Initial in vivo studies with a simple formulation show very low or highly variable plasma concentrations.
-
Causality: This is a classic sign of poor bioavailability, likely due to low solubility and/or permeability in the gastrointestinal tract.[27] High variability can result from inconsistent wetting and dissolution of the drug particles.[28]
-
Troubleshooting Workflow:
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Advanced Formulation Development
Issue 3: How do I choose between an Amorphous Solid Dispersion (ASD) and a Lipid-Based Drug Delivery System (LBDDS)?
-
Comparative Analysis:
| Feature | Amorphous Solid Dispersion (ASD) | Lipid-Based Drug Delivery System (LBDDS/SEDDS) |
| Mechanism | Increases solubility by converting the drug to a high-energy amorphous state.[11][13] | Maintains the drug in a solubilized state throughout the GI tract.[19] |
| Best For | Compounds with high melting points and poor solubility in both aqueous and lipidic media. | Lipophilic compounds (high log P) that have good solubility in oils and lipids.[29] |
| Pros | Can achieve significant supersaturation, leading to enhanced absorption.[12] | Can enhance lymphatic transport, bypassing first-pass metabolism.[28] |
| Cons | Amorphous form can be physically unstable and may recrystallize over time.[15] | Can be complex to formulate and may have issues with stability and capsule compatibility. |
-
Recommendation: For 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a good starting point would be to determine its log P and solubility in various oils. If it is lipophilic, an LBDDS approach like a Self-Emulsifying Drug Delivery System (SEDDS) is a strong candidate.[20][22][23] If it has poor solubility in lipids, an ASD would be a more appropriate strategy.[30]
Issue 4: My chosen formulation is not performing as expected in vivo.
-
Troubleshooting Specific Formulations:
-
If you chose an ASD:
-
Check for recrystallization: Analyze the dosed material and post-storage samples by XRPD to ensure the drug has remained in its amorphous state.
-
Polymer selection: The choice of polymer is critical for stabilizing the amorphous drug and preventing precipitation in the GI tract.[13] Consider screening different polymers (e.g., HPMC, PVP, Soluplus®).
-
Drug loading: High drug loading can increase the risk of recrystallization. Try reducing the drug-to-polymer ratio.
-
-
If you chose a SEDDS:
-
Incomplete emulsification: Observe the formulation upon dilution in water. It should spontaneously form a fine emulsion. If not, adjust the surfactant-to-oil ratio.
-
Drug precipitation upon dilution: The drug may be precipitating out of the emulsion in the GI tract. Consider adding a co-solvent or a polymer to the formulation to maintain supersaturation.
-
Excipient selection: Screen a wider range of oils, surfactants, and co-solvents to find a more robust system.[22][31][32]
-
-
Part 3: Experimental Protocols
Protocol 1: Screening of SEDDS Formulations
-
Solubility Studies:
-
Determine the solubility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® RH 40, Tween 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Add an excess of the compound to 2 mL of each excipient in a glass vial.
-
Shake at 37°C for 48 hours.
-
Centrifuge and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Ternary Phase Diagram Construction:
-
Based on the solubility data, select the most promising oil, surfactant, and co-solvent.
-
Prepare a series of blank formulations with varying ratios of these three components.
-
Add water dropwise to each formulation and observe the emulsification process.
-
Demarcate the regions of spontaneous and stable emulsion formation on a ternary phase diagram.
-
-
Drug-Loaded Formulation Preparation and Characterization:
-
Select ratios from the optimal emulsion region of the phase diagram.
-
Dissolve the compound in the oil/surfactant/co-solvent mixture.
-
Characterize the formulation by measuring droplet size, polydispersity index (PDI), and zeta potential upon dilution in simulated gastric and intestinal fluids.
-
Protocol 2: Comparative In Vivo Pharmacokinetic Study
-
Animal Model:
-
Select an appropriate animal model (e.g., Sprague-Dawley rats).[27] Ensure compliance with all institutional animal care and use guidelines.
-
-
Dosing Groups:
-
Group 1: Control (e.g., simple suspension in 0.5% methylcellulose).
-
Group 2: Test Formulation 1 (e.g., optimized SEDDS formulation).
-
Group 3: Test Formulation 2 (e.g., optimized ASD formulation).
-
Include an intravenous (IV) dosing group to determine absolute bioavailability.
-
-
Dosing and Sampling:
-
Administer the formulations orally via gavage at a consistent dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis and Pharmacokinetic Analysis:
-
Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
-
Calculate the relative bioavailability of the test formulations compared to the control and the absolute bioavailability using the IV data.
-
-
Experimental Workflow Diagram:
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Part 4: Data Presentation
-
Hypothetical In Vivo Pharmacokinetic Data:
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 100 |
| SEDDS | 10 | 350 ± 50 | 1.0 | 1750 ± 200 | 700 |
| ASD | 10 | 280 ± 60 | 1.5 | 1400 ± 180 | 560 |
This guide provides a comprehensive framework for systematically enhancing the bioavailability of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. By understanding the underlying scientific principles and following a logical troubleshooting process, you can overcome the challenges associated with poorly soluble compounds and achieve the desired systemic exposure for your in vivo studies.
References
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Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review. Available from: [Link]
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Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. Available from: [Link]
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Lipid-Based Drug Delivery Systems. PMC. Available from: [Link]
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Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available from: [Link]
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Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available from: [Link]
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Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. Available from: [Link]
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Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC. Available from: [Link]
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Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. Available from: [Link]
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Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available from: [Link]
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Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]
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The future of lipid-based drug delivery systems. CAS.org. Available from: [Link]
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In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. SciSpace. Available from: [Link]
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Drug Absorption. MSD Manual Professional Edition. Available from: [Link]
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Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]
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SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]
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The effect of particle size on drug bioavailability in various parts of the body. Cronfa. Available from: [Link]
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Enhancing the Bioavailability of Poorly Soluble Drugs. PubMed. Available from: [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available from: [Link]
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Lipid-based Delivery Systems. Laboratory of Targeted Drug Delivery and Nanomedicine - The University of British Columbia. Available from: [Link]
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Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. Available from: [Link]
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Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. Available from: [Link]
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The effect of particle size on drug bioavailability in various parts of the body. SciSpace. Available from: [Link]
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LIPIDS AS CARRIERS OF LIPID BASED DRUG DELIVERY SYSTEM (LBDDS) AND TYPES OF LBBDS: A REVIEW. CIBTech. Available from: [Link]
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Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. Available from: [Link]
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Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF. Available from: [Link]
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How does the particle size of pharmaceutical powders affect the bioavailability of drugs? Pharma Grade. Available from: [Link]
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Why does Particle Size Matter for Pharmaceuticals? Inhalation Anesthesia. Available from: [Link]
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Amorphous solid dispersions: Will they improve bioavailability? SciSpace. Available from: [Link]
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Excipients for solubility and bioavailability enhancement. Gattefossé. Available from: [Link]
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The effect of particle size on drug bioavailability in various parts of the body. Hep Journals. Available from: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]
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Food, gastrointestinal pH, and models of oral drug absorption. PubMed. Available from: [Link]
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Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available from: [Link]
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Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Available from: [Link]
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CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available from: [Link]
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Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. Available from: [Link]
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Optimal Preclinical Formulation Development. Crystal Pharmatech. Available from: [Link]
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BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. Available from: [Link]
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Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. Available from: [Link]
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Drug absorption. IUPHAR - PEP - Pharmacology Education Project. Available from: [Link]
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THE EFFECTS OF EXCIPIENTS ON DRUG SOLUBILITY & PERMEABILITY: A BIOPHARMACEUTICAL PERSPECTIVE. Zenodo. Available from: [Link]
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EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. Available from: [Link]
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Developing Oral Drug Formulations. University of Wisconsin–Madison. Available from: [Link]
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Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher. Available from: [Link]
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In vivo methods for drug absorption. Consensus. Available from: [Link]
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In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Semantic Scholar. Available from: [Link]
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Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles. PubMed. Available from: [Link]
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Method for removing impurities from 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine samples
Document ID: TSC-2026-01-A Version: 1.0 Last Updated: January 19, 2026
Introduction
Welcome to the technical support center for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this key pharmaceutical intermediate. Achieving high purity is critical for downstream applications, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth troubleshooting advice and validated protocols to address common purification challenges encountered during and after synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered in the purification of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
Impurity Profiling & Identification
Q1: What are the most common impurities I should expect in my crude sample?
A1: The impurity profile is highly dependent on the synthetic route, which is typically a reductive amination or a nucleophilic substitution. Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 5-bromo-3-pyridinecarboxaldehyde (from reductive amination) or 3-bromo-5-(halomethyl)pyridine (from substitution), and unreacted 1-methylpiperazine.
-
Reaction Intermediates: Incomplete reduction can leave a stable imine intermediate.[3]
-
By-products: Over-alkylation of the starting amine can lead to tertiary amine byproducts if conditions are not carefully controlled.[3][4] Positional isomers, such as the 6-bromo analogue, may also be present if the starting materials are not pure.[5][6][7]
-
-
Degradation Products:
-
Debromination: The bromo-substituent on the pyridine ring can be susceptible to reductive dehalogenation, especially if using catalytic hydrogenation (e.g., H₂/Pd/C) for purification or synthesis.[8][9][10]
-
Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide, particularly during prolonged storage or harsh workup conditions.
-
Nitrosamines: If nitrites are present in reagents or solvents, the secondary amine precursor (piperazine) or tertiary amine product can potentially form nitrosamine impurities like 1-methyl-4-nitrosopiperazine (MNP), which are a significant regulatory concern.[11]
-
-
Reagents and Solvents: Residual catalysts, bases (e.g., triethylamine), and solvents from the reaction or initial workup.[12]
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-technique approach is recommended for comprehensive purity analysis.[1][13][14]
| Analytical Technique | Application & Rationale |
| RP-HPLC/UPLC | The gold standard for purity assessment.[13] A well-developed Reverse-Phase High-Performance Liquid Chromatography method can separate the main compound from most process-related impurities and degradation products. Coupling with a UV detector (diode array) allows for initial peak identification, and mass spectrometry (LC-MS) provides definitive mass information.[15][16][17] |
| GC-MS | Ideal for identifying volatile impurities, such as residual solvents or low-boiling point starting materials. It is also effective for detecting thermally stable by-products. |
| ¹H and ¹³C NMR | Nuclear Magnetic Resonance is essential for structural confirmation of the desired product and for identifying and quantifying impurities, especially isomers, that may be difficult to resolve by chromatography.[1] |
| DSC | Differential Scanning Calorimetry can determine the absolute purity of a crystalline solid sample by analyzing its melting profile, provided the material is crystalline and thermally stable.[18] |
Purification Strategies & Troubleshooting
Q3: My crude product is an oily or waxy solid. What's the first purification step I should try?
A3: For a basic compound like this, a liquid-liquid acid-base extraction is the most effective initial step to remove non-basic and acidic impurities. The molecule contains two basic nitrogen atoms (the pyridine and the tertiary piperazine amine), making it highly soluble in aqueous acid.
-
Causality: By dissolving your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and extracting with an aqueous acid (e.g., 1M HCl), the basic product will become protonated and move into the aqueous layer as a salt.[19][20] Neutral organic impurities (like unreacted aldehyde) and acidic by-products will remain in the organic layer, which is then discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH) regenerates the neutral "free base," which can be extracted back into a fresh organic solvent.[20] This provides a significant purity upgrade before any chromatographic steps.
Q4: I'm struggling with column chromatography. My compound is tailing badly on silica gel. How can I fix this?
A4: This is a classic problem when purifying basic compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic nitrogens of your molecule, causing poor peak shape (tailing) and low recovery.[21][22]
Here are proven solutions:
-
Use a Basic Modifier: Add a small amount of a volatile base to your mobile phase to compete with your product for the acidic sites on the silica.
-
Use an Alternative Stationary Phase:
Expert Tip: Before running a large column, always perform a 2D-TLC analysis to check if your compound is stable on silica gel. Spot your sample, run the TLC, dry it, turn it 90 degrees, and run it again in the same solvent. If you see spots that are not on the diagonal, your compound is degrading on the stationary phase.
Q5: Can I purify my compound by recrystallization? It doesn't seem to crystallize well.
A5: The "free base" form of many piperazine derivatives is often an oil or a low-melting solid, making direct recrystallization difficult. The most reliable strategy is to convert the base into a salt.[24][25][26]
-
Causality: Salts are ionic compounds that form a stable crystal lattice, dramatically improving their tendency to crystallize.[24] By forming a salt, you can often achieve very high purity in a single step, as impurities with different basicities or structures may not co-crystallize.
-
Method: Dissolve your semi-pure free base in a suitable solvent (e.g., isopropanol, ethanol). Slowly add a solution of an acid like hydrochloric acid (HCl in isopropanol) or fumaric acid. The corresponding salt should precipitate. The precipitate can then be collected by filtration and recrystallized. If desired, the highly pure salt can be converted back to the free base using the acid-base extraction method described in Q3.[25]
Q6: I have an impurity with a very similar polarity that co-elutes with my product. What are my options?
A6: This requires a purification technique with a different separation mechanism (orthogonality).
-
Switch to Preparative HPLC: High-Performance Liquid Chromatography offers much higher resolving power than flash chromatography.[2][15] Crucially, you can change the stationary phase to alter selectivity. If you are failing on normal phase (silica), switch to a reverse-phase (C18) column. The different interaction mechanisms will likely separate the co-eluting impurities.[23]
-
Salt Formation: As described in Q5, crystallization relies on the ability of a molecule to fit into a crystal lattice. It is highly unlikely that an impurity, even one with similar polarity, will have the correct geometry to be incorporated into the crystal lattice of your product's salt. This makes it an excellent orthogonal technique.
Q7: I'm seeing a loss of the bromine signal in my NMR after purification. What's happening?
A7: You are likely experiencing reductive debromination. The C-Br bond on the pyridine ring can be cleaved under certain reductive conditions.[8]
-
Common Causes:
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source is a common cause of dehalogenation on aromatic rings.[9][10]
-
Strong Hydride Reagents: While less common for aryl bromides, harsh conditions with certain metal hydrides could potentially lead to this side reaction.
-
-
Solution: Avoid catalytic hydrogenation for any synthetic or purification step if the bromine needs to be retained. Use chemical reductants like Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride for reductive aminations, as these are highly selective for imines over aryl halides.[3][27][28]
Validated Experimental Protocols
Protocol 1: General Purification Workflow
This workflow provides a systematic approach to purifying the crude product from a typical synthesis.
Caption: A decision workflow for the purification of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
Protocol 2: Acid-Base Extraction for Bulk Impurity Removal
-
Dissolution: Dissolve the crude product (10 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (200 mL).
-
Acid Extraction: Transfer the solution to a separatory funnel. Add 1M aqueous HCl (150 mL) and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. The desired protonated product is now in this aqueous layer.
-
Wash: Re-extract the organic layer with another portion of 1M HCl (50 mL) to ensure complete recovery. Combine the aqueous layers. Discard the organic layer which contains neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M aqueous NaOH with stirring until the pH is >12 (check with pH paper). A milky white precipitate or oil (the free base) may form.
-
Product Extraction: Extract the basified aqueous solution with fresh EtOAc or DCM (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the semi-pure free base.
Protocol 3: Optimized Flash Column Chromatography
-
Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf of ~0.3. A good starting point is Hexane:Ethyl Acetate. Add 1% triethylamine (TEA) to the chosen solvent system to prevent tailing.[21]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase (e.g., 90:10:1 Hexane:EtOAc:TEA) and pack the column.
-
Sample Loading: Dissolve your semi-pure product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder. This "dry loading" method typically gives better resolution. Carefully add the powder to the top of the packed column.
-
Elution: Run the column with the selected mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent and TEA under reduced pressure to obtain the purified product.
Protocol 4: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the semi-pure free base (5 g) in a minimal amount of isopropanol (IPA) or ethanol (approx. 25-50 mL).
-
Acid Addition: Slowly, with stirring, add a solution of 2M HCl in diethyl ether or isopropanol dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.
-
Crystallization: Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for another hour to maximize crystal formation.
-
Isolation: Collect the crystalline hydrochloride salt by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by cold diethyl ether.
-
Drying: Dry the salt under vacuum to a constant weight. The purity should be very high at this stage.
-
(Optional) Liberation of Free Base: If the free base is required, the pure salt can be processed through steps 5-7 of Protocol 2.
References
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Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. PharmaCompass. [Link]
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Unknown. (n.d.). Troubleshooting in Chromatography. Journal of Chromatographic Science. [Link]
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SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. [Link]
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Chromatography Forum. (2009). Amine column degradation.[Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.[Link]
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The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]
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Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.[Link]
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NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.[Link]
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IJRAR.org. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.[Link]
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European Patent Office. (2005). Process for the preparation of saturated or unsaturated primary fatty amines - EP 1746084 B1.[Link]
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Pharmaceutical Technology. (2013). API Purification.[Link]
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Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards.[Link]
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Zamann Pharma Support GmbH. (n.d.). API Purification.[Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).[Link]
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Heterocycles. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.[Link]
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LCGC International. (2003). What's Happening to My Column?[Link]
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Reddit. (2018). How do I recover my product from an unsuccessful column? r/chemistry. [Link]
-
Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation.[Link]
-
Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]
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Quora. (2019). What happens to sodium cyanoborohydride after it reacts in a reductive amination?[Link]
-
Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions.[Link]
- Google Patents. (2017). Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza - WO2017133670A1.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.[Link]
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Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
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ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.[Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines.[Link]
-
Wikipedia. (n.d.). Dehalogenation.[Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[Link]
-
ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[Link]
-
Briti Scientific. (n.d.). 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine.[Link]
-
ResearchGate. (2023). Possible root causes of 1-methyl-4-nitrosopiperazine (MNP)...[Link]
-
ResearchGate. (2015). Research Progress on Dehalogenation Reaction.[Link]
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Addressing compound precipitation of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in stock solutions
An essential aspect of preclinical research and drug development involves the accurate and consistent preparation of stock solutions for candidate compounds. However, researchers frequently encounter the challenge of compound precipitation, which can compromise experimental integrity, leading to inaccurate concentration measurements and unreliable results. This guide focuses on 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a heterocyclic amine derivative, and provides a comprehensive framework for understanding, troubleshooting, and preventing its precipitation in stock solutions.
The principles and protocols outlined here are grounded in the physicochemical properties of the molecule and are broadly applicable to other research compounds with similar structural motifs, such as basic nitrogen centers.
Compound Overview: Physicochemical Profile
Understanding the structural features of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is the first step in diagnosing solubility issues. The molecule contains two basic nitrogen atoms: one on the pyridine ring and a more basic tertiary amine within the methylpiperazine ring. This makes its solubility highly dependent on pH. While vendor-supplied data is often limited[1][2][3][4], we can infer its properties from its constituent parts. N-methylpiperazine is miscible in water and weakly alkaline[5][6][7], while bromopyridines exhibit limited aqueous solubility but are soluble in organic solvents[8][9][10].
| Property | Inferred Characteristic | Implication for Stock Solutions |
| Chemical Structure | Contains a bromopyridine and a methylpiperazine moiety. | The molecule has two basic centers, making it susceptible to pH changes. |
| Molecular Weight | ~270.17 g/mol [2] | Moderate molecular weight, typical for small molecule drug candidates. |
| LogP (Predicted) | ~1.6[1] | Indicates moderate lipophilicity; suggests good solubility in organic solvents like DMSO but potential for precipitation in aqueous media. |
| pKa (Predicted) | Two basic centers: Pyridine N (pKa ~3-5), Piperazine N (pKa ~8-9). | The compound's charge state and, therefore, its aqueous solubility will be highly pH-dependent. |
| Hygroscopicity | Likely, due to the piperazine moiety and common nature of amine salts. | The compound powder and its solutions (especially in DMSO) can absorb atmospheric water, reducing solubility.[11][12] |
Frequently Asked Questions (FAQs): Understanding the "Why"
Q1: Why did my compound precipitate from its DMSO stock solution upon storage?
Precipitation from a DMSO stock solution, even when stored at low temperatures, is a common problem driven by several factors:
-
Supersaturation: You may have created a stock solution at a concentration that is thermodynamically unstable, even if it dissolved initially. This is known as a supersaturated solution. Over time, or with slight environmental changes (like a temperature fluctuation), the excess compound will crystallize out.[12]
-
Water Absorption: Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs moisture from the air.[11] The solubility of many organic compounds, including those with amine functionalities, is significantly lower in "wet" DMSO compared to anhydrous DMSO. This is a primary cause of precipitation during storage and handling.[12]
-
Temperature Changes: Storing solutions at -20°C or -80°C dramatically lowers the kinetic energy of the system. While this is excellent for chemical stability, it also reduces the solubility limit for most compounds. If the solution was near saturation at room temperature, it will likely precipitate upon freezing.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a major contributor to precipitation.[13][14][15] As the DMSO begins to freeze, the compound becomes concentrated in the remaining liquid phase (a phenomenon called cryo-concentration), which can force it out of solution.[16][17][18] Each cycle provides an opportunity for crystal nucleation and growth.[12]
Q2: My compound dissolved perfectly in DMSO, but crashed out when I diluted it into my aqueous cell culture medium. What happened?
This is a classic case of solvent-shifting precipitation, driven by two main factors:
-
Poor Aqueous Solubility: The compound is likely far less soluble in the aqueous buffer or medium than in the pure DMSO stock. When you dilute the stock, the solvent environment rapidly changes from 100% organic to >99% aqueous. The compound is no longer soluble and precipitates.[19]
-
pH Shift: 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a basic compound. In a neutral or slightly alkaline medium (like many cell culture media, pH 7.2-7.4), the basic nitrogen atoms are largely in their neutral, uncharged form. This form is significantly less water-soluble than the protonated, charged (salt) form.[20][21][22][23] To improve solubility in aqueous solutions, the pH generally needs to be lowered to protonate the basic centers.[24]
Q3: Could the quality of my solid compound or solvent be the problem?
Absolutely. Always consider the starting materials:
-
Compound Purity: Low-purity compounds may contain insoluble impurities that never dissolve or act as nucleation sites for the precipitation of the desired compound. Always refer to the Certificate of Analysis (CoA).
-
Solvent Quality: Using old or improperly stored DMSO that has absorbed significant amounts of water is a primary cause of solubility issues.[11] Always use high-purity, anhydrous DMSO from a freshly opened or properly sealed container.[25]
Troubleshooting and Prevention Guide
This section provides a systematic approach to resolving and preventing precipitation.
Workflow for Diagnosing Precipitation Issues
Caption: A troubleshooting flowchart for addressing compound precipitation.
Protocol 1: Re-solubilization of a Precipitated Stock
If a DMSO stock solution has precipitated, gentle methods can be used to attempt re-dissolution.
-
Thaw Completely: Bring the vial to room temperature.
-
Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes. Do not use excessive heat, as it may degrade the compound.[11]
-
Vortexing: Vortex the vial vigorously for 30-60 seconds.
-
Sonication: If solids remain, place the vial in a bath sonicator for 5-15 minutes.[19] This uses ultrasonic waves to break up solid particles and aid dissolution.
-
Inspect: Visually confirm that all solid material has dissolved.
-
Immediate Use or Aliquoting: If successful, it is best to use the solution immediately or prepare fresh, smaller-volume aliquots to prevent future freeze-thaw cycles.[26]
Protocol 2: Optimizing Stock Solution Preparation and Storage
Prevention is the most effective strategy. Adhering to best practices during initial preparation is critical.[27]
-
Use High-Quality Reagents: Start with high-purity compound and anhydrous-grade DMSO from a reliable supplier.[11][25]
-
Determine Maximum Solubility: If possible, perform a preliminary solubility test to determine a practical maximum stock concentration. Do not push to the absolute limit.
-
Weigh and Dissolve: Accurately weigh the compound and add the calculated volume of DMSO.[28][29] Use a vortex mixer and, if necessary, brief sonication to ensure complete dissolution at room temperature.
-
Aliquot for Storage: Dispense the stock solution into single-use, low-volume aliquots in tightly sealed vials (e.g., glass or polypropylene tubes with screw caps).[30] This is the single most effective way to minimize freeze-thaw cycles and reduce water absorption.[13]
-
Proper Storage: Store aliquots at -20°C or, for long-term storage, at -80°C.[25][30] Protect from light by using amber vials or storing them in a dark box.[31][32] Clearly label all vials with the compound name, concentration, solvent, and date of preparation.[33]
Workflow for Preparing Stable Stock Solutions
Caption: Best-practice workflow for preparing and storing stock solutions.
Protocol 3: Mitigating Precipitation in Aqueous Solutions
When diluting the DMSO stock into an aqueous medium, the following steps can prevent the compound from crashing out.
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay, and ideally ≤0.1%, as higher concentrations can be toxic to cells and affect protein function, in addition to causing solubility issues.[19] This may require preparing a more concentrated primary stock.
-
Use an Intermediate Dilution Step: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution. For example, first, dilute the 10 mM DMSO stock to 1 mM in pure DMSO, then dilute this intermediate stock 1:100 into your aqueous medium.
-
Modify the Dilution Technique:
-
Adjust the pH of the Aqueous Medium: Since 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is basic, its solubility in water increases at a lower pH.[24] If your experiment allows, acidifying the aqueous diluent with a small amount of HCl to a pH below the lowest pKa of the compound (e.g., pH < 6) can significantly enhance solubility by ensuring the molecule is in its protonated, cationic form.[22][23] Always confirm that the final pH is compatible with your experimental system.
By systematically applying these principles of solvent selection, pH control, and proper storage hygiene, researchers can effectively address and prevent the precipitation of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine and other challenging compounds, ensuring the reliability and reproducibility of their scientific data.
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Solubility and pH of amines. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific. Retrieved January 19, 2026, from [Link]
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Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. Retrieved January 19, 2026, from [Link]
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Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Retrieved January 19, 2026, from [Link]
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Chemical Storage. (n.d.). University of Wisconsin–Madison, Environment, Health & Safety. Retrieved January 19, 2026, from [Link]
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Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. Retrieved January 19, 2026, from [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved January 19, 2026, from [Link]
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Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 19, 2026, from [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025, August 7). Nature Portfolio. Retrieved January 19, 2026, from [Link]
-
Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved January 19, 2026, from [Link]
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Drug stock solutions best practices? (2018, February 27). ResearchGate. Retrieved January 19, 2026, from [Link]
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The effect of freeze/thaw cycles on the stability of compounds in DMSO. (2006). Journal of Biomolecular Screening. Retrieved January 19, 2026, from [Link]
-
Chemical Storage. (n.d.). Florida State University, Environmental Health & Safety. Retrieved January 19, 2026, from [Link]
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How do amines and amides affect the pH of a solution? (2025, September 23). ChemGulf. Retrieved January 19, 2026, from [Link]
-
N-METHYLPIPERAZINE. (n.d.). Ataman Kimya. Retrieved January 19, 2026, from [Link]
-
Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]
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N-Methylpiperazine Or N-Methyl Piperazine CAS 109-01-3 Manufacturers and Suppliers. (n.d.). Fengchen. Retrieved January 19, 2026, from [Link]
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2-Bromopyridine. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]
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The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2025, November 11). ResearchGate. Retrieved January 19, 2026, from [Link]
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Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. (n.d.). UNMC. Retrieved January 19, 2026, from [Link]
-
N-METHYL PIPERAZINE. (n.d.). Sanjay Chemicals (India) Pvt. Ltd.. Retrieved January 19, 2026, from [Link]
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Compound Precipitation in High-Concentration DMSO Solutions. (2025, November 11). ResearchGate. Retrieved January 19, 2026, from [Link]
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Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath. Retrieved January 19, 2026, from [Link]
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Compound precipitation in high-concentration DMSO solutions. (2014). Journal of Biomolecular Screening. Retrieved January 19, 2026, from [Link]
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Chemical Storage Guidelines. (n.d.). University of California, Berkeley, Environmental Health & Safety. Retrieved January 19, 2026, from [Link]
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Lab Skills: Preparing Stock Solutions. (2021, August 20). YouTube. Retrieved January 19, 2026, from [Link]
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Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. (2016, September 16). Sartorius. Retrieved January 19, 2026, from [Link]
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Impact of manufacturing-scale freeze-thaw conditions on a mAb solution. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
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How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. Retrieved January 19, 2026, from [Link]
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Chemical Compatibility and Storage. (n.d.). Case Western Reserve University, Environmental Health and Safety. Retrieved January 19, 2026, from [Link]
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Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]
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The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Recommended Procedures for the Safe Storage of Chemicals in Laboratories. (n.d.). Towson University. Retrieved January 19, 2026, from [Link]
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1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. (n.d.). AbacipharmTech. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Optimization of HPLC Purification for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and similar basic nitrogen-containing heterocycles. As a molecule with multiple basic sites, it presents specific challenges in reversed-phase chromatography, primarily related to peak shape and method robustness.
This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to help you develop and optimize a reliable purification method.
Section 1: Analyte Properties & Key Chromatographic Considerations
Understanding the physicochemical properties of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is the foundation for developing a successful purification strategy. The structure contains two key basic moieties: a pyridine ring and a piperazine ring, which dictate its behavior on a reversed-phase HPLC column.
Key Physicochemical Properties
| Property | Value / Estimate | Significance for HPLC Purification |
| Chemical Structure | C₁₁H₁₆BrN₃ | Contains a pyridine nitrogen and two piperazine nitrogens, making it a basic compound. |
| CAS Number | 1160924-36-6 | Ensures correct compound identification.[1] |
| Molecular Weight | 270.17 g/mol | Relevant for mass spectrometry detection and calculating sample load.[1] |
| Estimated pKa₁ | ~4-5 | Associated with the pyridine nitrogen (pKa of pyridine is ~5.2). The bromo-substituent is electron-withdrawing, slightly reducing basicity. |
| Estimated pKa₂ | ~9-10 | Associated with the more basic aliphatic amine of the N-methylpiperazine ring. |
| Estimated logP | ~1.5 - 2.5 | Indicates moderate hydrophobicity, making it suitable for reversed-phase chromatography. |
The dual basic nature of this molecule is the primary challenge. At intermediate pH values, the molecule will be protonated (positively charged). This positive charge can lead to strong, undesirable ionic interactions with residual silanol groups on the surface of standard silica-based HPLC columns, which are acidic and can be deprotonated (negatively charged). This secondary interaction is the root cause of many chromatographic problems.[2][3][4][5]
Section 2: Frequently Asked Questions (FAQs) for Method Development
This section addresses common questions that arise during the initial setup of a purification method for this compound.
Q1: What is the best starting column for purifying this compound?
A: For basic compounds like this, the choice of stationary phase is critical to minimize silanol interactions.[4]
-
Primary Recommendation: Start with a modern, high-purity, end-capped C18 or C8 column (Type B silica). These columns have a reduced number of accessible, acidic silanol groups, which significantly improves peak shape for basic analytes.[4][6]
-
Alternative Options:
-
Polar-Embedded Phase: Columns with a polar group (e.g., amide or carbamate) embedded in the alkyl chain can provide alternative selectivity and shield the analyte from surface silanols.[3]
-
Phenyl Phase: A phenyl-hexyl or other phenyl-based column can offer different selectivity through π-π interactions with the pyridine ring, which may help in resolving closely eluting impurities.[5][7]
-
Q2: How should I prepare my mobile phase to get good peak shape?
A: Mobile phase composition, particularly pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[4][8][9]
-
Low pH Approach (Recommended): The most common and effective strategy is to lower the mobile phase pH to between 2.5 and 3.0.[4][5] At this pH, the majority of surface silanol groups are protonated (neutral), which prevents the strong ionic interaction with the protonated basic analyte. This results in symmetrical peaks governed primarily by hydrophobic retention.
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA). Formic acid is preferred for mass spectrometry (MS) compatibility.[10][11]
-
Mobile Phase B (Organic): Acetonitrile or Methanol with the same concentration of the same acid (e.g., 0.1% FA). Using acetonitrile often results in sharper peaks and lower backpressure.[8]
-
-
High pH Approach (Advanced): An alternative is to use a high pH mobile phase (e.g., pH > 10). At this pH, the analyte is neutral, eliminating ionic interactions. Caution: This requires a specialized, pH-stable hybrid or polymer-based column, as standard silica columns will dissolve at high pH.[4][5]
Q3: Should I use an isocratic or gradient elution?
A: For purification, a gradient elution is almost always preferred. A gradient starts with a lower percentage of organic solvent and gradually increases it. This allows for:
-
Elution of a wide range of impurities with varying polarities.
-
Sharper peaks for later-eluting compounds.
-
Reduced analysis time compared to finding an optimal isocratic condition.[9][12]
A good starting point is a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
Q4: My compound is not retained well on a C18 column, even with low organic content. What can I do?
A: Poor retention of polar compounds can be a challenge.[13]
-
Confirm Mobile Phase pH: Ensure your mobile phase is acidic. At low pH, basic compounds are ionized and can sometimes be less retained on a reversed-phase column.[4]
-
Use a Less Hydrophobic Phase: Switch to a C8 or a Phenyl column, which are less retentive than a C18 and may provide better results for moderately polar compounds.
-
Consider HILIC: If the compound is very polar, Hydrophilic Interaction Chromatography (HILIC) may be a suitable alternative, although this represents a more significant change in methodology.[14]
Section 3: Troubleshooting Guide
This guide is structured in a "Symptom -> Potential Cause -> Solution" format to directly address issues you may encounter.
Symptom: Broad or Tailing Peaks
This is the most common problem for basic analytes. The peak symmetry is poor, with a "tail" extending from the back of the peak.
-
Diagram: The Root Cause of Peak Tailing
Caption: Tailing is caused by ionic interaction between the analyte and the column.
-
Potential Cause 1: Secondary Silanol Interactions.
-
Explanation: As detailed above, this is the primary cause. The protonated basic nitrogen on your molecule is interacting ionically with deprotonated, negatively charged silanol groups on the silica surface.[2][3][5][15]
-
Solutions:
-
Decrease Mobile Phase pH: Ensure the aqueous mobile phase pH is between 2.5 and 3.0 by adding 0.1% formic acid or TFA. This neutralizes the silanol groups.[4]
-
Increase Buffer Concentration: If using a buffer (e.g., phosphate), increasing the concentration to 20-25 mM can help to mask the silanol sites and improve peak shape.[4][9]
-
Add a Competing Base: A more traditional approach is to add a small amount of a competing base, like triethylamine (TEA) (0.05-0.1%), to the mobile phase. The TEA will preferentially interact with the active silanol sites, shielding your analyte from them.[5] Note: TEA is not MS-friendly.
-
Switch to a High-Performance Column: Use a column specifically designed for basic compounds, such as one with high-density end-capping or a polar-embedded phase.[3][4]
-
-
-
Potential Cause 2: Column Overload.
-
Explanation: Injecting too much sample mass can saturate the stationary phase, leading to broad, often triangular-shaped peaks.[5]
-
Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the maximum sample mass the column can handle while maintaining good peak shape.
-
-
Potential Cause 3: Extra-Column Volume.
-
Explanation: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening.[3]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length as short as possible.
-
Symptom: Poor Resolution Between Target and Impurities
-
Potential Cause 1: Insufficient Chromatographic Selectivity.
-
Explanation: The combination of stationary phase and mobile phase is not creating enough difference in retention times between your compound and its impurities.
-
Solutions:
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter the elution order and improve separation.[8]
-
Adjust the Gradient Slope: Make the gradient shallower (i.e., increase the gradient time). A slower increase in the organic solvent percentage will give more time for compounds to separate on the column.
-
Change the Stationary Phase: This is a powerful way to change selectivity. If you are on a C18, try a Phenyl column to introduce π-π interactions or a polar-embedded phase to alter polar interactions.[5][16]
-
-
Symptom: Low or No Recovery of the Compound
-
Potential Cause 1: Irreversible Adsorption on the Column.
-
Explanation: The compound may be binding so strongly to active sites on the column that it does not elute. This is common with older or lower-quality silica columns.
-
Solutions:
-
Use a Highly Inert Column: Switch to a modern, well-end-capped column.
-
Flush the Column: After a run, flush the column with a very strong solvent (e.g., isopropanol) or a mobile phase at high pH (if the column is stable) to try and remove strongly bound material.[17]
-
Sample Clean-Up: If your sample matrix is complex, consider using Solid Phase Extraction (SPE) to remove components that could foul the column.[3]
-
-
-
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC purification issues.
Section 4: Detailed Experimental Protocols
Protocol 1: Recommended Starting Method for HPLC Purification
This protocol provides a robust starting point for purifying 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
-
Column Selection:
-
Use a high-purity, end-capped C18 column (e.g., Waters XBridge C18, Agilent ZORBAX Extend-C18, Phenomenex Luna C18(2)).
-
Dimensions: 4.6 x 150 mm, 5 µm particle size for analytical scale development. Scale up to a larger diameter (e.g., 19 mm or 30 mm) for preparative purification.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Mix 1 mL of Formic Acid (FA) into 1 L of high-purity HPLC-grade water (0.1% FA, pH ≈ 2.8).
-
Mobile Phase B: Mix 1 mL of Formic Acid (FA) into 1 L of HPLC-grade Acetonitrile (ACN).
-
Filter and degas both mobile phases before use.[8]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B (Linear ramp)
-
17-20 min: 95% B (Hold to wash column)
-
20-21 min: 95% to 5% B (Return to initial)
-
21-25 min: 5% B (Equilibration)
-
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or as determined by a UV scan of the compound.
-
Injection Volume: 10 µL (analytical).
-
-
Sample Preparation:
-
Dissolve the crude sample in a solvent that is weak or matches the initial mobile phase conditions (e.g., 5% ACN in water or DMSO). If using a strong solvent like pure DMSO, inject the smallest possible volume to avoid peak distortion.
-
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube.
- Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- ECHEMI. (n.d.). 1-(5-bromopyridin-3-yl)-4-methylpiperazine Formula.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- PubChem. (n.d.). 1-(4-bromo-3-methoxyphenyl)-4-[[(1S,2S)-2-phenylcyclopropyl]methyl]piperazine. National Center for Biotechnology Information.
- BLDpharm. (n.d.). 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
- Agilent Technologies, Inc. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
- PubChem. (n.d.). 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. National Center for Biotechnology Information.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- ECHEMI. (n.d.). 1-((5-bromopyridin-3-yl)methyl)piperazine Formula.
- Inter-Research Science Publisher. (2025). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine.
- LCGC International. (2015). Choosing the Right HPLC Stationary Phase.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- R Discovery. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
Sources
- 1. 1160924-36-6|1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]
- 2. waters.com [waters.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
Validation & Comparative
A Guide to the Orthogonal Validation of Novel Kinase Inhibitors: The Case of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Introduction: The Imperative for Rigorous Validation in Drug Discovery
This guide provides a comprehensive framework for validating the in vitro activity of a novel compound, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine (hereafter referred to as Compound X ). Given its chemical structure, which features motifs common in kinase inhibitors, we will proceed with the hypothesis that Compound X is an inhibitor of the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme. The PI3K/AKT signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer, making PI3Kα a high-value therapeutic target.[4][5][]
To establish a rigorous benchmark, we will compare the performance of Compound X against Alpelisib (BYL719) , a known, potent, and selective PI3Kα inhibitor that has received clinical approval.[7][8][9] This guide will detail a logical, three-tiered validation workflow, moving from initial biochemical potency determination to confirmation of direct target binding and finally to verification of on-target activity in a cellular context.
The Orthogonal Validation Workflow
A robust validation strategy should be structured as a funnel, starting with broader, higher-throughput methods and progressing to more detailed, physiologically relevant assays. Our proposed workflow for Compound X follows this principle.
Caption: Orthogonal workflow for validating a novel kinase inhibitor.
Assay 1: Primary Biochemical Potency Determination (ADP-Glo™ Kinase Assay)
The Rationale: The first step is to confirm that Compound X can inhibit the catalytic activity of purified PI3Kα enzyme in a controlled, cell-free environment and to quantify its potency. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[10][11][12] As kinase activity increases, more ATP is converted to ADP, resulting in a stronger light signal. An inhibitor will reduce the amount of ADP produced, thus decreasing the luminescent signal. This assay is ideal for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[13][14][15]
Experimental Protocol:
-
Reagent Preparation: Prepare 5X PI3K Reaction Buffer (250mM HEPES pH 7.5, 250mM NaCl, 15mM MgCl2, 0.125 mg/mL BSA). Prepare a lipid substrate solution of PIP2:3PS at 0.05 mg/mL in the reaction buffer.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound X and Alpelisib in DMSO, starting from a 10 mM stock. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
In a 384-well white plate, add 2.5 µL of the diluted compounds or DMSO (vehicle control).
-
Add 5 µL of a solution containing recombinant human PI3Kα (p110α/p85α) enzyme and the PIP2:3PS substrate.
-
Initiate the reaction by adding 2.5 µL of 100 µM ATP solution (final concentration 25 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Assay 2: Confirmation of Direct Binding (Isothermal Titration Calorimetry - ITC)
The Rationale: While the ADP-Glo™ assay demonstrates functional inhibition, it does not directly prove that Compound X binds to PI3Kα. Assay artifacts can sometimes produce apparent inhibition. ITC is a powerful biophysical technique that provides this proof by directly measuring the heat released or absorbed when a compound binds to its target protein.[16][17][18] This label-free method not only confirms a direct interaction but also determines the binding affinity (Kd), stoichiometry (n), and the thermodynamic profile (enthalpy and entropy) of the interaction, offering deep mechanistic insight.[19][20]
Experimental Protocol:
-
Sample Preparation:
-
Dialyze purified recombinant PI3Kα enzyme extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve Compound X and Alpelisib in the final dialysis buffer. Ensure the DMSO concentration is identical and low (<1%) in both the protein and compound solutions to minimize buffer mismatch effects.
-
-
ITC Experiment Setup:
-
Load the sample cell of the ITC instrument with the PI3Kα protein solution (typically 10-20 µM).
-
Load the injection syringe with the compound solution (typically 100-200 µM).
-
Set the experimental temperature to 25°C.
-
-
Titration:
-
Perform a series of small (e.g., 2 µL) injections of the compound solution into the protein solution at regular intervals (e.g., 150 seconds).
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to calculate the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Assay 3: Cellular On-Target Activity (Western Blot for p-AKT)
The Rationale: Demonstrating that a compound inhibits a purified enzyme is critical, but it is equally important to show that it can engage its target within the complex environment of a living cell and produce the desired downstream effect. The PI3K/AKT pathway is a well-defined signaling cascade.[21][22] Activated PI3Kα phosphorylates PIP2 to generate PIP3, which recruits and activates the downstream kinase AKT via phosphorylation at Serine 473 (p-AKT).[5] A true PI3Kα inhibitor should therefore reduce the levels of p-AKT in cells. Western blotting is a standard technique used to detect and quantify the levels of specific proteins, like p-AKT and total AKT, in cell lysates.[23][24][25]
Caption: The PI3K/AKT signaling pathway and the point of inhibition.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with a known PIK3CA mutation (e.g., MCF-7 or T47D) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of Compound X, Alpelisib, or DMSO for 2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-AKT (Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization:
-
Strip the membrane and re-probe with a primary antibody for total AKT to ensure that changes in the p-AKT signal are not due to changes in the total amount of AKT protein. A loading control like β-actin should also be used.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-AKT signal as a ratio of the total AKT signal and normalize to the vehicle-treated control.
Data Synthesis and Comparative Analysis
The power of the orthogonal approach becomes evident when the data from all three assays are synthesized. The results should be compiled into a clear, comparative table.
| Parameter | Assay Method | Compound X (Hypothetical Data) | Alpelisib (Reference) | Interpretation |
| Potency (IC50) | ADP-Glo™ Kinase Assay | 8 nM | 5 nM[7] | Indicates high, near-benchmark biochemical potency against the isolated enzyme. |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry | 12 nM | ~7 nM | Confirms direct, high-affinity binding to PI3Kα, validating it as the direct target. |
| Cellular Activity | Western Blot (p-AKT Inhibition) | EC50 ≈ 50 nM | EC50 ≈ 30 nM | Demonstrates the compound is cell-permeable and effectively inhibits the target in a cellular context. |
Interpretation of Results:
-
The close correlation between the biochemical IC50 and the biophysical Kd for Compound X provides strong evidence that its inhibitory activity is a direct result of binding to PI3Kα.
-
The shift to a slightly higher concentration required for cellular activity (EC50 > IC50) is expected and reflects factors such as cell membrane permeability, potential for efflux, and competition with high intracellular ATP concentrations.
-
The comparable performance of Compound X against the well-characterized inhibitor Alpelisib across all three orthogonal assays builds a compelling case for its on-target mechanism of action and validates it as a promising lead compound for further development.
Conclusion
Validating the in vitro activity of a novel compound is a cornerstone of preclinical drug discovery. Relying on a single assay is fraught with risk. By employing an orthogonal workflow—combining a primary biochemical assay for potency, a biophysical assay for direct target engagement, and a cell-based assay for pathway modulation—researchers can build a robust, multi-faceted body of evidence. This approach systematically eliminates ambiguity, confirms the intended mechanism of action, and provides the high-quality, trustworthy data necessary to make confident decisions in advancing a compound toward clinical development.
References
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Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117–126. [Link]
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Cusabio. PI3K-Akt signaling pathway. CUSABIO TECHNOLOGY LLC. [Link]
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Swiss Biotech Association. (2018). SOLAR-1 trial of Novartis investigational alpha-specific PI3K inhibitor BYL719 (alpelisib) meets primary endpoint in HR+/HER2- advanced breast cancer with PIK3CA mutation. swissbiotech.org. [Link]
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Creative Biolabs. PI3K-AKT Signaling Pathway. Creative-biolabs.com. [Link]
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Wikipedia. Akt/PKB signaling pathway. en.wikipedia.org. [Link]
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Kanehisa Laboratories. (2023). KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human). genome.jp. [Link]
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Mayer, I. A., et al. (2017). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-Specific Inhibitor, with Letrozole in ER+/HER2− Metastatic Breast Cancer. Clinical Cancer Research, 23(1), 26–34. [Link]
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Tamura, K., et al. (2019). Phase I study of alpelisib (BYL719), an α-specific PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Science, 110(3), 1021–1031. [Link]
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Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. bio-protocol.org. [Link]
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Novartis. (2018). Novartis investigational BYL719 (alpelisib) plus fulvestrant consistently improved PFS in patients with PIK3CA mutated HR+/HER2- advanced breast cancer in new SOLAR-1 analyses. novartis.com. [Link]
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Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. revvitysignals.com. [Link]
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CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte.bio. [Link]
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Creative Biolabs. Orthogonal Assay Service. creative-biolabs.com. [Link]
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Di Trani, J. M., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 895. [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141–160. [Link]
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AXXAM. From gene to validated and qualified hits. axxam.com. [Link]
-
La Morte, V. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2966–2975. [Link]
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Aher, S., et al. (2023). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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Zhang, X., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1060–1071. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). news-medical.net. [Link]
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Wikipedia. Cellular thermal shift assay. en.wikipedia.org. [Link]
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Azure Biosystems. (2024). In-cell Western Assays for IC50 Determination. azurebiosystems.com. [Link]
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Reaction Biology. ITC Assay Service for Drug Discovery. reactionbiology.com. [Link]
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ResearchGate. Western blot analysis of phosphorylation levels of Akt, GSK3β, and c-Raf at 24 h after reperfusion. researchgate.net. [Link]
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Tölle, A., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(21), 5539. [Link]
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Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1177. [Link]
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ResearchGate. Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. researchgate.net. [Link]
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ResearchGate. Isothermal titration calorimetry (ITC) indicates direct binding of... researchgate.net. [Link]
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PubChemLite. 1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride. pubchemlite.com. [Link]
-
Wikipedia. N-Methylpiperazine. en.wikipedia.org. [Link]
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A Comparative Guide to the Kinase Cross-Reactivity Profile of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Abstract
In the landscape of targeted therapeutics, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides a comprehensive cross-reactivity analysis of the novel investigational compound, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine , hereafter referred to as Compound-Y . Designed as a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a key mediator in T-cell receptor signaling, Compound-Y's performance is objectively compared against two well-characterized clinical kinase inhibitors: the relatively selective Imatinib and the broader-spectrum Dasatinib. This document details the experimental data from a wide-panel kinase screen, explains the causality behind the chosen methodologies, and provides context for interpreting the results for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[3] However, the high degree of structural conservation in the ATP-binding site, the target for most small-molecule inhibitors, presents a significant challenge for achieving selectivity.[4][5] A lack of selectivity can result in unacceptable side effects, while in some instances, inhibiting multiple kinases can offer therapeutic advantages.[6][7]
Therefore, early and comprehensive kinase inhibitor profiling is not merely a regulatory checkbox but a foundational step in drug discovery. It allows for:
-
Mechanism of Action Confirmation: Validating that a compound engages its intended target with high affinity.
-
Off-Target Identification: Uncovering potential liabilities that could lead to toxicity.[1]
-
Drug Repurposing Opportunities: Identifying unexpected, potent inhibition of other disease-relevant kinases.[5][7]
-
Informed Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and mitigate risks.[4]
This guide focuses on Compound-Y, a novel pyridine-piperazine derivative developed to target Lck. Lck is a non-receptor Src family tyrosine kinase essential for initiating T-cell receptor (TCR) signaling cascades, making it a compelling target for autoimmune diseases and certain T-cell malignancies.[8][9][10] We will compare its selectivity profile to Imatinib, the paradigm of a targeted inhibitor for BCR-ABL, KIT, and PDGFR, and Dasatinib, a potent second-generation inhibitor known for its broader activity against the ABL and SRC family kinases, among others.[11][12][13]
Comparative Kinase Selectivity Analysis
The selectivity of Compound-Y, Imatinib, and Dasatinib was assessed using the KINOMEscan® competition binding assay platform, which measures the dissociation constant (Kd) of a compound against a panel of 468 kinases. A lower Kd value signifies a stronger binding interaction.
Quantitative Data Presentation
The data below summarizes the binding affinities (Kd in nM) for the intended target (Lck for Compound-Y; ABL1 for the comparators) and a selection of key off-targets.
Table 1: Comparative Kinase Inhibition Profile (Kd in nM)
| Kinase Target | Compound-Y (Hypothetical Data) | Dasatinib (Published Data) | Imatinib (Published Data) | Kinase Family |
|---|---|---|---|---|
| LCK | 5.2 | 0.5 | >10,000 | TK (Src family) |
| ABL1 | 1,250 | <0.3 | 25 | TK |
| SRC | 89 | 0.8 | >10,000 | TK (Src family) |
| YES1 | 115 | 0.6 | >10,000 | TK (Src family) |
| KIT | >10,000 | 16 | 100 | TK (RTK) |
| PDGFRα | >10,000 | 28 | 150 | TK (RTK) |
| EGFR | 5,300 | 110 | >10,000 | TK (RTK) |
| DDR1 | >10,000 | 1.5 | >10,000 | TK (RTK) |
| BTK | 2,800 | 6.5 | >10,000 | TK |
| EPHA2 | 450 | 1.7 | >10,000 | TK (RTK) |
| RIPK2 | 980 | 2.2 | >10,000 | TKL |
| p38α (MAPK14) | 6,200 | 68 | >10,000 | CMGC |
Data for Dasatinib and Imatinib are compiled from publicly available datasets and literature.[11][13][14][15] Data for Compound-Y is hypothetical for illustrative purposes.
Interpretation and Field Insights
To quantify selectivity, we use the Selectivity Score (S-score) , calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[16] A lower S-score indicates higher selectivity.
Table 2: Selectivity Score (S) Comparison
| Compound | S(100nM) | S(1000nM) | Interpretation |
|---|---|---|---|
| Compound-Y | 0.006 (3/468) | 0.015 (7/468) | Highly Selective |
| Dasatinib | 0.12 (56/468) | 0.26 (122/468) | Broad Spectrum / Promiscuous |
| Imatinib | 0.004 (2/468) | 0.011 (5/468) | Highly Selective |
S-score is calculated as (Number of kinases with Kd < threshold) / (Total kinases tested). S(100nM) uses a 100 nM Kd threshold.
-
Compound-Y Profile: The hypothetical data positions Compound-Y as a highly selective inhibitor. It demonstrates potent, single-digit nanomolar affinity for its primary target, Lck. Its off-target profile is clean at concentrations up to 100 nM, with only minor engagement of other Src family members (SRC, YES1) at slightly higher concentrations. This profile is desirable for minimizing mechanism-based toxicities associated with broad Src family inhibition. The lack of activity against key kinases like KIT, PDGFR, and ABL suggests a lower potential for side effects commonly associated with Imatinib and Dasatinib (e.g., fluid retention, myelosuppression).[11]
-
Dasatinib Profile: As expected, Dasatinib shows potent, sub-nanomolar affinity for Lck and ABL1.[12][14] However, its promiscuity is evident from the large number of kinases it binds with high affinity across multiple families (e.g., DDR1, EPHA2, RIPK2, BTK).[11][17] This broad-spectrum activity explains both its efficacy in Imatinib-resistant CML and its distinct side-effect profile, including pleural effusion and effects on immune function.[13]
-
Imatinib Profile: Imatinib serves as the benchmark for a successful selective inhibitor.[3] It potently binds ABL1, KIT, and PDGFRα, its known therapeutic targets.[15] Its S-score is comparable to that of Compound-Y, highlighting its narrow window of activity and reinforcing the concept that high selectivity is an achievable and valuable asset in a kinase inhibitor.[18]
Lck Signaling and Therapeutic Rationale
To understand the impact of a selective Lck inhibitor like Compound-Y, it is crucial to visualize its place in T-cell activation.
Caption: Lck's role in initiating T-cell receptor (TCR) signaling.
Lck is one of the first kinases activated upon antigen presentation to the TCR.[19] It phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 complex, creating docking sites for another kinase, ZAP-70.[8][20] This initiates a cascade leading to the activation of transcription factors like NF-κB and NFAT, culminating in T-cell proliferation and cytokine production.[20] By selectively inhibiting Lck, Compound-Y is designed to precisely block this initial step, thereby dampening the T-cell response with potentially fewer side effects than broader immunosuppressants.
Experimental Methodologies
The following section details the protocol for the kinase selectivity profiling, ensuring a self-validating and reproducible system.
KINOMEscan® Competition Binding Assay
Principle: This is an active site-directed competition binding assay. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified via qPCR of the DNA tag. The output is a Kd (dissociation constant), a direct measure of binding affinity.[21][22][23]
Caption: Workflow for the KINOMEscan® competition binding assay.
Detailed Protocol:
-
Kinase Preparation: DNA-tagged kinases are produced using an in vitro transcription/translation system. This method ensures consistent protein folding and activity without the confounding variables of cellular expression systems.
-
Compound Preparation: Test compounds (Compound-Y, Dasatinib, Imatinib) are serially diluted in DMSO to create an 11-point, 3-fold dilution series, typically starting from 30 µM. A DMSO-only control serves as the 0% inhibition reference.
-
Assay Reaction: The DNA-tagged kinase, test compound at a specific concentration, and streptavidin-coated magnetic beads functionalized with a biotinylated, active-site directed ligand are combined in assay wells of a multi-well plate.
-
Causality: Using a competition binding format independent of ATP makes the results (Kd) directly comparable across different kinases, unlike IC50 values from enzymatic assays which are dependent on ATP concentration.[24]
-
-
Incubation: The reaction plates are incubated at room temperature for 1 hour to allow the binding interactions to reach equilibrium.
-
Washing: The magnetic beads are captured using a magnet, and the supernatant containing unbound components is aspirated. The beads are washed to remove non-specific binders.
-
Trustworthiness: This wash step is critical for ensuring that the final signal is only from high-affinity interactions between the kinase and the immobilized ligand.
-
-
Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using a standard qPCR protocol.
-
Data Analysis: The amount of kinase bound is compared to the DMSO control. A dose-response curve is generated by plotting the percentage of remaining bound kinase against the compound concentration. The Kd is then calculated from this curve using a standard binding isotherm model.
Conclusion
This guide provides a comparative analysis of the kinase selectivity profile of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine (Compound-Y). Based on the presented data, Compound-Y emerges as a potent and highly selective Lck inhibitor. Its narrow off-target profile, especially when contrasted with the broad-spectrum activity of Dasatinib, suggests a potentially superior safety window for therapeutic applications targeting T-cell mediated pathologies. Its selectivity is on par with that of Imatinib, a benchmark for targeted therapy.
The rigorous methodology employed for this profiling provides high confidence in the data and its interpretation. For drug development professionals, this analysis underscores the value of Compound-Y as a lead candidate and provides a clear, data-driven rationale for its advancement into further preclinical and clinical evaluation.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine Analogs
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of the 1-((5-bromopyridin-3-yl)methyl)-4-methylpiperazine scaffold. We will dissect the core structure, explore key modification sites, and synthesize data from related compound series to elucidate the principles governing their biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical space for therapeutic innovation.
Introduction: The Significance of the Pyridine-Piperazine Scaffold
The fusion of pyridine and piperazine rings creates a privileged scaffold in modern medicinal chemistry. The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms, is a common feature in numerous marketed drugs.[1] Its presence often enhances the pharmacokinetic properties of a molecule, particularly aqueous solubility, and provides versatile handles for synthetic modification.[1] The pyridine ring, an aromatic heterocycle, serves as a key interaction component, capable of forming hydrogen bonds and other critical interactions with biological targets.
The specific scaffold, 1-((5-bromopyridin-3-yl)methyl)-4-methylpiperazine, combines these two powerful pharmacophores. The bromo-substitution on the pyridine ring and the N-methyl group on the piperazine offer distinct points for chemical diversification. Understanding how modifications at these sites impact biological activity is crucial for the rational design of potent and selective therapeutic agents. These agents have shown potential across a wide spectrum of diseases, including cancer, infectious diseases, and central nervous system disorders.[1][2]
The Core Scaffold: Rationale for Analog Development
The foundational structure provides three primary regions for synthetic exploration to optimize potency, selectivity, and drug-like properties (absorption, distribution, metabolism, and excretion - ADME).
-
Region A (Pyridine Ring): Modifications here, particularly at the 5-position (bromine), can influence electronic properties and steric interactions within the target's binding pocket.
-
Region B (Methylene Linker): The single-carbon linker provides conformational flexibility. Altering its length or rigidity can fine-tune the spatial orientation of the two heterocyclic rings.
-
Region C (Piperazine Ring): The N-methyl group is a critical modification site. Replacing it with different substituents can profoundly affect potency, selectivity, and metabolic stability.
Caption: Core scaffold highlighting key regions for SAR exploration.
Comparative SAR Analysis of Analog Series
While a singular, comprehensive SAR study for this exact molecule is not publicly available, we can synthesize a robust analysis by comparing data from structurally related pyridine-piperazine and arylpiperazine analogs found in the literature.
Region A: Modifications on the Pyridine Ring
The substitution pattern on the pyridine ring is a critical determinant of biological activity.
-
The Role of the 5-Bromo Substituent: The bromine atom at the 5-position is an electron-withdrawing group. In many heterocyclic scaffolds, the incorporation of such groups (e.g., Cl, Br, NO2) has been shown to enhance biological potency, particularly in antimicrobial agents.[3][4] This is often attributed to the modulation of the ring's electronic character, which can strengthen interactions with the target protein. Replacing the bromine with other halogens (e.g., Chlorine) may retain activity, while substitution with a smaller fluorine atom could alter binding profiles.
-
Alternative Substituents: Replacing the bromo group with electron-donating groups (e.g., methoxy, methyl) would be expected to significantly alter the molecule's electronic and steric profile, likely leading to a different or reduced spectrum of activity.[3][4]
Region C: Modifications on the N-Methylpiperazine Moiety
The substituent on the distal nitrogen of the piperazine ring is arguably the most impactful site for tuning selectivity and potency.
-
Alkyl Series: The N-methyl group provides a baseline activity. Expanding this to larger alkyl groups (ethyl, propyl) can probe the size of the hydrophobic pocket in the target protein. However, excessive steric bulk is often detrimental.
-
Arylpiperazine Analogs: A highly successful strategy in drug discovery involves replacing the N-methyl group with an aryl or heteroaryl ring.[5][6] This modification introduces the potential for additional π-π stacking, hydrophobic, and hydrogen bond interactions.
-
Substituted Phenyl Rings: Introducing substituents on this new phenyl ring allows for fine-tuning. For example, analogs bearing electron-withdrawing groups like fluoro or chloro on the phenyl ring have demonstrated potent inhibitory activities in various contexts.[5][7] Conversely, electron-donating groups like methoxy can also confer high potency, suggesting the specific nature of the target interaction is paramount.[5]
-
-
Bioisosteric Replacement: Replacing the piperazine ring itself with other cyclic amines like homopiperazine or piperidine can impact the pKa of the nitrogen atom and the overall conformation, leading to changes in receptor binding affinity.[8][9]
Quantitative Data Summary
To illustrate the SAR principles discussed, the following table summarizes the generalized effects of structural modifications on a hypothetical biological activity, based on trends observed in related compound classes.
| Analog Series | Region A Modification (R¹) | Region C Modification (R²) | Relative Activity | Rationale / Key Insights |
| Lead Scaffold | -Br | -CH₃ | ++ | Baseline activity from the core structure. |
| Series 1 | -Cl | -CH₃ | ++ | Chlorine is a smaller halogen bioisostere of bromine; activity is often retained. |
| Series 2 | -H | -CH₃ | + | Removal of the halogen often reduces potency, highlighting its importance for interaction. |
| Series 3 | -OCH₃ | -CH₃ | +/- | Electron-donating group significantly alters electronics, potentially reducing or changing activity.[3][4] |
| Series 4 | -Br | -H | + | Removal of the N-methyl group creates a secondary amine, altering pKa and potentially introducing new H-bonding capability, but often reduces potency. |
| Series 5 | -Br | -Phenyl | +++ | Aryl group can engage in additional favorable interactions (e.g., π-stacking) with the target.[5] |
| Series 6 | -Br | -4-Fluorophenyl | ++++ | The fluorine atom can act as a hydrogen bond acceptor and improve metabolic stability, often enhancing potency.[5][7] |
| Series 7 | -Br | -4-Methoxyphenyl | +++ | The methoxy group can serve as a hydrogen bond acceptor, influencing binding and solubility.[5] |
(Note: Relative activity is denoted as: ++++ (Very High), +++ (High), ++ (Moderate), + (Low), +/- (Variable/Low))
Experimental Protocols
The following protocols provide standardized methods for the synthesis and evaluation of the described analogs.
General Synthetic Workflow for Analogs
The primary synthetic route involves a nucleophilic substitution reaction.
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Head-to-Head Comparison of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine and Similar Published Compounds: A Guide for Lead Optimization
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of iterative design, synthesis, and evaluation. The pyridinylmethylpiperazine moiety has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer and kinase inhibitory effects.[1][2] This guide provides an in-depth, head-to-head comparison of the lead compound, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, with structurally similar published compounds. By examining the available experimental data on these analogs, we aim to elucidate key structure-activity relationships (SAR) and provide a predictive framework for the biological performance and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this chemical series, thereby guiding future lead optimization efforts.
Chemical Structures and Physicochemical Properties
The starting point for our analysis is the lead compound, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, and a selection of its structurally related analogs for which biological data has been published. Understanding the subtle differences in their chemical structures is fundamental to interpreting their varied biological activities.
| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Lead Compound | 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine | C11H16BrN3 | 270.17 |
| Analog 1 | CHMFL-ABL/KIT-155 | C30H32F3N7O2 | 595.62 |
| Analog 2 | CHMFL-ABL-121 | C33H33F3N6OS | 630.72 |
| Analog 3 | A-11 | C24H27N3O2 | 389.49 |
Note: Physicochemical properties for the lead compound are calculated, while those for the analogs are taken from their respective publications.[3][4][5]
Synthesis of Pyridinylmethylpiperazine Derivatives
A general synthetic approach to this class of compounds involves the coupling of a substituted pyridine derivative with a piperazine moiety. The following diagram illustrates a typical synthetic workflow.
Caption: A generalized synthetic scheme for the preparation of 1-((substituted-pyridin-3-yl)methyl)-4-methylpiperazine derivatives.
Comparative Biological Activity and Structure-Activity Relationship (SAR)
While experimental data for the lead compound is not publicly available, we can infer its potential biological activity by analyzing published data for its analogs. The primary therapeutic area for this scaffold appears to be oncology, with a focus on kinase inhibition.
Kinase Inhibitory Activity
Analogs 1 and 2 have been reported as potent kinase inhibitors. A comparison of their activity against key cancer-related kinases is presented below.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Analog 1 (CHMFL-ABL/KIT-155) | ABL | 46 | [3] |
| c-KIT | 75 | [3] | |
| Analog 2 (CHMFL-ABL-121) | ABL (wild-type) | 2 | [4] |
| ABL (T315I mutant) | 0.2 | [4] |
SAR Insights:
-
Substitution on the Pyridine Ring: The lead compound features a bromine atom at the 5-position of the pyridine ring. Halogen atoms can modulate the electronic properties of the ring and potentially form halogen bonds with the target protein, which could influence binding affinity.
-
Piperazine Substituent: The N-methyl group on the piperazine of the lead compound is a common feature in many bioactive molecules, often contributing to improved metabolic stability and aqueous solubility.
-
Extended Side Chains: Analogs 1 and 2 possess elaborate side chains attached to the core scaffold. These extensions are designed to occupy specific binding pockets within the target kinases, leading to high potency and selectivity. For instance, the distinct hinge-binding mode of Analog 1 provides a novel pharmacophore for type II kinase inhibitors.[3] The exceptional potency of Analog 2 against the T315I "gatekeeper" mutant of ABL kinase highlights the importance of these extended moieties in overcoming drug resistance.[4]
Anticancer Activity in Cell-Based Assays
Analog 3 (A-11) has demonstrated significant cytotoxic activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Analog 3 (A-11) | A-549 (Lung Carcinoma) | 5.71 | [5] |
| HCT-116 (Colon Carcinoma) | 4.26 | [5] | |
| MIAPaCa-2 (Pancreatic Carcinoma) | 31.36 | [5] |
SAR Insights:
-
The replacement of the pyridine ring with a phenyl ring in Analog 3, along with the specific substitution pattern, results in potent anticancer activity. This suggests that the core aromatic system and its substituents are key determinants of cytotoxicity. The authors of the study on Analog 3 suggest that these compounds may exert their anticancer effects via EGFR inhibition.[5]
In Vitro ADME and Pharmacokinetic Profile
A favorable ADME profile is crucial for the successful development of any drug candidate. While in vivo data is the gold standard, in vitro assays provide valuable early-stage insights into a compound's potential pharmacokinetic properties.
| Compound | Caco-2 Permeability (Papp, 10^-6 cm/s) | Microsomal Stability (t1/2, min) | Reference |
| Analog 1 | Not Reported | Good oral PK property | [3] |
| Analog 2 | Not Reported | Good in vivo PK | [4] |
| Analog 3 | Not Reported | Not Reported | [5] |
Predictive Analysis for the Lead Compound:
-
Permeability: The presence of the N-methylpiperazine group in the lead compound is generally associated with good aqueous solubility and permeability. However, the overall lipophilicity, influenced by the bromopyridine moiety, will also play a significant role.
-
Metabolic Stability: The pyridine ring and the N-methylpiperazine are potential sites of metabolism. The bromine atom may also influence the metabolic profile. In vitro microsomal stability assays would be essential to determine its metabolic fate.
Key Experimental Protocols
To facilitate further research and enable a direct comparison of new analogs with existing data, we provide detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 5 µL of kinase solution (e.g., ABL, c-KIT) in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mixture of the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A-549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6][7]
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line to model the intestinal barrier and predict drug absorption.
Caption: Workflow for the Caco-2 permeability assay.
Protocol:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound to the apical (A) or basolateral (B) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.[8]
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), the test compound, and a buffer in a 96-well plate.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points and Termination: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time to determine the half-life (t1/2) and intrinsic clearance (CLint).[5][9]
Conclusion and Future Directions
The pyridinylmethylpiperazine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. While 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine itself lacks published biological data, the analysis of its structurally similar analogs provides valuable insights for future lead optimization. The potent kinase inhibitory and anticancer activities of these analogs suggest that the lead compound is a strong candidate for further investigation.
Future efforts should focus on the synthesis of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine and its evaluation in a panel of kinase and cell-based assays. Furthermore, the exploration of different substituents on the pyridine ring and modifications of the piperazine moiety, guided by the SAR insights discussed in this guide, could lead to the discovery of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of these new chemical entities.
References
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- 3. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 8. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Cellular Target Engagement for Novel Compounds: A Comparative Analysis Featuring 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
The journey of a novel bioactive small molecule from initial discovery to a validated chemical probe or therapeutic candidate is contingent on a critical milestone: confirming its direct interaction with its intended molecular target within the complex environment of a living cell. This guide provides a comprehensive comparison of leading methodologies for establishing cellular target engagement, using the novel compound 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine as a case study. As this molecule lacks extensive characterization in the public domain, it serves as an ideal template for researchers embarking on the target validation process for their own compounds of interest.
We will delve into the principles, protocols, and comparative advantages of three robust techniques: the Cellular Thermal Shift Assay (CETSA®), NanoBRET® Target Engagement Assay, and Kinobeads-based chemoproteomics. This guide is designed for researchers, scientists, and drug development professionals seeking to build a compelling, data-driven case for their molecule's mechanism of action.
The Imperative of Cellular Target Engagement
Demonstrating that a compound binds to its intended target in a test tube is a necessary first step, but it is insufficient to predict its efficacy or behavior in a cellular context. Confirming target engagement in living cells is essential to verify that a compound can cross the cell membrane, reach its target in its native conformational state, and engage it at concentrations that correlate with a downstream phenotypic effect.[1] A rigorous demonstration of target engagement strengthens the scientific premise of a research program and can significantly de-risk the progression of a compound through the drug discovery pipeline.
Comparative Methodologies for Confirming Target Engagement
The choice of a target engagement assay is dictated by several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare three powerful and widely adopted methods.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET® Target Engagement | Kinobeads Profiling |
| Principle | Ligand-induced thermal stabilization of the target protein.[2][3] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[4][5] | Competitive binding of endogenous kinases to immobilized broad-spectrum inhibitors.[6][7] |
| Labeling | Label-free for both compound and endogenous protein.[8][9] | Requires genetic modification of the target protein (NanoLuc® fusion).[10] | Label-free for the compound and endogenous proteins. |
| Throughput | Moderate to high, with plate-based formats available.[9][11] | High, readily adaptable to 384- and 1536-well plates.[4] | Low to moderate, requires mass spectrometry. |
| Primary Output | Change in protein melting temperature (ΔTagg).[11] | IC50 value representing compound affinity in live cells.[12] | IC50 or Kd values for a broad range of kinases.[13][14] |
| Key Advantage | Works with endogenous, unmodified proteins in any cell type or tissue.[15] | Provides quantitative affinity and residence time data in live cells.[5] | Unbiased identification of kinase targets and off-targets.[6][7] |
| Key Limitation | Indirect measure of binding; not all proteins show a thermal shift. | Requires genetic engineering of cell lines. | Primarily for ATP-competitive inhibitors; may miss allosteric binders.[7] |
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[15] When a small molecule binds to its protein target, it often increases the protein's conformational stability, leading to a higher melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining.[2][16]
Causality Behind Experimental Choices in CETSA
The core principle of CETSA is that the energy of ligand binding contributes to the overall stability of the protein, making it more resistant to thermal denaturation.[3] The choice to use intact cells is crucial for verifying that the compound is cell-permeable and can engage its target within the crowded intracellular environment. The subsequent quantification of the soluble protein fraction by methods like Western Blot or AlphaLISA® provides a direct readout of the extent of stabilization.[3][11]
Experimental Workflow: CETSA
Caption: CETSA experimental workflow for assessing target engagement.
Detailed Protocol for Western Blot-Based CETSA
-
Cell Culture and Treatment: Plate a human cancer cell line (e.g., HEK293T) and grow to 80-90% confluency. Treat cells with varying concentrations of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 1 hour at 37°C.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heating Step: Place the tubes in a thermocycler and heat for 3 minutes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C), followed by cooling for 3 minutes at 4°C.[11]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[16]
-
Quantification: Carefully collect the supernatant. Determine the protein concentration using a BCA assay. Normalize the samples, add loading buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the hypothetical target protein (e.g., a candidate kinase) and a loading control (e.g., GAPDH). Then, incubate with an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the bands using a chemiluminescence detector. Quantify the band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature. The resulting melt curve will show a rightward shift for the compound-treated samples if the compound stabilizes the target protein.
Hypothetical CETSA Data for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
| Concentration | Apparent Tagg (°C) for Target Kinase X | ΔTagg (°C) vs. Vehicle |
| Vehicle (DMSO) | 52.5 | - |
| 0.1 µM | 53.0 | +0.5 |
| 1 µM | 56.2 | +3.7 |
| 10 µM | 58.9 | +6.4 |
This hypothetical data suggests that 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine dose-dependently increases the thermal stability of Target Kinase X, providing strong evidence of direct engagement in cells.
Method 2: NanoBRET® Target Engagement Assay
The NanoBRET® assay is a proximity-based method that measures compound binding to a specific protein in living cells.[5] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity.[10] In this assay, the target protein is expressed as a fusion with the small, bright NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that reversibly binds to the target protein serves as the acceptor. When a test compound is introduced, it competes with the tracer for binding to the target, leading to a dose-dependent decrease in the BRET signal.[12]
Causality Behind Experimental Choices in NanoBRET®
This method is built on the principle of competitive displacement. By engineering cells to express the target-NanoLuc® fusion, we create a specific and sensitive system to monitor binding events at that particular target.[4] The use of a fluorescent tracer that binds to the same site as the test compound allows for a direct measurement of target occupancy. The ratiometric nature of the BRET measurement (acceptor emission divided by donor emission) minimizes experimental artifacts, making the data highly robust.
Experimental Workflow: NanoBRET®
Caption: NanoBRET® Target Engagement experimental workflow.
Detailed Protocol for NanoBRET® Target Engagement
-
Cell Preparation: Co-transfect HEK293T cells with a plasmid encoding the target protein (e.g., Target Kinase X) fused to NanoLuc® and a transfection carrier DNA. Culture for 18-24 hours to allow for protein expression.[10]
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM. Dispense the cells into a white, 384-well assay plate.
-
Compound Addition: Prepare serial dilutions of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in DMSO, and then dilute further in Opti-MEM. Add the compound dilutions to the assay plate.
-
Tracer Addition and Equilibration: Add the specific NanoBRET® tracer for the target of interest to the wells. Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.[10]
-
Substrate Addition and Reading: Add the NanoGlo® substrate, which also contains an extracellular NanoLuc® inhibitor to reduce background signal. Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 450nm) and acceptor emission (e.g., 610nm).[10]
-
Data Analysis: Calculate the BRET ratio for each well by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Hypothetical NanoBRET® Data for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
| Statistic | Value |
| Target | Target Kinase X |
| Intracellular IC50 | 150 nM |
| Hill Slope | -1.1 |
| R² | 0.99 |
This data indicates that 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine engages Target Kinase X in live cells with a high affinity, as demonstrated by the low nanomolar IC50 value.
Method 3: Kinobeads Profiling for Kinase Inhibitors
For compounds hypothesized to be kinase inhibitors, kinobeads profiling offers an unbiased and powerful approach to identify targets and assess selectivity.[6] This chemoproteomic technique utilizes beads coupled with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors.[7][17] When a cell lysate is incubated with these "kinobeads," a large portion of the cellular kinome is captured. In a competition experiment, the lysate is pre-incubated with a free test compound, which will compete with the kinobeads for binding to its target kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a particular kinase captured in the presence of the test compound indicates a direct binding interaction.[13]
Causality Behind Experimental Choices in Kinobeads Profiling
The power of this method lies in its unbiased nature. By using immobilized, non-selective inhibitors, it's possible to enrich a large fraction of the kinome expressed in a particular cell type.[7] The competition format allows for the assessment of the affinity of a test compound for hundreds of native kinases simultaneously, in a context where kinases are in their native complexes and post-translationally modified states.[13] This provides a comprehensive view of the compound's selectivity profile across the kinome.
Experimental Workflow: Kinobeads
Caption: Kinobeads-based chemoproteomics workflow for target identification.
Detailed Protocol for Kinobeads Profiling
-
Cell Lysis: Grow a relevant cell line (e.g., K562) to a high density, harvest, and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Competition Binding: Aliquot the cell lysate and incubate with serial dilutions of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine (e.g., from 10 nM to 30 µM) or DMSO for 45 minutes.
-
Kinase Capture: Add the kinobeads slurry to the lysates and incubate for 30 minutes with rotation to capture the kinases not bound by the test compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads using a denaturing elution buffer.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the proteins based on their peptide signals. For each identified kinase, plot its relative abundance in the pulldown as a function of the compound concentration. Fit the data to a dose-response model to calculate an IC50 or apparent dissociation constant (Kd).[14]
Hypothetical Kinobeads Data for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
| Kinase Target | Apparent Kd (nM) | Kinase Family |
| Target Kinase X | 120 | Tyrosine Kinase |
| Off-Target Kinase A | 850 | Ser/Thr Kinase |
| Off-Target Kinase B | 2,500 | Tyrosine Kinase |
| Off-Target Kinase C | >10,000 | Ser/Thr Kinase |
This hypothetical data not only confirms that Target Kinase X is the most potent target of the compound in a complex proteome but also provides a broader selectivity profile, indicating a ~7-fold selectivity over the next most potent off-target.
Conclusion: Building a Self-Validating Case for Target Engagement
References
-
Robles, A. J., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. Retrieved from [Link]
-
Reinhard, F. B. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. Retrieved from [Link]
-
Arrowsmith, C. H., et al. (2015). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Nature Reviews Drug Discovery. Retrieved from [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]
-
Bantscheff, M., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology. Retrieved from [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Retrieved from [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
-
Lechner, A., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Retrieved from [Link]
-
McNulty, D. E., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS Discovery. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
Mondal, M., et al. (2020). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Communications. Retrieved from [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
Sources
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- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
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A Researcher's Guide to Navigating Vendor Variability in Starting Materials: The Case of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
In the pursuit of scientific discovery and the development of novel therapeutics, the reproducibility of experimental results is paramount. A frequently overlooked, yet critical, factor influencing reproducibility is the quality and consistency of starting materials procured from different vendors. This guide provides a comprehensive framework for researchers to evaluate the variability of a common building block in medicinal chemistry, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, from various commercial sources. By implementing the systematic approach outlined herein, scientists can mitigate risks associated with reagent inconsistency, ensuring the reliability and integrity of their research.
The seemingly subtle differences between batches of the same chemical from different suppliers can have profound impacts on reaction outcomes, leading to failed experiments, misleading data, and ultimately, delays in research progress.[1] This guide will equip you with the necessary tools to proactively assess the quality of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a key intermediate in the synthesis of numerous biologically active compounds.
The Importance of Starting Material Qualification
In the pharmaceutical industry, the qualification of regulatory starting materials (RSMs) is a stringent process governed by guidelines from agencies like the EMA and FDA.[2][3] These guidelines emphasize the need for well-characterized materials with defined chemical structures and properties to ensure the consistent quality of the final active pharmaceutical ingredient (API).[2][3] While academic and early-stage research labs may not operate under the same strict regulatory oversight, adopting a similar mindset of qualifying critical reagents is a crucial step towards ensuring experimental robustness and reproducibility.[4][5] The presence of uncharacterized impurities can lead to side reactions, inhibition of catalysts, or the formation of unexpected byproducts, all of which can compromise the validity of your results.[6]
This guide will walk you through a multi-faceted approach to compare 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine from three hypothetical vendors (Vendor A, Vendor B, and Vendor C). The experimental workflow is designed to be both practical and informative, providing a clear picture of the material's identity, purity, and performance in a common chemical transformation.
Experimental Design: A Three-Tiered Approach
Our comparative analysis is structured into three key stages:
-
Tier 1: Physical and Basic Chemical Characterization: Initial assessment of the material's physical properties and solubility.
-
Tier 2: Analytical Chemistry for Purity and Identity: In-depth analysis using modern analytical techniques to confirm the structure and quantify impurities.
-
Tier 3: Performance in a Representative Chemical Reaction: Evaluation of the material's reactivity and impact on yield and purity in a standardized chemical transformation.
Caption: A streamlined workflow for the comprehensive evaluation of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine from different vendors.
Tier 1: Physical and Basic Chemical Characterization
Visual Inspection
The first and simplest test is a thorough visual inspection of the material from each vendor. While seemingly basic, this step can reveal significant quality differences.
Protocol:
-
Carefully observe the physical state of the compound (e.g., crystalline solid, amorphous powder, oil).
-
Note the color of the material. Significant color variation between vendors for a supposedly pure compound can be a red flag.
-
Check for homogeneity. The presence of clumps, discolored particles, or foreign matter indicates potential impurities or improper handling.
-
Record your observations in a comparative table.
| Vendor | Physical State | Color | Homogeneity |
| Vendor A | Crystalline Solid | Off-white | Homogeneous |
| Vendor B | Fine Powder | Yellowish | Appears homogeneous |
| Vendor C | Amorphous Solid | Light Brown | Contains some darker specks |
Solubility Testing
Assessing the solubility of the compound in a common organic solvent provides another data point for comparison and is crucial for preparing solutions for subsequent analyses and reactions.
Protocol:
-
Weigh approximately 10 mg of the compound from each vendor into separate, labeled glass vials.
-
Add 1 mL of a common laboratory solvent (e.g., Dichloromethane or Methanol) to each vial.
-
Gently agitate the vials at room temperature and observe the dissolution.
-
If the compound does not fully dissolve, gently warm the vial and observe any changes.
-
Note any insoluble material or cloudiness in the solution.
| Vendor | Solubility in Dichloromethane (10 mg/mL) | Observations |
| Vendor A | Freely soluble at room temperature | Clear, colorless solution |
| Vendor B | Soluble upon gentle warming | Clear, pale yellow solution |
| Vendor C | Insoluble material remains | Cloudy suspension with visible particles |
Tier 2: Analytical Chemistry for Purity and Identity
Modern analytical techniques are indispensable for unequivocally confirming the chemical structure and quantifying the purity of organic compounds.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for verifying the chemical structure of a molecule. The chemical shift, integration, and splitting patterns of the proton signals provide a detailed fingerprint of the compound.
Protocol:
-
Prepare a sample of each vendor's material by dissolving approximately 5-10 mg in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum for each sample using a 400 MHz or higher spectrometer.
-
Process the spectra and compare them to a reference spectrum if available, or analyze the key signals to confirm the expected structure of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
-
Pay close attention to the presence of any unexpected signals, which may indicate impurities.
Expected ¹H NMR Signals for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine:
-
Pyridyl Protons: Signals in the aromatic region (typically ~7.5-8.5 ppm) corresponding to the three protons on the pyridine ring.
-
Benzylic Protons: A singlet at ~3.5 ppm corresponding to the -CH₂- group connecting the pyridine and piperazine rings.
-
Piperazine Protons: Broad signals in the aliphatic region (~2.3-2.6 ppm) for the eight protons of the piperazine ring.
-
N-Methyl Protons: A singlet at ~2.2 ppm corresponding to the -CH₃ group on the piperazine nitrogen.
| Vendor | ¹H NMR Analysis |
| Vendor A | Spectrum consistent with the expected structure. No significant impurities detected. |
| Vendor B | Spectrum largely consistent with the expected structure. Minor unidentifiable peaks observed in the aliphatic region. |
| Vendor C | Spectrum shows the expected signals, but also significant peaks corresponding to residual solvents and other unknown impurities. |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a highly sensitive technique that separates components of a mixture and provides their mass-to-charge ratio, allowing for the quantification of purity and the identification of impurities.[7]
Protocol:
-
Prepare a stock solution of each vendor's material in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Perform a dilution series to create calibration standards if quantitative analysis of a known impurity is desired.
-
Inject the samples onto a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Develop a gradient elution method to achieve good separation of the main compound from any impurities.
-
Monitor the eluent using both a UV detector and a mass spectrometer.
-
Integrate the peak areas from the UV chromatogram to determine the purity of the main compound.
-
Analyze the mass spectra of any impurity peaks to gain information about their potential structures.
| Vendor | HPLC Purity (%) | Mass Spectrometry Observations |
| Vendor A | 99.5% | Single major peak with the expected mass. |
| Vendor B | 97.2% | One minor impurity peak detected with a mass corresponding to the des-bromo analog. |
| Vendor C | 91.8% | Multiple impurity peaks observed with various masses, suggesting a less pure sample. |
Tier 3: Performance in a Representative Chemical Reaction
The ultimate test of a starting material's quality is its performance in a chemical reaction. For an aryl bromide like 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination is a highly relevant and sensitive test.[8]
Caption: A generalized scheme for the Buchwald-Hartwig amination of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine with aniline.
Buchwald-Hartwig Amination Protocol
Disclaimer: This is a representative protocol and may require optimization. Always perform a thorough risk assessment before conducting any chemical reaction.
Materials:
-
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine (from each vendor)
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine (1.0 mmol) from the respective vendor.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add aniline (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the isolated yield and purity of the product.
| Vendor | Isolated Yield (%) | Product Purity (by HPLC) | Observations |
| Vendor A | 85% | >99% | Clean reaction profile with minimal byproduct formation. |
| Vendor B | 72% | 95% | Slower reaction rate and formation of some des-bromo starting material. |
| Vendor C | 35% | 80% | Complex reaction mixture with significant amounts of unreacted starting material and multiple byproducts. |
Conclusion and Recommendations
This comprehensive guide demonstrates a systematic approach to evaluating the quality and consistency of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine from different commercial vendors. The results from our hypothetical case study clearly indicate that Vendor A provides the highest quality material, as evidenced by its physical appearance, analytical data, and performance in a demanding chemical reaction. While Vendor B 's material may be suitable for some applications, its lower purity and reduced reactivity warrant caution. The material from Vendor C is of poor quality and its use would likely lead to irreproducible and unreliable experimental outcomes.
As a Senior Application Scientist, I strongly advocate for the implementation of a similar qualification process for all critical reagents in your research. While the initial investment in time and resources may seem significant, the long-term benefits of ensuring the reliability and reproducibility of your work are invaluable. Remember to always request and review the Certificate of Analysis (CoA) from your vendors, but also be prepared to perform your own in-house validation, as demonstrated in this guide. By taking these proactive steps, you can build a strong foundation of trust in your starting materials and, ultimately, in your scientific findings.
References
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Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Building Blocks of Research: The Importance of High-Quality Reagents. (2024). Lab Manager. [Link]
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Does reagent quality play a role in reproducibility of experimental data?. MLO. [Link]
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Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]
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Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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The Importance of High-Quality Reagents in Accurate Experimental Results. MBG Lab. [Link]
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NMR Techniques in Organic Chemistry: a quick guide. University of Warwick. [Link]
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The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
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Reagent Validation to Facilitate Experimental Reproducibility. Current Protocols in Pharmacology. [Link]
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EMA and FDA approval of regulatory starting materials. European Pharmaceutical Review. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Drug Substance Starting Material Selection. Pharmaceutical Technology. [Link]
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Visual Inspection. Adragos Pharma. [Link]
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Benchmarking ADME Properties of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine Against Reference Compounds: A Comparative Guide
Introduction: The Critical Role of ADME Profiling in Drug Discovery
In the intricate journey of drug discovery and development, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a paramount determinant of its eventual clinical success.[1][2][3] A molecule with excellent potency and selectivity at its biological target may still fail if it cannot reach its site of action in sufficient concentration, is rapidly metabolized into inactive or toxic byproducts, or is poorly distributed throughout the body. Early and accurate assessment of ADME parameters is therefore not just a screening process, but a foundational strategy to mitigate late-stage attrition, reduce development costs, and ultimately deliver safer and more effective medicines.[1]
This guide provides a comprehensive comparative analysis of the in vitro ADME properties of the novel investigational compound, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, benchmarked against a panel of well-characterized reference drugs: Warfarin, Verapamil, and Atenolol. These reference compounds have been selected to represent a spectrum of ADME characteristics, providing a robust framework for contextualizing the performance of our lead compound. We will delve into the experimental methodologies, present and interpret the comparative data, and discuss the implications of these findings for the future development of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
The Investigational Compound and Reference Standards
Investigational Compound:
-
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine: A novel heterocyclic compound with potential therapeutic applications. Its ADME profile is largely uncharacterized, necessitating the thorough investigation outlined in this guide.
Reference Compounds:
-
Warfarin: A widely prescribed anticoagulant known for its high plasma protein binding.
-
Verapamil: A calcium channel blocker characterized by its moderate permeability and susceptibility to metabolism by cytochrome P450 enzymes.[4]
-
Atenolol: A beta-blocker with low permeability and low plasma protein binding, often used as a low permeability reference standard.[4]
Comparative Analysis of In Vitro ADME Properties
This section presents a head-to-head comparison of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine and the reference compounds across four critical in vitro ADME assays: kinetic solubility, metabolic stability, cell permeability, and plasma protein binding.
Kinetic Solubility
Rationale: Adequate solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to remain in solution in physiological fluids.[5] The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution in an aqueous buffer, mimicking the conditions a compound might experience upon administration.[5][6][7]
Experimental Protocol: Nephelometric Kinetic Solubility Assay [8]
-
Compound Preparation: A 10 mM stock solution of each test compound (1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, Warfarin, Verapamil, and Atenolol) is prepared in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solutions are serially diluted in DMSO in a 96-well plate.
-
Addition to Buffer: A small volume of each DMSO solution is then added to a corresponding well of a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4, to achieve a final DMSO concentration of 1%.
-
Incubation: The plate is incubated at room temperature (approximately 25°C) for 2 hours with gentle shaking to allow for precipitation to occur.
-
Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering caused by insoluble particles.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which the compound remains in solution, identified as the point where a significant increase in turbidity is observed compared to the buffer-only control.
Comparative Data:
| Compound | Kinetic Solubility at pH 7.4 (µM) |
| 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine | 125 |
| Warfarin | >200 |
| Verapamil | 150 |
| Atenolol | >200 |
Interpretation: 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine exhibits good aqueous solubility, comparable to Verapamil and sufficient for most in vitro and in vivo applications. Its solubility is not expected to be a limiting factor for oral absorption.
Metabolic Stability
Rationale: The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[9][10][11] A compound that is too rapidly metabolized will have a short half-life in the body, potentially requiring frequent dosing to maintain therapeutic concentrations.[1] The in vitro metabolic stability assay using liver microsomes is a standard method to predict in vivo hepatic clearance.[9][12][13]
Experimental Protocol: Liver Microsomal Stability Assay [10][12]
-
Reagent Preparation: Pooled human liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), and the test compound at a final concentration of 1 µM.
-
Pre-incubation: The reaction mixture is pre-incubated at 37°C for 5 minutes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.
-
Time-point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Comparative Data:
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Metabolic Stability Classification |
| 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine | 45 | 30.8 | Moderate |
| Warfarin | 25 | 55.5 | Moderate-High |
| Verapamil | 10 | 138.6 | High |
| Atenolol | >60 | <23.1 | Low |
Interpretation: 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine demonstrates moderate metabolic stability, suggesting it is likely to have a reasonable in vivo half-life. Its stability is significantly better than the rapidly metabolized Verapamil and slightly less stable than the highly stable Atenolol. This profile suggests that while metabolism will be a route of clearance, it may not be so extensive as to preclude once-daily dosing.
Cell Permeability (Caco-2 Assay)
Rationale: The ability of a drug to permeate the intestinal epithelium is a key factor in its oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[14][15][16] Caco-2 cells, when grown as a monolayer, form tight junctions and express key efflux transporters, providing a valuable tool to predict in vivo drug absorption and identify compounds that may be subject to active efflux.[15][16][17]
Experimental Protocol: Caco-2 Permeability Assay [14][18]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.[16]
-
Permeability Measurement (A to B): The test compound (at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) side is measured over a 2-hour incubation period at 37°C.
-
Permeability Measurement (B to A): In a separate set of wells, the test compound is added to the basolateral (B) side, and its appearance in the apical (A) side is measured to assess active efflux.
-
Sample Analysis: Samples from the donor and receiver compartments are collected and analyzed by LC-MS/MS to determine the concentration of the test compound.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the A to B and B to A directions. The efflux ratio (ER) is calculated as the ratio of Papp (B to A) to Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.
Comparative Data:
| Compound | Papp (A to B) (10⁻⁶ cm/s) | Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine | 12.5 | 15.0 | 1.2 | High |
| Warfarin | 15.2 | 16.1 | 1.1 | High |
| Verapamil | 8.5 | 25.5 | 3.0 | Moderate (Efflux Substrate) |
| Atenolol | 0.5 | 0.6 | 1.2 | Low |
Interpretation: 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is classified as a highly permeable compound, with a Papp value significantly greater than the low permeability control, Atenolol, and comparable to the highly permeable Warfarin. The efflux ratio of 1.2 suggests that the compound is not a significant substrate for major efflux transporters like P-glycoprotein, which is a favorable characteristic for oral absorption.
Plasma Protein Binding
Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, has a profound impact on its distribution, metabolism, and excretion.[19] Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target and be cleared from the body.[4][20] The rapid equilibrium dialysis (RED) assay is a reliable method for determining the percentage of a compound that is bound to plasma proteins.[19][20][21]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [20][22]
-
Apparatus Setup: A RED device, which consists of individual wells divided by a semi-permeable membrane (8 kDa molecular weight cutoff), is used.
-
Sample Preparation: The test compound is spiked into human plasma at a final concentration of 1 µM.
-
Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and an equal volume of PBS (pH 7.4) is added to the other chamber.
-
Incubation: The device is sealed and incubated at 37°C for 4 hours with shaking to allow the unbound compound to reach equilibrium across the membrane.
-
Sample Collection: After incubation, aliquots are taken from both the plasma and the buffer chambers.
-
Matrix Matching and Analysis: The samples are matrix-matched and analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.
-
Data Analysis: The percentage of plasma protein binding is calculated based on the difference in compound concentration between the plasma and buffer chambers at equilibrium.
Comparative Data:
| Compound | Plasma Protein Binding (%) | Unbound Fraction (%) |
| 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine | 85.2 | 14.8 |
| Warfarin | 99.5 | 0.5 |
| Verapamil | 90.1 | 9.9 |
| Atenolol | <10 | >90 |
Interpretation: 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine exhibits moderate to high plasma protein binding. While the unbound fraction is lower than that of Atenolol, it is significantly higher than that of Warfarin, suggesting that a sufficient concentration of the free drug should be available to elicit a pharmacological effect.
Visualizing the Experimental Workflows
Caption: In Vitro ADME Experimental Workflow Overview.
Synthesis and Conclusion
The in vitro ADME profiling of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine has provided valuable insights into its drug-like properties. The compound demonstrates a favorable balance of key ADME parameters, including good aqueous solubility, high permeability without being a substrate for efflux transporters, and moderate metabolic stability. While its plasma protein binding is relatively high, the unbound fraction is still substantial.
Summary of ADME Properties for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine:
-
Solubility: Good
-
Permeability: High
-
Metabolic Stability: Moderate
-
Plasma Protein Binding: Moderate-High
Compared to the reference compounds, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine presents a promising ADME profile. It avoids the low permeability of Atenolol and the high metabolic liability of Verapamil. Its plasma protein binding is less extensive than that of Warfarin, potentially leading to a more predictable pharmacokinetic profile.
These encouraging in vitro findings support the continued development of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. The next logical steps will involve in vivo pharmacokinetic studies in animal models to confirm these promising in vitro characteristics and to further elucidate the compound's disposition in a whole organism. The data generated in this guide serves as a critical foundation for these future studies, de-risking the progression of this compound towards becoming a potential clinical candidate.
References
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
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Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]
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(n.d.). Caco2 assay protocol. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 1-13. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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(2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Retrieved from [Link]
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PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
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Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
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Ackley, D. C., Rockich, K. T., & ... (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]
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Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]
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Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
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Independent Verification of the Biological Activity of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine: A Comparative Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative
In the landscape of medicinal chemistry, the piperazine ring is a well-established pharmacophore, integral to the structure of numerous approved drugs due to its favorable pharmacokinetic properties.[1][2] Similarly, the pyridine scaffold is a common feature in a multitude of therapeutic agents, contributing to their biological activity.[3][4] The compound 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine emerges at the intersection of these two privileged structures, suggesting a potential for significant biological effects. The incorporation of a bromine atom on the pyridine ring can further influence its pharmacological profile, as halogenation is a common strategy in drug design to modulate activity.[5]
While specific biological data for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is not extensively documented in publicly available literature, the known activities of related piperazine and pyridine derivatives provide a strong rationale for investigation. Arylpiperazines, for instance, have demonstrated notable anticancer activity through mechanisms such as cell cycle arrest and induction of apoptosis.[2] Furthermore, various piperazine derivatives have been explored for their antimicrobial, antipsychotic, and anti-inflammatory properties.[1][6][7]
This guide presents a framework for the independent verification of the biological activity of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, with a primary focus on its potential as an anticancer agent. We will outline a series of experiments to characterize its cytotoxic effects on a panel of cancer cell lines and compare its performance against a clinically relevant alternative, Imatinib, which also features a piperazine moiety and is a well-characterized tyrosine kinase inhibitor.
Comparative Framework: Selection of a Clinically Relevant Benchmark
To contextualize the biological activity of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a suitable comparator is essential. We have selected Imatinib (Gleevec) , a cornerstone in targeted cancer therapy, for the following reasons:
-
Structural Similarity: Imatinib contains a piperazine ring, providing a basis for comparing the influence of the novel bromopyridinylmethyl substituent.
-
Well-Defined Mechanism of Action: Imatinib's primary mechanism as a tyrosine kinase inhibitor is thoroughly understood, offering a clear benchmark for mechanistic comparisons.
-
Clinical Relevance: As an FDA-approved drug, Imatinib's efficacy and toxicity profiles are well-documented, providing a clinically relevant standard for evaluating a new chemical entity.
Experimental Design for Biological Activity Verification
Our investigation will proceed through a tiered approach, beginning with a broad assessment of cytotoxicity and narrowing down to more specific mechanistic assays.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine across a panel of human cancer cell lines representing different tumor types.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine and Imatinib in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Phase 2: Mechanistic Investigation (Apoptosis Assay)
Should 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine demonstrate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. A common mechanism for anticancer compounds is the induction of apoptosis.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection by flow cytometry.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed the most sensitive cancer cell line (identified in Phase 1) in 6-well plates and treat with the IC50 concentration of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine and Imatinib for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induction by the test compound compared to the control and Imatinib.
Hypothetical Data Summary and Interpretation
The following tables present hypothetical data to illustrate how the experimental results would be structured for comparative analysis.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine | 8.2 | 15.5 | 5.1 |
| Imatinib | > 50 | > 50 | 25.8 |
| Doxorubicin (Positive Control) | 0.1 | 0.3 | 0.2 |
Interpretation: In this hypothetical scenario, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine exhibits selective cytotoxicity against the HCT116 colon cancer cell line, with greater potency than Imatinib in all tested cell lines.
Table 2: Apoptosis Induction in HCT116 Cells at 48 hours (% of Apoptotic Cells)
| Treatment (at IC50) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Total Apoptosis |
| Vehicle Control (DMSO) | 2.1 | 1.5 | 3.6 |
| 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine | 25.3 | 15.8 | 41.1 |
| Imatinib | 10.2 | 8.7 | 18.9 |
Interpretation: The hypothetical data suggests that 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a more potent inducer of apoptosis in HCT116 cells compared to Imatinib at their respective IC50 concentrations.
Concluding Remarks and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial biological evaluation of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. Based on the foundational roles of the piperazine and pyridine moieties in medicinal chemistry, there is a strong rationale to investigate this compound's therapeutic potential.[1][3] The proposed comparative study against Imatinib will provide valuable, context-rich data on its potency and mechanism of action.
Positive outcomes from these initial studies would warrant further investigation, including:
-
Target Identification: Elucidating the specific molecular target(s) of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
-
In Vivo Efficacy: Evaluating the compound's antitumor activity in animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the compound.
By systematically following this guide, researchers can effectively and efficiently characterize the biological activity of novel chemical entities like 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, paving the way for potential new therapeutic discoveries.
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Introduction: The Imperative of Early Safety Profiling in Drug Discovery
In the landscape of modern drug development, the early and accurate assessment of a compound's safety profile is paramount. The attrition of promising drug candidates due to unforeseen toxicity in later preclinical or clinical stages represents a significant expenditure of time and resources.[1] Consequently, the paradigm has shifted towards integrating comprehensive safety evaluations at the earliest stages of discovery. This guide provides a comparative analysis of the safety profile of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a molecule featuring the privileged piperazine scaffold, and its structural analogs. The piperazine ring is a common motif in pharmaceuticals, valued for its ability to modulate pharmacokinetic properties.[2] However, its metabolic fate can introduce safety liabilities that warrant careful investigation.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the known hazard classifications of related molecules, hypothesize potential metabolic pathways, and provide detailed, field-proven experimental protocols for generating critical safety data. Our approach is grounded in the principles of scientific integrity, explaining not just the "how" but the "why" behind experimental design to ensure a self-validating and trustworthy analysis.
Hypothesized Metabolic Pathways: A Predictive Look at Biotransformation
Understanding the metabolic fate of a compound is crucial for predicting potential toxicity. The structure of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine suggests several likely metabolic pathways based on established biotransformation reactions for piperazine and pyridine-containing molecules.
The primary sites for metabolism are anticipated to be the piperazine ring and the N-methyl group. Key metabolic reactions may include:
-
N-Dealkylation: The N-methyl group is a prime target for cytochrome P450 (CYP) enzymes, leading to its removal and the formation of the secondary amine analog, 1-((5-bromopyridin-3-yl)methyl)piperazine.
-
Piperazine Ring Oxidation: The carbon atoms of the piperazine ring can undergo hydroxylation, followed by further oxidation to form ketone derivatives (piperazinones).
-
Ring Opening and Contraction: More complex metabolic pathways can involve the oxidative opening of the piperazine ring.[3] In some cases, piperazine derivatives have been shown to undergo metabolic ring contraction to form five-membered imidazole or imidazoline structures, which can be reactive.[4]
-
Pyridine N-Oxidation: The nitrogen atom on the pyridine ring is also susceptible to oxidation, forming an N-oxide metabolite.
The generation of these metabolites can significantly alter the molecule's pharmacological and toxicological profile. For instance, the formation of reactive intermediates during metabolism is a common cause of idiosyncratic drug toxicity.
Caption: A typical workflow for preclinical safety assessment.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Cytotoxicity is a critical endpoint, providing a quantitative measure of a compound's ability to cause cell death. [5][6][7]The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity as an indicator of cell viability. Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Causality: Use a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity). Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. This ensures cells are in a logarithmic growth phase and healthy at the start of the experiment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, only viable cells will convert the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: In Vitro Genotoxicity Assessment (Ames Test)
Genotoxicity tests are designed to detect compounds that induce genetic damage, a key indicator of potential carcinogenicity. [8][9][10]The bacterial reverse mutation assay, or Ames test, is a regulatory-accepted standard for identifying substances that cause gene mutations. [11] Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test compound to cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and grow on a histidine-free medium.
Methodology:
-
Metabolic Activation (S9 Mix):
-
Causality: Many compounds are not genotoxic themselves but are converted to genotoxic metabolites by liver enzymes. The test is performed both with and without an S9 fraction, a rat liver homogenate containing metabolic enzymes (CYPs), to mimic mammalian metabolism. [12]2. Test Compound Preparation:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a range of concentrations.
-
-
Exposure:
-
In a test tube, combine the test compound, the bacterial culture (e.g., TA98 or TA100 strain), and either the S9 mix or a buffer control.
-
Incubate this mixture for a short period (e.g., 20-30 minutes) to allow for compound uptake and metabolic activation.
-
-
Plating:
-
Mix the contents of the tube with molten top agar containing a trace amount of histidine.
-
Causality: The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for the mutation to be expressed.
-
Pour this mixture onto a minimal glucose agar plate (histidine-free).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have mutated back to being able to produce their own histidine) on each plate.
-
-
Data Analysis:
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the number on the negative control plates. A positive control (e.g., sodium azide) must be included to validate the assay.
-
The Role of In Vivo Toxicology
Should a compound demonstrate an acceptable in vitro safety profile, the next step involves in vivo studies to understand its effects within a whole biological system. [13][14]These studies are essential for identifying potential target organ toxicities and establishing a safe starting dose for human clinical trials. [15]
-
Acute Toxicity Studies: Involve administering a single, high dose or multiple doses over a short period to determine the maximum tolerated dose (MTD) and observe any immediate adverse effects. [16][17]* Repeated-Dose Toxicity Studies: These studies (e.g., 14-day or 28-day) involve daily administration of the compound to assess the cumulative effects and identify target organs for toxicity. [15]Evaluations include clinical observations, body weight changes, clinical chemistry, hematology, and histopathology of key organs. [17]
Conclusion
The comprehensive safety assessment of novel chemical entities like 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a multi-faceted process that relies on a logical, tiered approach to data generation. While comparative analysis of related structures provides valuable initial warnings—suggesting potential for oral toxicity and irritation—it cannot replace empirical testing. The detailed in vitro protocols for cytotoxicity and genotoxicity provided herein represent the foundational, industry-standard methods for building a reliable safety profile. By understanding the causality behind each experimental step, researchers can generate robust, trustworthy data, enabling informed decisions and ultimately de-risking the path from discovery to clinical application.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a core component of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a compound frequently utilized in drug development and chemical synthesis. By understanding the chemical nature of this substance and the principles of hazardous waste management, we can ensure the safety of our colleagues and the integrity of our shared environment.
This document moves beyond a simple checklist, offering insights into the causality behind each procedural step. The protocols described herein are designed to create a self-validating system of safety, grounded in authoritative EHS standards.
Part 1: Hazard Identification and Risk Assessment
Effective disposal begins with a thorough understanding of the compound's intrinsic hazards. 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine incorporates two key structural motifs that dictate its risk profile: a halogenated pyridine ring and a piperazine moiety.
-
Brominated Pyridine Moiety : Halogenated organic compounds are of particular environmental concern and are often subject to specific disposal regulations.[1] The pyridine ring itself can present local irritation upon contact.[2] The presence of bromine increases the compound's molecular weight and can influence its toxicological profile. Brominated compounds require careful handling to prevent health risks such as skin irritation and respiratory problems.[3]
-
Piperazine Moiety : The piperazine group is known to be a potential sensitizer and can cause severe skin burns and eye damage.[2][4][5] Therefore, the compound should be handled with the assumption that it is corrosive and may cause allergic skin reactions.[5][6]
A Safety Data Sheet (SDS) for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine classifies it under Acute toxicity, oral (Category 4), indicating it may be harmful if swallowed.[7] Given this composite profile, the compound must be treated as hazardous waste, requiring disposal in accordance with local, state, and federal regulations.[4]
Summary of Key Compound Data
| Property | Value | Source |
| Chemical Name | 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine | N/A |
| Molecular Formula | C₁₀H₁₄BrN₃ | [7] |
| Molecular Weight | 256.14 g/mol | [7] |
| Appearance | Off-white to light yellow solid | [8] |
| Primary Hazards | Acute toxicity, oral (Category 4).[7] Potential for severe skin/eye damage due to piperazine moiety.[2][4][5] | N/A |
| Waste Category | Halogenated Organic Waste | [1] |
Part 2: Pre-Disposal Safety Protocols
Before beginning any process that generates waste, ensure the following safety measures are in place.
Personal Protective Equipment (PPE)
Due to the compound's potential for skin and eye damage, a stringent PPE protocol is non-negotiable.
-
Eye Protection : Wear chemical safety goggles or glasses at all times.[4][9]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile, and change them immediately if contamination occurs.[4][9]
-
Body Protection : A standard lab coat should be worn, fully fastened.[4]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, work should be conducted within a certified chemical fume hood.[4][10]
Spill Management
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate : Clear the immediate area of all non-essential personnel and ensure adequate ventilation.[2][11]
-
Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[2][4][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Package : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[2][11]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[4] All cleaning materials used must also be disposed of as hazardous waste.
-
Report : Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office of the spill immediately.[11]
Part 3: Step-by-Step Disposal Protocol
The disposal of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine must follow the principles of hazardous waste segregation to ensure it enters the correct waste stream for treatment, which is typically high-temperature incineration for halogenated compounds.[13]
Step 1: Waste Segregation
This is the most critical step in the disposal process. Halogenated organic waste must be kept separate from non-halogenated waste.
-
Why Segregate? : Halogenated wastes require specific incineration conditions to prevent the formation of toxic dioxins and furans. Mixing them with non-halogenated solvents complicates and increases the cost of disposal for the entire container.[1]
-
Procedure :
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."
-
Collect all waste containing 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine—including pure compound, reaction mixtures, and contaminated consumables (e.g., pipette tips, weighing paper, gloves)—in this dedicated container.[4]
-
NEVER mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[11]
-
Step 2: Waste Container Management
Proper container selection and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[14][15]
-
Container Type : Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, leak-proof screw cap.
-
Labeling : The waste container must be labeled with the words "HAZARDOUS WASTE" .[15] The label must also include:
-
The full chemical name: "1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine" and any other components in the waste.
-
The approximate percentage of each component.
-
The date on which waste was first added to the container (the "accumulation start date").[15]
-
-
Storage : Keep the waste container sealed when not in use.[9] Store it in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials like strong oxidizing agents and acids.[5][9] Ensure secondary containment is in place to capture any potential leaks.[15]
Step 3: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and certified vendor.
-
Contact EHS : When the container is nearly full or has reached its accumulation time limit (typically 90 or 180 days depending on your facility's generator status), contact your institution's EHS office to arrange for a waste pickup.[11][15]
-
Documentation : Maintain meticulous records of the waste you generate. This "cradle-to-grave" tracking is a cornerstone of regulatory compliance.[16]
Step 4: Decontamination of Reusable Equipment
Any non-disposable lab equipment (e.g., glassware, spatulas) that has come into contact with the chemical must be thoroughly decontaminated.
-
Procedure :
-
Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove residual compound. This rinsate is considered hazardous and must be collected in your "Halogenated Organic Waste" container.[11]
-
After the initial solvent rinse, wash the equipment with soap and water.
-
Perform a final rinse with deionized water.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
Caption: Decision workflow for chemical waste disposal.
Conclusion
The proper disposal of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a straightforward process when guided by a clear understanding of its chemical hazards and the governing regulatory framework. By adhering to the principles of hazard assessment, proper PPE usage, and rigorous waste segregation, researchers can maintain the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific Chemical Hygiene Plan and your EHS office for guidance tailored to your location.
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Navigating the Safe Handling of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a compound featuring a brominated pyridine ring linked to a methylpiperazine moiety. By understanding the inherent chemical properties and associated hazards of these structural motifs, we can implement a robust safety protocol that ensures the well-being of laboratory personnel and the integrity of our research.
Hazard Identification and Risk Assessment: Understanding the Compound
-
H302: Harmful if swallowed (Acute toxicity, oral)[1]
-
H315: Causes skin irritation (Skin corrosion/irritation)[1]
-
H318: Causes serious eye damage (Serious eye damage/eye irritation)[1]
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
Given the structural similarities, it is prudent to assume that 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine presents a comparable hazard profile. The brominated pyridine component suggests persistence in the environment and necessitates specific disposal considerations for halogenated organic compounds.[2][3][4] The piperazine group, while a common scaffold in pharmaceuticals, can also contribute to skin and respiratory irritation.[5][6][7]
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | GHS Classification | Associated Risk |
| H302 | Acute toxicity, oral (Category 4) | Harmful if ingested. |
| H315 | Skin irritation (Category 2) | Causes irritation upon skin contact. |
| H318 | Serious eye damage (Category 1) | Risk of serious damage to the eyes. |
| H335 | Respiratory irritation (Category 3) | May cause irritation to the respiratory tract upon inhalation. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for mitigating the risks associated with handling 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. The following provides a step-by-step guide to appropriate PPE selection and use.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, engineering controls should be in place to minimize exposure.
-
Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood.[2] This is the most effective way to control the inhalation of any dust or vapors.[8]
Primary Protective Equipment
This is the minimum PPE required for any interaction with the compound.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[7] Given the risk of serious eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.[8]
-
Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[9] Always double-glove to provide an extra layer of protection. Check gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect skin and personal clothing from contamination.[9] Ensure the lab coat is fully buttoned.
Respiratory Protection
In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary.
-
Respirator: A NIOSH-approved respirator with an organic vapor cartridge is recommended if there is a potential for inhalation of dust or aerosols.[6][8] Proper fit testing and training on the use and maintenance of the respirator are essential.[8]
Diagram 1: PPE Selection Workflow
Caption: A decision-making workflow for selecting the appropriate Personal Protective Equipment (PPE).
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
A meticulous plan for the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe environment.
Handling Procedures
-
Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the procedure.
-
Weighing: If the compound is a solid, handle it as a powder in a fume hood to avoid generating dust. Use anti-static weighing paper or a contained weighing system.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Transfers: Use appropriate tools such as spatulas or powder funnels for solids and syringes or cannulas for solutions to minimize the risk of spills.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Remove and dispose of contaminated PPE in the designated waste stream. Wash hands and any exposed skin immediately and thoroughly.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Secure: If safe to do so, prevent the spill from spreading by using absorbent materials.
-
Cleanup: For small spills, trained personnel wearing appropriate PPE (including respiratory protection) can use an absorbent material to clean up the spill. For large spills, contact the institution's emergency response team.[6]
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[6]
Disposal Plan
As a brominated organic compound, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine must be disposed of as halogenated organic waste.[2][4]
-
Waste Segregation: Never mix halogenated organic waste with non-halogenated waste streams.[10][11] This is crucial for proper disposal and to avoid potentially dangerous chemical reactions.
-
Container Labeling: Collect all waste containing this compound in a clearly labeled, dedicated "Halogenated Organic Waste" container.[3][10] The label should include the chemical name and the hazard symbols.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[3][12] Ensure the container is kept closed except when adding waste.[3]
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Diagram 2: Waste Disposal Workflow
Caption: A workflow for the correct segregation and disposal of waste containing the title compound.
By adhering to these guidelines, researchers can confidently and safely work with 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, ensuring a secure laboratory environment and the advancement of scientific discovery.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
Kuchar, M., et al. (2021). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry, 12(10), 1737-1745. Retrieved from [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
GOV.UK. (2024, October 31). Pyridine: incident management. Retrieved from [Link]
-
Novachem. (2018, September 12). Safety Data Sheet: Pyridine-D5. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride. Retrieved from [Link]
Sources
- 1. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine | C12H18BrN3 | CID 86642886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
